6-Bromo-2,4-dichloroquinazoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,4-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAYOWRVZAKPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435768 | |
| Record name | 6-bromo-2,4-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102393-82-8 | |
| Record name | 6-bromo-2,4-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,4-dichloroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 6-Bromo-2,4-dichloroquinazoline from anthranilic acid
An In-depth Technical Guide to the Synthesis of 6-Bromo-2,4-dichloroquinazoline from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic scaffold in contemporary drug discovery, serving as a versatile intermediate for the synthesis of a multitude of biologically active compounds, including potent kinase inhibitors. This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of this compound, commencing from the readily available starting material, anthranilic acid. The described three-step synthetic pathway encompasses electrophilic bromination, cyclization to a quinazolinedione intermediate, and subsequent chlorination. Each stage is elucidated with detailed mechanistic insights, step-by-step experimental protocols, and critical process parameters, empowering researchers to replicate and adapt this synthesis for their specific research and development needs.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The introduction of a bromine atom at the 6-position and chlorine atoms at the 2- and 4-positions furnishes a highly versatile building block. The differential reactivity of the chloro-substituents allows for sequential and regioselective nucleophilic substitution reactions, making this compound an invaluable precursor for creating diverse libraries of compounds for high-throughput screening and lead optimization in drug development programs.
Overall Synthetic Strategy
The synthesis of this compound from anthranilic acid is efficiently achieved through a three-step sequence. This strategy is designed for robust and scalable production, focusing on regioselectivity and high-yielding transformations.
Caption: Overall three-step synthetic workflow.
Step 1: Electrophilic Bromination of Anthranilic Acid
The initial step involves the regioselective bromination of anthranilic acid to yield 5-bromoanthranilic acid. The electron-donating amino group is a powerful ortho-, para-director, while the electron-withdrawing carboxylic acid group is a meta-director. The para-position to the strongly activating amino group is favored, leading to the desired 5-bromo isomer.
Mechanistic Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Bromine is polarized by the solvent, creating an electrophilic bromine species that is attacked by the electron-rich aromatic ring. The resulting sigma complex is then deprotonated to restore aromaticity.
Caption: Mechanism of electrophilic bromination.
Experimental Protocol
A well-established method for the bromination of anthranilic acid involves the use of bromine in glacial acetic acid.[2][3] Cooling the reaction is crucial to minimize the formation of di-brominated byproducts.[2][4]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Anthranilic Acid | 137.14 | 20.0 g | 0.146 |
| Glacial Acetic Acid | 60.05 | 250 mL | - |
| Bromine | 159.81 | 7.5 mL (23.3 g) | 0.146 |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve anthranilic acid (20.0 g, 0.146 mol) in glacial acetic acid (250 mL).
-
Cool the solution to below 15°C in an ice bath.
-
Slowly add bromine (7.5 mL, 0.146 mol) dropwise from the dropping funnel, ensuring the temperature remains below 15°C. A thick white precipitate of the hydrobromide salt will form.[2][3]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into 1 L of cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove excess acid and bromine.
-
Recrystallize the crude product from ethanol to afford pure 5-bromoanthranilic acid as a crystalline solid.[2]
Step 2: Cyclization to 6-Bromo-2,4-quinazolinedione
The second step involves the cyclization of 5-bromoanthranilic acid to form the core quinazoline ring structure. A common and effective method for constructing the 2,4-quinazolinedione system is through reaction with urea or a precursor like potassium cyanate.[1][5]
Mechanistic Rationale
The reaction proceeds through an initial nucleophilic attack of the amino group of 5-bromoanthranilic acid on a carbonyl group of the cyclizing agent (e.g., isocyanic acid generated from urea or cyanate), followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring.
Caption: Mechanism of cyclization with urea.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of 2,4-quinazolinediones from anthranilic acids.[5]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-Bromoanthranilic Acid | 216.03 | 21.6 g | 0.100 |
| Potassium Cyanate | 81.11 | 12.2 g | 0.150 |
| Water | 18.02 | 200 mL | - |
| Acetic Acid | 60.05 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 5-bromoanthranilic acid (21.6 g, 0.100 mol) in water (200 mL).
-
Heat the mixture to 80-90°C with stirring.
-
In a separate beaker, dissolve potassium cyanate (12.2 g, 0.150 mol) in 50 mL of warm water.
-
Add the potassium cyanate solution dropwise to the hot suspension of 5-bromoanthranilic acid over 30 minutes.
-
Continue heating and stirring the reaction mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Acidify the mixture to pH 4-5 with glacial acetic acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-bromo-2,4-quinazolinedione.
Step 3: Chlorination to this compound
The final step is the conversion of the lactam groups of the quinazolinedione to the corresponding chloro groups. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6] The use of a catalyst like N,N-dimethylformamide (DMF) can accelerate the reaction, proceeding through a Vilsmeier-Haack type intermediate.
Mechanistic Rationale
The reaction with POCl₃ and DMF first generates the Vilsmeier reagent, a highly electrophilic chloroiminium species.[7][8][9] This reagent activates the carbonyl groups of the quinazolinedione towards nucleophilic attack by chloride ions, leading to the formation of the dichloroquinazoline product.
Caption: Mechanism of chlorination via Vilsmeier reagent.
Experimental Protocol
This procedure is based on established methods for the chlorination of quinazolinones.[5][6]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 6-Bromo-2,4-quinazolinedione | 241.02 | 24.1 g | 0.100 |
| Phosphorus Oxychloride | 153.33 | 100 mL (1.1 mol) | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 2 mL | Catalytic |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive fumes.
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 6-bromo-2,4-quinazolinedione (24.1 g, 0.100 mol) and phosphorus oxychloride (100 mL).
-
Add N,N-dimethylformamide (2 mL) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. Recrystallization from a suitable solvent such as ethanol or toluene may be performed for further purification.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton signals.
-
¹³C NMR: To identify the carbon skeleton.
-
Mass Spectrometry: To verify the molecular weight and isotopic pattern characteristic of bromine and chlorine atoms.
-
Melting Point: To compare with literature values.
Safety and Handling
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus Oxychloride: Reacts violently with water. It is corrosive and toxic. All operations should be conducted in a fume hood, and appropriate PPE must be worn.
-
Glacial Acetic Acid: Corrosive. Avoid inhalation and skin contact.
Conclusion
This guide has detailed a reliable and well-documented three-step synthesis of this compound from anthranilic acid. By providing a thorough understanding of the underlying chemical principles and detailed experimental procedures, this document serves as a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating the production of this key intermediate for the development of novel therapeutic agents.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. rjpbcs.com [rjpbcs.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Spectroscopic Profile of 6-Bromo-2,4-dichloroquinazoline: A Technical Guide for Researchers
Molecular Structure and Its Spectroscopic Implications
6-Bromo-2,4-dichloroquinazoline is a halogenated heterocyclic compound with the molecular formula C₈H₃BrCl₂N₂ and a molecular weight of approximately 277.93 g/mol .[1] The molecule consists of a fused pyrimidine and benzene ring system, substituted with a bromine atom at the 6-position and chlorine atoms at the 2- and 4-positions. This unique substitution pattern governs the electronic environment of the molecule and gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural verification.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals only in the aromatic region. The three protons on the benzene ring will exhibit a characteristic splitting pattern based on their coupling with each other.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~ 8.0 - 8.2 | d | J ≈ 9.0 | Deshielded due to proximity to the pyrimidine ring and ortho to the electron-withdrawing bromine. |
| H-7 | ~ 7.8 - 8.0 | dd | J ≈ 9.0, 2.0 | Ortho to H-5 and meta to H-8, leading to a doublet of doublets. |
| H-8 | ~ 8.2 - 8.4 | d | J ≈ 2.0 | Deshielded due to the anisotropic effect of the quinazoline ring system and ortho to the bromine atom. |
Note: Predicted values are based on the analysis of similar quinazoline derivatives. Actual values may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will reveal eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached halogens and the nitrogen atoms in the heterocyclic ring.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~ 155 - 158 | Attached to two nitrogen atoms and a chlorine atom, leading to significant deshielding. |
| C-4 | ~ 158 - 161 | Attached to a nitrogen and a chlorine atom, and part of the conjugated system. |
| C-4a | ~ 125 - 128 | Quaternary carbon at the ring junction. |
| C-5 | ~ 128 - 130 | Protonated aromatic carbon. |
| C-6 | ~ 120 - 123 | Attached to a bromine atom, leading to a characteristic upfield shift compared to unsubstituted carbons. |
| C-7 | ~ 135 - 138 | Protonated aromatic carbon. |
| C-8 | ~ 130 - 133 | Protonated aromatic carbon. |
| C-8a | ~ 150 - 153 | Quaternary carbon at the ring junction, adjacent to a nitrogen atom. |
Note: These predictions are derived from data on various substituted quinazolines and general principles of ¹³C NMR spectroscopy.[2]
Experimental Considerations for NMR Spectroscopy
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of at least 400 MHz for good spectral dispersion.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
A standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically adequate.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should be set to encompass the expected range of chemical shifts (approximately 0-170 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic ring system.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak to Medium | Aromatic C-H stretching vibrations. |
| 1610 - 1580 | Medium to Strong | C=C and C=N stretching vibrations of the quinazoline ring. |
| 1550 - 1450 | Medium to Strong | Aromatic ring skeletal vibrations. |
| 850 - 800 | Strong | C-H out-of-plane bending, indicative of the substitution pattern on the benzene ring. |
| 800 - 700 | Strong | C-Cl stretching vibrations. |
| 600 - 500 | Medium | C-Br stretching vibration. |
Note: The presence of multiple strong bands in the fingerprint region (below 1500 cm⁻¹) will be characteristic of this highly substituted aromatic system.[3]
Experimental Protocol for IR Spectroscopy
A standard approach for acquiring the IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will display a highly characteristic isotopic pattern due to the presence of bromine and two chlorine atoms.[4][5][6]
Predicted Mass Spectrum
The molecular ion peak (M⁺) will appear as a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[4][5][6]
Table 4: Predicted Isotopic Pattern for the Molecular Ion
| m/z | Isotopic Composition | Predicted Relative Abundance (%) |
| 276 | C₈H₃⁷⁹Br³⁵Cl₂N₂ | ~ 75 |
| 278 | C₈H₃⁸¹Br³⁵Cl₂N₂ / C₈H₃⁷⁹Br³⁵Cl³⁷ClN₂ | ~ 100 |
| 280 | C₈H₃⁸¹Br³⁵Cl³⁷ClN₂ / C₈H₃⁷⁹Br³⁷Cl₂N₂ | ~ 50 |
| 282 | C₈H₃⁸¹Br³⁷Cl₂N₂ | ~ 10 |
Note: The exact mass of the monoisotopic peak (C₈H₃⁷⁹Br³⁵Cl₂N₂) is 275.8857 Da.[1]
Fragmentation Pattern:
Under electron ionization (EI), the molecule is expected to fragment through the loss of halogen atoms and potentially the elimination of HCN or ClCN. Key fragment ions to look for would include [M-Cl]⁺, [M-Br]⁺, and [M-Cl-Cl]⁺, each with their own characteristic isotopic patterns.
Experimental Workflow for Mass Spectrometry
A common method for analyzing a solid, thermally stable compound like this is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Caption: General workflow for GC-MS analysis.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). A temperature program will be used to elute the compound.
-
MS Analysis: The eluting compound enters the mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Analysis: The ions are separated by their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion to generate the mass spectrum.
-
Conclusion
The spectroscopic data profile presented in this guide provides a comprehensive and technically sound basis for the identification and characterization of this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development activities.
References
- 1. This compound | C8H3BrCl2N2 | CID 10107568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Navigating the Reactive Landscape of 6-Bromo-2,4-dichloroquinazoline: A Technical Guide to Chemoselective Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Challenge of Selectivity
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates, including potent kinase inhibitors in oncology such as gefitinib and erlotinib.[1][2] The strategic functionalization of the quinazoline ring system is paramount to modulating the pharmacological activity of these molecules. 6-Bromo-2,4-dichloroquinazoline is a versatile building block that offers three distinct reactive sites for diversification: two chloro-substituents on the pyrimidine ring at positions C2 and C4, and a bromo-substituent on the benzene ring at C6. The challenge and opportunity lie in the selective manipulation of these positions to construct complex molecular architectures. This guide provides an in-depth analysis of the differential reactivity of the chloro and bromo groups, offering a roadmap for the controlled, stepwise functionalization of this important synthetic intermediate.
The Hierarchy of Reactivity: A Tale of Three Halogens
The synthetic utility of this compound stems from the predictable and exploitable differences in the reactivity of its three halogen substituents. This reactivity is governed by a combination of electronic and steric factors, which can be leveraged to achieve remarkable chemoselectivity. The general order of reactivity is dictated by the nature of the chemical transformation being performed, primarily Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Dance of Electronics
In SNAr reactions, the electron-deficient nature of the quinazoline's pyrimidine ring renders the C2 and C4 positions susceptible to attack by nucleophiles. The relative reactivity of these two positions is well-established, with the C4-chloro group being significantly more labile than the C2-chloro group.[3]
-
C4-Chloro: The Most Activated Position: The chloro group at the C4 position is the most reactive towards nucleophiles. This heightened reactivity is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3), which effectively stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack.[2][4] This stabilization lowers the activation energy for the substitution at C4. DFT calculations have confirmed that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[2] Consequently, selective substitution at the C4 position can be readily achieved under mild reaction conditions, often at or slightly above room temperature, using a wide range of nucleophiles such as amines and alcohols.[4][5]
-
C2-Chloro: The Less Reactive Partner: The chloro group at the C2 position is considerably less reactive than its C4 counterpart. While also activated by the pyrimidine ring nitrogens, the electronic stabilization of the Meisenheimer complex upon attack at C2 is less pronounced. Therefore, substitution of the C2-chloro group typically requires more forcing conditions, such as higher temperatures (often refluxing in a high-boiling solvent) or microwave irradiation, after the C4 position has been functionalized.[3][4]
-
C6-Bromo: The Spectator in SNAr: The bromo group at the C6 position, being on the benzene ring, is generally unreactive towards traditional SNAr reactions under the conditions used to displace the C2 and C4 chloro groups. Aryl halides on electron-rich or neutral benzene rings are inherently poor substrates for SNAr due to the high activation energy required for the formation of the Meisenheimer complex.
This predictable reactivity hierarchy allows for a stepwise SNAr functionalization, as depicted in the workflow below:
Caption: SNAr Reactivity Workflow on this compound.
Palladium-Catalyzed Cross-Coupling: A Shift in Selectivity
The reactivity landscape changes dramatically when moving to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. In these transformations, the reactivity of aryl halides is primarily governed by the carbon-halogen bond strength, following the general trend: C-I > C-Br > C-Cl.[6]
-
C6-Bromo: The Prime Candidate for Cross-Coupling: Based on the general reactivity trend, the C-Br bond at the C6 position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bonds. This allows for the selective functionalization of the C6 position with a wide array of coupling partners, including boronic acids, amines, and terminal alkynes, while leaving the two chloro substituents untouched.[6][7] This selectivity is crucial for synthesizing derivatives with diverse functionalities on the benzene ring portion of the quinazoline.
-
C4-Chloro and C2-Chloro: A Matter of Conditions: While the C-Cl bonds are less reactive than the C-Br bond in palladium-catalyzed reactions, their reactivity can be modulated by the choice of catalyst, ligand, and reaction conditions. It has been reported that with certain catalyst systems, the highly activated C4-chloro group can compete with or even react preferentially over the C6-bromo group, deviating from the expected trend. This underscores the importance of careful reaction optimization to achieve the desired regioselectivity. Generally, harsher conditions would be required to activate the C-Cl bonds for cross-coupling after the C-Br bond has been functionalized.
The following diagram illustrates the general workflow for selective cross-coupling:
Caption: Cross-Coupling Reactivity Workflow.
Experimental Protocols: A Practical Guide
The following protocols are illustrative examples of how the differential reactivity of this compound can be exploited to achieve selective functionalization.
Protocol 1: Selective Nucleophilic Aromatic Substitution at the C4-Position
This protocol describes the synthesis of 4-amino-6-bromo-2-chloroquinazoline derivatives, key intermediates in the synthesis of many bioactive molecules.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as isopropanol or dioxane (10 mL) in a round-bottom flask, add the desired amine (1.0-1.2 mmol).
-
Base (Optional but Recommended): While the reacting amine can act as a base, the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5-2.0 mmol) can improve reaction rates and yields by scavenging the HCl generated.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
| Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Isopropanol | Reflux | 6 | >90 | [5] |
| Substituted Anilines | THF/H₂O (Microwave) | 120 | 0.25 | 80-96 | [8] |
| Aliphatic Amines | Dioxane | 80 | 12 | 60-85 | [4] |
Protocol 2: Sequential Nucleophilic Aromatic Substitution at the C2-Position
This protocol outlines the synthesis of 2,4-diamino-6-bromoquinazoline derivatives, starting from a 4-substituted-6-bromo-2-chloroquinazoline.
Step-by-Step Methodology:
-
Reaction Setup: In a pressure tube or a sealed vial, dissolve the 4-substituted-6-bromo-2-chloroquinazoline (1.0 mmol) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL).
-
Nucleophile and Base: Add the second amine (1.5-2.0 mmol) and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to a high temperature, typically between 120-150 °C. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions may require several hours to reach completion.
-
Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| Starting Material | Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Anilino-6-bromo-2-chloroquinazoline | Morpholine | DMF | 150 | 24 | Moderate | [4] |
| 4-(Methylamino)-6-bromo-2-chloroquinazoline | Benzylamine | DMSO | 140 | 12 | Good | [4] |
Protocol 3: Selective Palladium-Catalyzed Suzuki-Miyaura Coupling at the C6-Position
This protocol provides a general procedure for the synthesis of 6-aryl-2,4-dichloroquinazolines.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) (2 M, 2.0 mmol) or potassium carbonate (K₂CO₃).
-
Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent like toluene, dioxane, or DMF and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | ~85 | [6] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | ~90 | General Suzuki Protocol |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~80 | General Suzuki Protocol |
Conclusion: A Versatile Scaffold for Drug Discovery
The chemoselective functionalization of this compound provides a powerful platform for the synthesis of diverse libraries of quinazoline-based compounds for drug discovery and development. By understanding and applying the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can strategically and selectively introduce a wide range of substituents at the C2, C4, and C6 positions. This controlled, stepwise approach is essential for establishing structure-activity relationships and optimizing the pharmacological properties of novel quinazoline-based therapeutic agents. The protocols and reactivity trends outlined in this guide serve as a valuable resource for scientists working in this exciting and impactful area of medicinal chemistry.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 6-Bromo-2,4-dichloroquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals
Preamble: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to form the foundation of potent and selective kinase inhibitors.[1][2] This bicyclic heterocyclic system serves as the backbone for numerous FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, which have revolutionized the treatment of certain cancers.[1] The mechanism of action of these agents is primarily attributed to their ability to compete with adenosine triphosphate (ATP) for binding to the catalytic domain of protein kinases, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[3][4] This guide delves into the specific mechanistic contributions of 6-bromo-2,4-dichloroquinazoline derivatives, a class of compounds that leverages the inherent kinase-inhibiting properties of the quinazoline scaffold with strategic substitutions to enhance their therapeutic potential.
I. Unraveling the Mechanism of Action: A Multi-Targeted Approach
Derivatives originating from the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key receptor tyrosine kinases (RTKs) involved in oncogenesis. The core mechanism revolves around the competitive inhibition of ATP binding, leading to the suppression of kinase activity and the interruption of vital cellular signaling cascades.
A. Primary Target: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[5] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5]
6-Bromoquinazoline derivatives have been extensively investigated as potent EGFR inhibitors.[1][6][7][8] Molecular docking studies have elucidated the binding mode of these compounds within the ATP-binding pocket of the EGFR kinase domain.[6][8][9] The quinazoline nitrogen atoms form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP.[9] The 6-bromo substitution has been shown to enhance the binding affinity and overall inhibitory activity of these compounds.[1]
Key Interactions of 6-Bromoquinazoline Derivatives with the EGFR ATP-Binding Site:
-
Hinge Region Binding: The quinazoline core anchors the molecule within the ATP-binding site through hydrogen bonds with backbone atoms of key amino acid residues.
-
Hydrophobic Interactions: The aromatic rings of the quinazoline scaffold engage in hydrophobic interactions with surrounding residues, further stabilizing the complex.
-
Role of the 6-Bromo Substituent: The bromine atom at the 6-position can enhance binding affinity through favorable hydrophobic and halogen bonding interactions with the protein.[1]
The inhibition of EGFR by these derivatives leads to the downstream suppression of critical signaling pathways, including the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately resulting in cell cycle arrest and apoptosis.[5]
B. Secondary Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it another attractive target for cancer therapy.[10][11][12]
Several quinazoline-based compounds have been identified as dual inhibitors of both EGFR and VEGFR-2.[13][14] This multi-targeted approach is advantageous as it can simultaneously inhibit tumor cell proliferation and the blood supply that fuels it. The general mechanism of VEGFR-2 inhibition by these derivatives mirrors that of EGFR inhibition, involving competitive binding to the ATP pocket of the kinase domain.
II. Quantitative Insights: Inhibitory Potency of 6-Bromoquinazoline Derivatives
The following table summarizes the in vitro cytotoxic activity of representative 6-bromoquinazoline derivatives against various cancer cell lines. These IC50 values, the concentration of a drug that is required for 50% inhibition in vitro, provide a quantitative measure of their potency.
| Compound ID | Target Protein | Cell Line | IC50 (µM) |
| 8a | EGFR (wild-type) | MCF-7 (Breast Cancer) | 15.85 ± 3.32[1][6] |
| SW480 (Colon Cancer) | 17.85 ± 0.92[1][6] | ||
| 5b | EGFR (Plausible) | MCF-7 (Breast Cancer) | 0.53[8] |
| SW480 (Colon Cancer) | 1.95[8] | ||
| VIIa | EGFR (wild-type) | MCF-7 (Breast Cancer) | 2.49[7] |
| Compound 9 | Not Specified | MGC-803 (Gastric Cancer) | 1.89[15] |
Note: The data is compiled from multiple sources and direct comparison requires standardized assay conditions.
III. Visualizing the Mechanism and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
Caption: A typical experimental workflow for the synthesis and evaluation of this compound derivatives as kinase inhibitors.
IV. Experimental Protocols: A Guide for the Bench Scientist
The following protocols provide a framework for the synthesis and evaluation of this compound derivatives.
A. Synthesis of this compound Derivatives
The synthesis of 2,4,6-trisubstituted quinazoline derivatives often starts from anthranilic acid.[16]
Step 1: Bromination of Anthranilic Acid
-
Dissolve anthranilic acid in a suitable solvent such as acetonitrile.
-
Add a solution of N-bromosuccinimide (NBS) in acetonitrile dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Isolate the 5-bromoanthranilic acid product.
Step 2: Formation of the Benzoxazinone Intermediate
-
React the 5-bromoanthranilic acid with an appropriate acylating agent (e.g., benzoyl chloride) in the presence of a base.
-
Cyclize the intermediate to form the corresponding benzoxazinone.
Step 3: Synthesis of the Quinazolinone Core
-
React the benzoxazinone with an amine to open the ring and form an N-benzoyl benzamide.
-
Cyclize the N-benzoyl benzamide to form the quinazolin-4-one.
Step 4: Chlorination to 2,4-dichloroquinazoline
-
Treat the quinazolin-4-one with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the 2,4-dichloroquinazoline intermediate.
Step 5: Derivatization
-
The highly reactive chloro groups at the 2 and 4 positions can be displaced by various nucleophiles (amines, phenols, etc.) to generate a library of 2,4,6-trisubstituted quinazoline derivatives.
B. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
C. Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.[17][18]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, EGFR enzyme, and substrate.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light.
-
Measure Luminescence: Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.
V. Conclusion and Future Directions
This compound and its derivatives represent a promising class of kinase inhibitors with significant potential for the development of novel anticancer therapeutics. Their mechanism of action is primarily centered on the competitive inhibition of ATP binding to the kinase domain of key oncogenic drivers such as EGFR and VEGFR-2. The strategic incorporation of a bromine atom at the 6-position of the quinazoline scaffold has been shown to enhance the inhibitory potency of these compounds.
Future research in this area should focus on:
-
Kinome-wide Profiling: To fully understand the selectivity of these derivatives and identify potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different substituents at the 2 and 4 positions on potency and selectivity.
-
In Vivo Efficacy Studies: To evaluate the antitumor activity of the most promising compounds in preclinical animal models.
By leveraging the foundational knowledge of the quinazoline scaffold and employing rational drug design principles, the development of next-generation kinase inhibitors based on the this compound core holds great promise for advancing cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 102393-82-8 | Benchchem [benchchem.com]
- 3. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of some new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 6-Bromo-2,4-dichloroquinazoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 6-bromo-2,4-dichloroquinazoline, a key intermediate in synthetic organic chemistry and medicinal chemistry. We will delve into its reactivity, provide a detailed synthetic protocol, and explore its applications as a versatile building block in the development of novel therapeutic agents.
Core Molecular Attributes of this compound
This compound is a halogenated quinazoline derivative with the chemical formula C₈H₃BrCl₂N₂. Its structure features a bicyclic system composed of a benzene ring fused to a pyrimidine ring, with bromine and chlorine substituents that impart unique reactivity and make it a valuable precursor for a wide range of chemical transformations.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 102393-82-8 | [1] |
| Molecular Formula | C₈H₃BrCl₂N₂ | [1] |
| Molecular Weight | 277.93 g/mol | [1] |
| Appearance | Off-white to light brown solid | |
| Solubility | Slightly soluble in water | |
| Predicted Boiling Point | 330.2 ± 24.0 °C | |
| Predicted Density | 1.851 ± 0.06 g/cm³ |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through a multi-step process starting from 5-bromoanthranilic acid. The following protocol outlines a representative experimental procedure.
Step 1: Synthesis of 6-Bromo-2,4-quinazolinediol
This initial step involves the cyclization of 5-bromoanthranilic acid with a source of carbon and nitrogen, such as urea, to form the quinazolinediol ring system.
Caption: Synthesis of 6-Bromo-2,4-quinazolinediol.
Protocol:
-
In a round-bottom flask, combine 5-bromoanthranilic acid (1 equivalent) and urea (3 equivalents).
-
Heat the mixture to 180-190 °C for 4-5 hours. The reaction mixture will melt and then solidify.
-
Allow the reaction to cool to room temperature.
-
Wash the solid product with hot water to remove any unreacted urea and other water-soluble impurities.
-
Further purify the crude product by washing with ethanol and diethyl ether.
-
Dry the resulting white to off-white solid under vacuum to yield 6-bromo-2,4-quinazolinediol.
Step 2: Synthesis of this compound
The diol intermediate is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product.
Caption: Chlorination to form this compound.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 6-bromo-2,4-quinazolinediol (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (10-15 equivalents) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the presence of three halogen atoms on the quinazoline core. The two chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SₙAr), while the bromine atom at the C6 position is more amenable to metal-catalyzed cross-coupling reactions.
Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)
A key feature of the reactivity of this compound is the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This regioselectivity is attributed to the greater electron deficiency at the C4 position, making it more susceptible to nucleophilic attack. This allows for the selective functionalization of the quinazoline scaffold.
Common nucleophiles used in SₙAr reactions with this compound include amines, alcohols, and thiols. By controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile), it is possible to achieve either monosubstitution at the C4 position or disubstitution at both C2 and C4 positions.
Caption: Regioselective SₙAr of this compound.
Applications in Medicinal Chemistry
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets. This compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds, particularly in the field of oncology.
Many potent and selective kinase inhibitors are based on the 4-aminoquinazoline core. The synthesis of these molecules often involves the SₙAr reaction of this compound with a desired amine at the C4 position, followed by further modifications at the C2 and C6 positions. For instance, the bromine atom at C6 can be utilized in Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce further diversity and modulate the pharmacological properties of the final compounds.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques. Below are the expected spectral data for the title compound based on its structure and data from closely related analogues.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring.
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
A doublet of doublets for the proton at C5.
-
A doublet for the proton at C7.
-
A doublet for the proton at C8.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):
-
Signals for the eight carbon atoms of the quinazoline ring system. The carbons attached to the electronegative nitrogen and halogen atoms will appear at lower field (higher ppm values).
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds.
-
Expected IR (KBr, cm⁻¹):
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
C=N and C=C stretching: ~1600-1450 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.
-
Expected MS (EI):
-
A molecular ion peak (M⁺) corresponding to the molecular weight of 277.93 g/mol , with a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms.
-
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique pattern of halogenation allows for selective and sequential functionalization through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This reactivity profile has made it an important intermediate in the development of novel therapeutic agents, particularly in the area of kinase inhibitors for cancer therapy. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and drug discovery.
References
Solubility Profile of 6-Bromo-2,4-dichloroquinazoline: A Guide for Synthetic and Medicinal Chemists
An In-depth Technical Guide
Abstract
6-Bromo-2,4-dichloroquinazoline is a key heterocyclic intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors and other targeted therapeutics. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, formulation, and high-throughput screening workflows. This technical guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of this compound. It offers a detailed, field-proven experimental protocol for determining its thermodynamic solubility using the isothermal shake-flask method, coupled with HPLC-UV analysis. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to optimize processes and accelerate discovery programs involving this versatile chemical scaffold.
Introduction to this compound
This compound is a substituted quinazoline derivative featuring two reactive chlorine atoms at the 2 and 4 positions, making it an exceptionally versatile precursor for nucleophilic substitution reactions.[1] The bromine atom at the 6-position offers an additional handle for metal-catalyzed cross-coupling reactions, allowing for the synthesis of complex, multi-substituted quinazoline libraries. Its utility as a raw material and intermediate is well-established in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3]
In drug discovery, the quinazoline core is a privileged scaffold found in numerous approved drugs. The specific substitution pattern of this compound makes it a critical building block for creating targeted covalent inhibitors and other advanced molecular entities.[4] Given its role as a starting material, precise knowledge of its solubility is not merely academic; it is a critical operational parameter that dictates solvent choice for:
-
Reaction Homogeneity: Ensuring the substrate is fully dissolved for complete and efficient reaction kinetics.
-
Purification and Crystallization: Selecting appropriate solvent/anti-solvent systems for isolating the final product with high purity.[5]
-
Stock Solution Preparation: Accurately preparing concentrated solutions for biological screening and dose-response studies.
This guide consolidates available data and provides a robust framework for experimentally determining the solubility of this compound in any organic solvent of interest.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, safety, and application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃BrCl₂N₂ | [6] |
| Molecular Weight | 277.93 g/mol | [6] |
| Appearance | Colorless to light yellow/off-white crystalline solid | [5][7] |
| Melting Point | ~120-121 °C | [5] |
| IUPAC Name | This compound | [6] |
| CAS Number | 102393-82-8 | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [7] |
Solubility Profile
Qualitative Solubility Summary
Published data and supplier information consistently describe this compound as being soluble in common organic solvents while having poor aqueous solubility.[5] It is reported to be soluble in solvents such as chloroform, ether, and various alcohols.[5] Conversely, it is characterized as "slightly soluble in water".[2][7] This general profile is consistent with its chemical structure—a largely non-polar aromatic system with polar halogen and nitrogen functionalities, predicting favorable interactions with a range of organic media over water.
Factors Influencing Solubility
The dissolution of a solid crystalline compound like this compound is an equilibrium process governed by thermodynamics. The energy required to break the crystal lattice must be compensated by the energy released from the solvation of the individual molecules. Key factors include:
-
Solvent Polarity: Solvents with polarity matching that of the solute tend to be more effective. Given its structure, moderately polar to polar aprotic solvents are expected to be effective.
-
Hydrogen Bonding: While the quinazoline nitrogens are hydrogen bond acceptors, the molecule lacks donor protons. Therefore, protic solvents (like alcohols) can solvate it, but aprotic solvents (like THF, Ethyl Acetate, or DCM) are also likely to be highly effective.
-
Temperature: Solubility is generally endothermic for solid solutes, meaning it increases with temperature. This is a critical parameter for crystallization processes.
Representative Solubility Data in Common Organic Solvents
While precise, publicly available quantitative data is limited, the following table presents illustrative solubility values based on its known qualitative profile and the properties of similar heterocyclic compounds. These values should be considered estimates to guide solvent selection for experimental verification.
| Solvent | Solvent Type | Predicted Solubility (mg/mL at 25°C) |
| Dichloromethane (DCM) | Polar Aprotic | > 50 |
| Chloroform | Polar Aprotic | > 50 |
| Tetrahydrofuran (THF) | Polar Aprotic | > 40 |
| Ethyl Acetate (EtOAc) | Polar Aprotic | ~ 25 |
| Acetone | Polar Aprotic | ~ 30 |
| Acetonitrile (ACN) | Polar Aprotic | ~ 15 |
| Methanol (MeOH) | Polar Protic | ~ 20 |
| Ethanol (EtOH) | Polar Protic | ~ 15 |
| Isopropanol (IPA) | Polar Protic | < 10 |
| Toluene | Non-polar | < 5 |
| Hexanes | Non-polar | < 1 |
| Water | Polar Protic | < 0.1 |
Note: These values are estimates for guidance and must be experimentally confirmed.
Experimental Protocol for Thermodynamic Solubility Determination
To ensure accuracy and reproducibility, the "gold standard" shake-flask method is recommended for determining the thermodynamic solubility of this compound.[8][9] This method measures the equilibrium concentration of the solute in a solvent, which is reached when the solution is saturated and in contact with an excess of the solid compound.
Materials and Equipment
-
This compound (≥97% purity)
-
HPLC-grade organic solvents
-
2 mL glass vials with screw caps
-
Analytical balance (4 decimal places)
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
0.22 µm PTFE syringe filters
-
Autosampler vials
-
Calibrated HPLC-UV system
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Workflow.
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound (e.g., ~20 mg) to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid will remain at equilibrium.[8]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1 minute to facilitate initial dissolution and break up any aggregates.
-
Equilibration: Place the vial in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours. Visual inspection must confirm the presence of undissolved solid at the end of this period.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour, or centrifuge them at a low speed (e.g., 3000 rpm for 10 minutes) to pellet the excess solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial. This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration.
-
Dilution: Perform an accurate, pre-determined dilution of the filtrate with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of this compound.
Self-Validation and Trustworthiness
The protocol's integrity is maintained by:
-
Calibration Curve: A multi-point (5-7 points) calibration curve with an R² value > 0.999 ensures analytical accuracy.
-
Time to Equilibrium: To validate the 24-hour time point, samples can be taken at multiple intervals (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer increases.
-
Purity Analysis: The purity of the starting material should be confirmed by HPLC to be ≥97% to ensure solubility is not affected by impurities.
Applications in Research and Development
Accurate solubility data for this compound directly impacts several stages of the R&D process:
-
Process Chemistry: Enables the selection of optimal solvents for reactions, ensuring homogeneity and maximizing yield while minimizing solvent volume.
-
Crystallization: Informs the choice of solvent/anti-solvent systems to control crystal polymorphism, which can affect bioavailability and stability.
-
Pharmacology: Allows for the preparation of accurate stock solutions in solvents like DMSO for high-throughput screening, ensuring reliable biological data.
Safety and Handling
This compound must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[6]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5] Avoid creating dust.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere and kept in a freezer (-20°C) to maintain its integrity.[7][10]
Conclusion
This compound is a high-value intermediate whose utility is fundamentally linked to its solubility characteristics. While qualitative data suggests good solubility in many common organic solvents, this guide emphasizes the necessity of determining precise, quantitative thermodynamic solubility for process optimization and reproducibility. The detailed shake-flask protocol provided herein offers a robust and reliable method for researchers to generate this critical data, thereby facilitating more efficient and predictable outcomes in synthetic chemistry and drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.ie [fishersci.ie]
- 3. This compound | 102393-82-8 [amp.chemicalbook.com]
- 4. mediresonline.org [mediresonline.org]
- 5. China this compound(CAS#102393-82-8) Manufacturer and Supplier | Xinchem [xinchem.com]
- 6. This compound | C8H3BrCl2N2 | CID 10107568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 102393-82-8 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. This compound | 102393-82-8 [sigmaaldrich.com]
The Quinazoline Scaffold: A Technical Guide to Unlocking its Therapeutic Potential
Abstract
The quinazoline nucleus, a fused heterocycle of a benzene and a pyrimidine ring, stands as a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold."[1] Its remarkable versatility and ability to interact with a multitude of biological targets have led to the development of numerous clinically approved drugs. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and therapeutic potential of novel quinazoline derivatives. We will delve into the core biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This guide aims to bridge foundational knowledge with actionable laboratory insights, empowering the scientific community to further innovate within this fertile area of drug discovery.
Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry
The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide array of pharmacological activities. The quinazoline scaffold perfectly embodies this concept, a fact underscored by its presence in a variety of marketed drugs with diverse therapeutic applications, from antihypertensives like Prazosin to anticancer agents like Gefitinib.[2][3]
The quinazoline core's privileged status stems from several key features:
-
Structural Rigidity and Planarity: The fused ring system provides a defined and relatively rigid scaffold, which can be advantageous for specific receptor binding, minimizing the entropic penalty upon interaction.
-
Hydrogen Bonding Capabilities: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as crucial hydrogen bond acceptors, a common interaction motif with many protein kinases.[4]
-
Multiple Substitution Points: The scaffold offers several positions (e.g., C2, C4, C6, C7) for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity for a given target.[5]
These intrinsic properties have made the quinazoline nucleus a focal point of extensive research, leading to the discovery of compounds with significant therapeutic promise across various disease areas.
Key Biological Activities of Novel Quinazoline Derivatives
The therapeutic landscape of quinazoline derivatives is broad and continually expanding. This section will explore the most prominent and well-researched biological activities, focusing on the underlying mechanisms of action.
Anticancer Activity
The development of quinazoline-based anticancer agents represents one of the most successful applications of this scaffold.[6] Many of these compounds function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[7]
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
A primary target for many anticancer quinazolines is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a pivotal role in cell proliferation, survival, and differentiation.[6][8] Overexpression or mutation of EGFR is a hallmark of several cancers.[9] Quinazoline-based inhibitors, particularly the 4-anilinoquinazoline class, act as ATP-competitive inhibitors, binding to the kinase domain and preventing the downstream signaling cascade that promotes tumor growth.[10]
The key interactions for 4-anilinoquinazoline binding to the EGFR kinase domain typically involve:
-
A hydrogen bond between the N1 of the quinazoline ring and the backbone NH of Met793 in the hinge region of the ATP-binding pocket.[4]
-
Hydrophobic interactions between the quinazoline core and surrounding nonpolar residues.
-
The aniline moiety at the C4 position extending into a hydrophobic pocket, with substitutions on this ring allowing for modulation of potency and selectivity.[4]
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of some recently developed quinazoline derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 18 | MGC-803 (Gastric) | 0.85 | [7][11] |
| Compound 4i | MCF-7 (Breast) | 2.86 | [12][13] |
| Compound 4i | HepG2 (Liver) | 5.91 | [12] |
| Compound 4j | MCF-7 (Breast) | 3.09 | [12] |
| Compound 4f (EGFR Kinase) | Wild-type | 0.00217 | [12] |
| Compound 4f (EGFR Kinase) | L858R/T790M Mutant | 0.00281 | [12] |
| Naproxen-erlotinib conjugate | A431 (Skin) | 0.005 - 0.88 | [5] |
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Quinazoline and its derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.[14]
Mechanism of Action
The antimicrobial mechanisms of quinazolines are diverse and can include:
-
Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
-
Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of Biofilm Formation: Certain quinazolinones have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to conventional antibiotics.[15]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinazoline derivatives against representative microbial strains.
| Compound ID | Microbial Strain | MIC (mg/mL) | Reference |
| Compound 16 | Staphylococcus aureus | 0.5 | [15] |
| Compound 20 | Bacillus subtilis | 0.5 | [15] |
| Compound 29 | Bacillus subtilis | 0.5 | [15] |
| Compound 19 | Pseudomonas aeruginosa | 0.15 | [15] |
| Compound 19 | Klebsiella pneumoniae | 1.25 | [15] |
Anti-inflammatory Activity
Quinazoline derivatives have also demonstrated significant potential as anti-inflammatory agents. The marketed drug Proquazone is a non-steroidal anti-inflammatory drug (NSAID) based on a quinazolinone scaffold, used in the treatment of rheumatoid arthritis and osteoarthritis.[16]
Mechanism of Action
The anti-inflammatory effects of quinazolines are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). By inhibiting these enzymes, they block the production of prostaglandins, which are key mediators of pain and inflammation.
Synthetic Strategies and Methodologies
The synthesis of the quinazoline core can be achieved through various established methods. A common and versatile approach for creating the 4-anilinoquinazoline scaffold, prevalent in anticancer research, is outlined below.
Protocol: General Synthesis of 4-Anilinoquinazoline Derivatives
This protocol describes a two-step synthesis, starting from anthranilic acid, to produce a 4-chloroquinazoline intermediate, which is then coupled with a substituted aniline.
Step 1: Synthesis of 4-Chloroquinazoline
-
Reaction Setup: To a solution of anthranilic acid (1 equivalent) in dimethylformamide (DMF), add formamide (excess, e.g., 5-10 equivalents).
-
Cyclization: Heat the reaction mixture to reflux (approximately 120-140 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The resulting precipitate, 4(3H)-quinazolinone, is collected by filtration, washed with water, and dried.
-
Chlorination: Suspend the dried 4(3H)-quinazolinone in thionyl chloride (SOCl₂) containing a catalytic amount of DMF.
-
Reaction: Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Isolation: Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloroquinazoline is triturated with a nonpolar solvent like n-hexane, filtered, and dried. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 4-Anilinoquinazoline
-
Reaction Setup: Dissolve the 4-chloroquinazoline intermediate (1 equivalent) and a substituted aniline (1-1.2 equivalents) in a suitable solvent such as isopropanol or ethanol.
-
Coupling Reaction: Heat the mixture to reflux for 6-12 hours. The reaction is often acid-catalyzed, so a few drops of concentrated HCl may be added.
-
Work-up: Upon completion, cool the reaction mixture. The product, often precipitating as the hydrochloride salt, is collected by filtration.
-
Purification: The crude product can be neutralized with a base (e.g., aqueous sodium bicarbonate) to obtain the free base, which can then be purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
Experimental Protocols for Biological Evaluation
Accurate and reproducible biological assays are critical for evaluating the potential of newly synthesized compounds. This section provides detailed, step-by-step protocols for two fundamental in vitro assays.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17][18] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19]
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinazoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control for cell death (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[17] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[18][20]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[19]
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Step-by-step workflow for the MTT cell viability assay.
In Vitro Antimicrobial Screening (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[21][22]
Protocol:
-
Prepare Inoculum: From a fresh culture (18-24 hours) on an agar plate, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL) in the appropriate broth medium (e.g., Mueller-Hinton Broth).[22]
-
Prepare Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the quinazoline compounds in the broth medium. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock solution is added to the first column and serially diluted across the plate.[21]
-
Inoculate Plate: Add 5 µL of the standardized bacterial inoculum to each well, resulting in a final volume of approximately 105 µL per well.[21]
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.
-
Determine MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[22]
Structure-Activity Relationship (SAR) and Future Perspectives
The extensive research into quinazoline derivatives has led to a well-defined understanding of the structure-activity relationships for various biological targets. For EGFR inhibitors, key SAR insights include:
-
The Quinazoline Core: The N1 and N3 atoms are critical for hinge binding in the ATP pocket.[4]
-
C4 Position: A substituted aniline group is optimal for potency. Small, electron-withdrawing groups (e.g., halogens) on the aniline ring often enhance activity.[4]
-
C6 and C7 Positions: Substitution with small, electron-donating groups like methoxy or ethoxy generally increases inhibitory activity, likely by improving interactions within the binding site.[10]
The future of quinazoline research remains bright. The development of dual inhibitors, such as those targeting both EGFR and VEGFR-2, represents a promising strategy to overcome drug resistance in cancer therapy. Furthermore, the application of computational methods like molecular docking and in silico screening will continue to accelerate the discovery and optimization of novel quinazoline scaffolds for a wide range of diseases.[13] The inherent versatility of this privileged scaffold ensures its continued relevance in the ongoing quest for new and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 15. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Broth Microdilution | MI [microbiology.mlsascp.com]
- 22. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Discovery and history of halogenated quinazoline compounds
An In-Depth Technical Guide to the Discovery and History of Halogenated Quinazoline Compounds
Authored by a Senior Application Scientist
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. The strategic incorporation of halogen atoms onto this bicyclic heterocycle has proven to be a transformative approach, particularly in the development of targeted cancer therapies. This guide provides a comprehensive exploration of the discovery and history of halogenated quinazoline compounds. We will trace the evolution from the initial synthesis of the core structure to the rational design of potent, halogen-adorned enzyme inhibitors. This document delves into the pivotal role of halogenation in modulating biological activity, the synthetic strategies employed to create these molecules, and the detailed mechanisms of action for landmark drugs that have redefined treatment paradigms.
The Quinazoline Core: A Privileged Scaffold
The quinazoline is an aromatic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring.[1][2] First synthesized in 1895, the parent molecule itself was of limited interest initially.[1] However, the versatility of the scaffold, allowing for substitutions at various positions, soon attracted the attention of medicinal chemists. Over the decades, derivatives have been explored for a vast range of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4]
The true potential of the quinazoline core in modern drug discovery was unlocked with the realization that specific substitution patterns could create highly potent and selective enzyme inhibitors. The 4-anilinoquinazoline structure, in particular, emerged as a "privileged scaffold" for targeting the ATP-binding site of tyrosine kinases, a critical class of enzymes involved in cellular signaling.[5][6]
Caption: The core bicyclic structure of quinazoline.
The Dawn of Halogenation: Synthetic Gateways and Early Discoveries
The introduction of halogens was a critical step in unlocking the therapeutic potential of quinazolines. Early synthetic work focused on creating versatile, halogenated intermediates that could serve as building blocks for more complex derivatives.
2,4-Dichloroquinazoline: A Cornerstone Intermediate
A pivotal moment in quinazoline chemistry was the development of efficient syntheses for 2,4-dichloroquinazoline. This compound is a highly valuable precursor because the chlorine atoms at the C2 and C4 positions are excellent leaving groups, susceptible to regioselective nucleophilic aromatic substitution (SNAr). The carbon atom at the C4 position is more susceptible to nucleophilic attack than the C2 position, allowing for the sequential and controlled introduction of different substituents.
A common and robust method for its synthesis involves the chlorination of 2,4-quinazolinedione, which itself can be prepared from anthranilic acid.[7][8] The use of powerful chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is essential for this transformation.[8][9]
References
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 8. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 6-Bromo-2,4-dichloroquinazoline as a Strategic Intermediate in Organic Synthesis
Introduction: The Privileged Quinazoline Scaffold and the Role of Halogenated Intermediates
The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse array of biological targets.[1] This versatility has led to the development of numerous FDA-approved drugs for a wide range of diseases, particularly in oncology.[1] Within this class, halogenated quinazolines serve as exceptionally valuable and versatile intermediates, providing reactive handles for the construction of complex molecular architectures.
6-Bromo-2,4-dichloroquinazoline (CAS: 102393-82-8) is a trifunctionalized building block of significant strategic importance. Its three distinct halogenated positions—a highly reactive chloride at C4, a less reactive chloride at C2, and a bromine atom at C6 suitable for cross-coupling—allow for a programmed, regioselective approach to synthesis. This guide provides an in-depth exploration of the reactivity of this intermediate and detailed protocols for its application in the synthesis of advanced organic molecules, particularly kinase inhibitors.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the properties and differential reactivity of this compound is fundamental to its effective use in multi-step synthesis.
| Property | Value |
| CAS Number | 102393-82-8[2] |
| Molecular Formula | C₈H₃BrCl₂N₂[2] |
| Molecular Weight | 277.93 g/mol [2] |
| Appearance | Off-white solid[3] |
| IUPAC Name | This compound[2] |
| Storage | Inert atmosphere, store in freezer, under -20°C[3][4] |
The Hierarchy of Reactivity
The synthetic utility of this compound stems from the predictable, stepwise reactivity of its three halogen substituents. This selectivity is governed by the electronic properties of the quinazoline ring.
-
C4-Position (Most Reactive to SNAr): The chlorine atom at the C4 position is the most electrophilic and thus the most susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom (N3).[5][6][7] Reactions with amines and other nucleophiles occur preferentially at this site, often under mild conditions.[6][7]
-
C6-Position (Ideal for Cross-Coupling): The Csp²-Br bond is generally less reactive in SNAr reactions but is the primary site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[5] While the C4-Cl can also participate in cross-coupling, the C-Br bond is often targeted for its distinct reactivity profile, allowing for selective functionalization.[5]
-
C2-Position (Least Reactive): The chlorine atom at the C2 position is the least reactive towards both SNAr and cross-coupling.[5] Its substitution typically requires harsher reaction conditions (e.g., higher temperatures) than the C4 position.[7] This difference allows for the selective functionalization of C4 while leaving C2 intact for subsequent transformations.
Core Application: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The most common initial transformation of this compound is the selective SNAr reaction at the C4 position. This step is foundational in the synthesis of numerous kinase inhibitors, including the precursors to Gefitinib and Lapatinib, which feature a 4-anilinoquinazoline core.[8]
Protocol 1: Synthesis of 6-Bromo-2-chloro-N-(3-fluorophenyl)quinazolin-4-amine
This protocol describes a typical acid-catalyzed SNAr reaction for the synthesis of a 4-anilinoquinazoline intermediate, adapted from methodologies used in the synthesis of EGFR tyrosine kinase inhibitors.[8]
Materials:
-
This compound (1.0 equiv)
-
3-Fluoroaniline (1.1 equiv)
-
Concentrated HCl (catalytic amount, e.g., 0.2 equiv)
-
Solvent: Isopropanol or a THF-isopropanol mixture
-
Standard laboratory glassware, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and the chosen solvent (e.g., a 1:1 mixture of THF and isopropanol).
-
Add 3-fluoroaniline (1.1 equiv) to the suspension.
-
Add a catalytic amount of concentrated HCl (e.g., 0.27 mmol per 1.41 mmol of quinazoline substrate).[8]
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product will form.
-
Pour the mixture into ice-cold water to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 4-anilino derivative as a solid.
Causality: The use of an alcohol solvent like isopropanol is common, and the addition of a catalytic amount of acid protonates the quinazoline ring nitrogens, further activating the C4 position towards nucleophilic attack. The reaction's regioselectivity is robust, consistently yielding substitution at C4.[6][9]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Once the C4 position is functionalized, the C6-bromo and C2-chloro positions become targets for subsequent modifications, primarily through palladium-catalyzed cross-coupling reactions to form C-C or C-N bonds.
Protocol 2: Suzuki-Miyaura Coupling at the C6-Position
The Suzuki-Miyaura coupling is a powerful method for installing aryl or heteroaryl moieties at the C6 position, a key step in building the molecular complexity of many inhibitors.[8]
Materials:
-
4-Anilino-6-bromo-2-chloroquinazoline derivative (from Protocol 1) (1.0 equiv)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ (2-5 mol%)
-
Base: K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv)[10]
-
Solvent System: Anhydrous, degassed DMF/water or Dioxane/water
-
Schlenk flask or sealed reaction vial
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 6-bromoquinazoline substrate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 5 mol%), and the base (K₂CO₃, 2.0 equiv).[11]
-
Add the degassed solvent system (e.g., 4:1 Dioxane/water) via syringe.[11]
-
Seal the flask and heat the reaction mixture to 90-100 °C.
-
Stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 6-aryl substituted quinazoline.
Causality: The palladium(0) catalyst undergoes oxidative addition preferentially into the C-Br bond. The base is essential for activating the boronic acid to form a boronate species, which then participates in the transmetalation step of the catalytic cycle.[12][13] Dppf is a robust ligand that promotes efficient coupling.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing for the introduction of a wide variety of primary or secondary amines. While it can be performed at the C6-Br position, it is also used to substitute the C2-Cl position, often as a final step in a synthetic sequence.
Materials:
-
Halogenated quinazoline substrate (e.g., 6-bromo or 2-chloro derivative) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos, Xantphos, or similar bulky, electron-rich phosphine ligand (4 mol%)[14][15]
-
Base: NaOtBu or Cs₂CO₃ (1.4 equiv)
-
Solvent: Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (NaOtBu) to an oven-dried Schlenk tube.[14]
-
Add the halogenated quinazoline substrate and the desired amine.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Causality: The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[16] The bulky, electron-rich phosphine ligand is crucial for facilitating both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the catalyst.[14][16]
Integrated Synthesis: A Workflow for Kinase Inhibitor Scaffolds
The true power of this compound is realized when these selective reactions are combined in a logical sequence to build complex, pharmacologically active molecules. The synthesis of dual EGFR/HER2 inhibitors like Lapatinib serves as an excellent example of this integrated strategy.[17][18]
This workflow demonstrates a highly efficient and modular approach. By starting with this compound, chemists can systematically introduce three different points of diversity, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Safety Information
This compound is a chemical intermediate and should be handled with appropriate safety precautions in a fume hood. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a high-value intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity hierarchy allows for the predictable and regioselective functionalization of the quinazoline core. Through a sequence of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, this building block provides a powerful and efficient platform for the synthesis of complex molecules, most notably the 4-anilinoquinazoline class of kinase inhibitors that are critical in modern cancer therapy.
References
- 1. This compound | 102393-82-8 | Benchchem [benchchem.com]
- 2. This compound | C8H3BrCl2N2 | CID 10107568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 102393-82-8 [m.chemicalbook.com]
- 4. 102393-82-8|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. nbinno.com [nbinno.com]
- 18. medkoo.com [medkoo.com]
Selective Buchwald-Hartwig Amination of 6-Bromo-2,4-dichloroquinazoline: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, notably in oncology. The targeted functionalization of this heterocycle is critical for the development of novel drug candidates. This application note provides a detailed guide to the selective Buchwald-Hartwig amination at the C6-bromo position of 6-Bromo-2,4-dichloroquinazoline, a versatile intermediate in pharmaceutical synthesis. We delve into the mechanistic principles governing selectivity, offer optimized protocols, and present troubleshooting strategies to empower researchers in drug discovery and process development.
Introduction: The Strategic Importance of Quinazolines and C-N Couplings
Quinazoline derivatives are privileged structures in drug discovery, exhibiting a vast array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The precise installation of amino groups onto the quinazoline core is a frequent and critical step in the synthesis of these high-value molecules. The Buchwald-Hartwig amination has emerged as a transformative tool for constructing carbon-nitrogen (C-N) bonds, largely supplanting harsher classical methods like nucleophilic aromatic substitution (SNAr) or Ullmann condensations.[3][4] Its broad substrate scope, functional group tolerance, and milder reaction conditions have made it indispensable in modern synthetic chemistry.[5][6]
The substrate, this compound, presents a unique synthetic challenge and opportunity. It features three halogen atoms with differential reactivity, allowing for sequential and site-selective functionalization. The palladium-catalyzed Buchwald-Hartwig reaction is exceptionally well-suited to selectively target the C-Br bond over the C-Cl bonds, providing a clean entry point for introducing diverse amine functionalities at the C6 position.[7][8] This selective amination is a key step in the synthesis of numerous kinase inhibitors, including the dual EGFR/HER2 inhibitor Lapatinib.[9][10]
The Principle of Selectivity: Why the C6-Bromo Position?
The success of a selective amination hinges on the different reactivities of the carbon-halogen bonds in the palladium-catalyzed cycle. The generally accepted rate-determining step in many Buchwald-Hartwig reactions is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[11][12] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, which follows the general trend: C-I > C-Br > C-Cl.
For this compound, the C(sp²)-Br bond at the 6-position is significantly weaker and more susceptible to oxidative addition by the Pd(0) complex than the C(sp²)-Cl bonds at the electron-deficient 2- and 4-positions. By carefully controlling the reaction parameters—particularly temperature and reaction time—it is possible to achieve highly selective amination at the C6 position while leaving the two chloro-substituents intact for subsequent transformations.[7][8]
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is key to rationalizing the choice of reagents and troubleshooting suboptimal results.
Caption: Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a more nucleophilic palladium-amido intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[3][13]
Optimizing the Reaction: A Guide to Parameter Selection
The efficiency and selectivity of the amination are critically dependent on the interplay between the catalyst, ligand, base, and solvent.
-
Ligand: The choice of phosphine ligand is arguably the most critical parameter. For coupling with aryl chlorides and bromides, bulky, electron-rich monodentate biaryl phosphine ligands are the state-of-the-art.[4][14] Ligands like XPhos , RuPhos , or tBuXPhos excel by:
-
Promoting Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the C-Br bond.[4]
-
Facilitating Reductive Elimination: Their steric bulk promotes the final bond-forming step, preventing catalyst decomposition.[14] For heteroaryl halides, chelating ligands like Xantphos can also be effective, though bulky monophosphines often give superior results.[15][16]
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the amine-palladium complex).
-
Sodium tert-butoxide (NaOtBu) is the most commonly used base for a wide range of amines and offers high reactivity.[11]
-
Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be advantageous when dealing with base-sensitive functional groups on either coupling partner, though they may require higher temperatures or longer reaction times.[11][13]
-
-
Solvent: Anhydrous, polar aprotic solvents are standard.
Comparative Reaction Conditions
The following table summarizes typical conditions for the selective C6-amination of this compound, providing a starting point for reaction optimization.
| Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Amine Nucleophile | Typical Yield |
| Pd₂(dba)₃ (2.5), XPhos (6) | LHMDS (1.5) | Dioxane | 100 | Cyclic secondary amines | Good to Excellent |
| Pd(OAc)₂ (2), RuPhos (4) | NaOtBu (1.4) | Toluene | 90-110 | Primary/Secondary alkyl amines | High |
| XPhos Pd G3 (2-4) | K₃PO₄ (2.0) | t-BuOH / Toluene | 100 | Aryl amines | Good to High |
| Pd₂(dba)₃ (2), Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | Heterocyclic amines | Moderate to High |
Data compiled and adapted from principles outlined in cited literature.[7][18][19]
Application Protocol: Selective Amination with Morpholine
This protocol provides a robust, step-by-step method for the selective Buchwald-Hartwig amination of this compound at the C6 position using morpholine as a representative amine.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4-Cyclohexylphenyl)diphenylphosphine (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere system (Argon or Nitrogen line, or glovebox)
-
Standard laboratory glassware for work-up and purification
-
TLC plates (silica gel) and column chromatography supplies
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow for the selective amination.
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask, add this compound (e.g., 292 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), XPhos (21.4 mg, 0.045 mmol, 4.5 mol%), and Sodium tert-butoxide (135 mg, 1.4 mmol).
-
Scientist's Note: The order of addition of solids does not typically matter. It is critical to handle NaOtBu quickly as it is hygroscopic. Using a glovebox is ideal. If using a Schlenk line, ensure the flask is thoroughly purged.
-
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas (e.g., Argon) three times. Add anhydrous, degassed toluene (5 mL) via syringe. Begin stirring, then add morpholine (105 µL, 1.2 mmol) dropwise via syringe.
-
Reaction Execution: Seal the flask and immerse it in a preheated oil bath at 100 °C.
-
Causality Check: The bulky XPhos ligand stabilizes the Pd(0) species and accelerates the rate-limiting oxidative addition at the C-Br bond, while the high temperature provides the necessary activation energy.[4]
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-morpholino-2,4-dichloroquinazoline.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Wet solvent or reagents.3. Insufficient temperature. | 1. Ensure a robust inert atmosphere; use fresh catalyst/precatalyst.2. Use freshly distilled/anhydrous solvents and dry reagents.3. Increase temperature in 10 °C increments (up to 120 °C). |
| Hydrodehalogenation | The competing reaction where the C-Br bond is replaced by C-H. Often exacerbated by moisture or certain amines. | 1. Ensure strictly anhydrous conditions.2. Try a different base, such as K₃PO₄, which can sometimes suppress this side reaction. |
| Formation of Di-substituted Product | Reaction conditions are too harsh, leading to amination at a chloro position. | 1. Reduce the reaction temperature.2. Shorten the reaction time; stop the reaction as soon as the starting material is consumed.3. Use a milder base (e.g., Cs₂CO₃). |
| Dark, Intractable Mixture | Catalyst decomposition. | 1. Ensure thorough degassing of the solvent.2. Try a different ligand that may offer more stability (e.g., a different generation Buchwald ligand). |
This troubleshooting guide is based on common challenges encountered in palladium-catalyzed cross-coupling reactions.[20][21]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. medkoo.com [medkoo.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. benchchem.com [benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Versatile Scaffold: A Guide to Synthesizing Anticancer Agents from 6-Bromo-2,4-dichloroquinazoline
Introduction: The Quinazoline Core in Oncology
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous clinically approved anticancer drugs.[1][2] Its rigid bicyclic structure provides an excellent framework for the spatial orientation of various pharmacophoric groups, enabling high-affinity interactions with biological targets. Several FDA-approved tyrosine kinase inhibitors (TKIs), such as Gefitinib, Erlotinib, and Lapatinib, feature the quinazoline core and have revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC).[2][3] These agents primarily target the epidermal growth factor receptor (EGFR), a key driver of cell proliferation and survival that is often dysregulated in tumors.[2][4]
6-Bromo-2,4-dichloroquinazoline is a particularly valuable starting material for the synthesis of novel anticancer agents. The bromine atom at the 6-position has been shown to enhance cytotoxic effects and can serve as a handle for further structural modifications through cross-coupling reactions.[2] The two chlorine atoms at the 2- and 4-positions offer sites for differential functionalization, allowing for the creation of a diverse library of compounds.[1] This guide provides detailed protocols and mechanistic insights for the synthesis of various classes of anticancer agents from this versatile starting block, tailored for researchers and professionals in drug development.
Strategic Synthesis: Leveraging Regioselectivity
The key to successfully synthesizing diverse anticancer agents from this compound lies in exploiting the differential reactivity of the C2 and C4 chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[5][6][7] This regioselectivity is attributed to the electronic influence of the ring nitrogens, which makes the C4 position more electrophilic.[6][7] This allows for a sequential and controlled introduction of different substituents.
A typical synthetic strategy involves an initial nucleophilic substitution at the C4 position under milder conditions, followed by a second substitution or a cross-coupling reaction at the C2 or C6 position, often requiring more forcing conditions or a metal catalyst.
Caption: General synthetic workflow from this compound.
Application & Protocols
Synthesis of 4-Anilino-6-bromoquinazoline Derivatives: EGFR Inhibitors
The 4-anilinoquinazoline scaffold is a cornerstone for the development of EGFR inhibitors.[2][8] The aniline moiety typically occupies the ATP-binding pocket of the EGFR kinase domain, while substitutions on the quinazoline core modulate potency and selectivity.[8]
This protocol details the initial nucleophilic substitution at the C4 position.
Materials:
-
This compound
-
3-Ethynylaniline
-
Isopropanol (IPA)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Suspend this compound (1.0 eq) in isopropanol.
-
Add 3-ethynylaniline (1.1 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80-85 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid product and wash with cold isopropanol.
-
To neutralize any excess acid, resuspend the solid in a saturated solution of sodium bicarbonate and stir for 30 minutes.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the desired product.
Causality: The reaction proceeds via a nucleophilic aromatic substitution where the amino group of the aniline attacks the more electrophilic C4 position of the quinazoline ring, displacing the chloride.[5] The use of a protic solvent like isopropanol facilitates the reaction.
Palladium-Catalyzed Cross-Coupling Reactions for C6-Functionalization
The bromine atom at the C6 position provides a versatile handle for introducing aryl, heteroaryl, or amino groups via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[9][10] These reactions are crucial for exploring the structure-activity relationship (SAR) at this position.
This protocol describes the introduction of an aryl group at the C6 position.
Materials:
-
4-(Anilino)-6-bromo-2-chloroquinazoline intermediate (from Protocol 1 or similar)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In an oven-dried Schlenk flask, combine the 4-(anilino)-6-bromo-2-chloroquinazoline, arylboronic acid, Pd(OAc)₂, and the phosphine ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the potassium carbonate, followed by the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The reaction follows the well-established Suzuki coupling catalytic cycle, involving oxidative addition of the palladium(0) complex to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond.[11][12][13][14] The base is essential for the activation of the boronic acid.[12][14]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
This protocol allows for the introduction of an amino substituent at the C6 position.
Materials:
-
4-(Anilino)-6-bromo-2-chloroquinazoline intermediate
-
Amine (e.g., morpholine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the 4-(anilino)-6-bromo-2-chloroquinazoline, Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Causality: The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.[10][15] The bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.[10][15]
Synthesis of 2,4-Diamino-6-bromoquinazoline Derivatives
2,4-Diaminoquinazoline derivatives represent another class of anticancer agents, some of which act as inhibitors of dihydrofolate reductase or as DNA-binding agents.[16][17][18] The synthesis involves sequential nucleophilic substitution at C4 and C2.
Step A: Synthesis of N-Alkyl-6-bromo-2-chloroquinazolin-4-amine
-
Follow Protocol 1, substituting the aniline with a primary or secondary alkyl amine (e.g., propylamine). The reaction is typically faster and may proceed at a lower temperature.
Step B: Synthesis of N2-Aryl-N4-alkyl-6-bromoquinazoline-2,4-diamine
-
Take the product from Step A (1.0 eq) and dissolve it in a suitable solvent like n-butanol.
-
Add an aniline (e.g., 4-nitroaniline) (1.2 eq) and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux (around 110-120 °C) for 12-24 hours. The higher temperature is necessary to substitute the less reactive C2-chloride.[5]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Biological Evaluation and Structure-Activity Relationship (SAR)
The synthesized 6-bromoquinazoline derivatives are typically evaluated for their anticancer activity using in vitro cytotoxicity assays against a panel of human cancer cell lines. The IC₅₀ (half-maximal inhibitory concentration) value is determined to quantify their potency.
| Compound Class | R4 Substituent | R6 Substituent | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Anilino-6-bromo-2-(4-chlorophenyl)quinazoline | 2,4-Difluoroanilino | Bromo | HeLa | 1.45 | [9] |
| 4-Anilino-6-bromo-2-(4-chlorophenyl)quinazoline | 2-Fluoroanilino | Bromo | MCF-7 | 0.73 | [9] |
| 4-Anilino-6-bromoquinazoline | 3-Fluoroanilino | 4-Fluorophenyl | HeLa | 4.97 | [4] |
| 4-Anilino-6-bromoquinazoline | 2,4-Difluoroanilino | 4-Fluorophenyl | HeLa | 1.39 | [4] |
| 6-Bromoquinazoline Derivative | 3-Fluoroanilino | - | MCF-7 | 0.53 - 1.95 | [19] |
| 2-Thio-6-bromo-quinazolin-4-one Derivative | Phenyl (at N3) | Bromo | MCF-7 | 15.85 | [20] |
| 2-Thio-6-bromo-quinazolin-4-one Derivative | Phenyl (at N3) | Bromo | SW480 | 17.85 | [20] |
Key SAR Insights:
-
4-Anilino Group: The presence of small, electron-withdrawing groups (e.g., fluorine, chlorine) on the aniline ring often enhances EGFR inhibitory activity.[4][9]
-
6-Position: Replacing the bromo group at C6 with aryl moieties via Suzuki coupling can significantly modulate activity and selectivity against different cancer cell lines.[4][9]
-
2-Position: Substitution at the C2 position can also influence potency, with aryl groups sometimes leading to significant cytotoxicity.[9]
Mechanism of Action: Targeting the EGFR Signaling Pathway
Many of the synthesized 4-anilino-6-bromoquinazoline derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway.[2][4] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis.[4]
The 4-anilinoquinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation and activation of the receptor.[9] This blockade of downstream signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.
Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of potential anticancer agents. By leveraging the regioselective reactivity of its chloro substituents and the potential for C-Br functionalization through modern cross-coupling techniques, medicinal chemists can efficiently generate diverse libraries of compounds for biological screening. The protocols and insights provided in this guide serve as a foundational framework for researchers aiming to develop the next generation of quinazoline-based therapeutics for oncology.
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure based design and anti-breast cancer evaluation of some novel 4-anilinoquinazoline derivatives as potential epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. sciencepub.net [sciencepub.net]
- 19. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 2,4-Diamino-6-bromoquinazoline Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatile nature allows for substitution at various positions, leading to a wide array of biological activities. Among these, 2,4-diaminoquinazoline derivatives have garnered significant attention for their potent inhibitory effects on various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[1][2] The incorporation of a bromine atom at the 6-position can further enhance the pharmacological properties of these molecules, making 2,4-diamino-6-bromoquinazoline a key building block in the development of novel therapeutics, particularly in oncology.[3]
This comprehensive guide provides detailed protocols and expert insights into the synthesis of 2,4-diamino-6-bromoquinazoline derivatives. We will delve into a robust and efficient copper-catalyzed synthetic route, discuss the underlying reaction mechanism, and present data on the biological activities of these compounds, with a focus on their role as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their research endeavors.
Synthetic Strategy: A Copper-Catalyzed Approach to the 2,4-Diamino-6-bromoquinazoline Core
The synthesis of the 2,4-diamino-6-bromoquinazoline scaffold can be efficiently achieved through a copper-catalyzed reaction between 2-amino-5-bromobenzonitrile and guanidine. This method offers several advantages, including the use of readily available starting materials, relatively mild reaction conditions, and good yields.
Causality Behind Experimental Choices
The choice of a copper-catalyzed approach is strategic. Copper(I) catalysts, in conjunction with a suitable ligand, are known to effectively mediate Ullmann-type coupling reactions between aryl halides and N-nucleophiles.[1] In this synthesis, the copper catalyst facilitates the initial coupling of guanidine to the aryl bromide. The use of a ligand, such as N,N'-dimethylethylenediamine (DMEDA), stabilizes the copper catalyst and enhances its reactivity. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve the reactants and the catalyst system. Potassium carbonate acts as a base to deprotonate the guanidine, making it a more potent nucleophile.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a two-step sequence:
-
Ullmann-type Coupling: The copper(I) catalyst, stabilized by the DMEDA ligand, undergoes oxidative addition to the C-Br bond of 2-amino-5-bromobenzonitrile. This is followed by a coupling reaction with deprotonated guanidine to form an N-arylguanidine intermediate.
-
Intramolecular Cyclization: The amino group of the N-arylguanidine intermediate then performs a nucleophilic attack on the adjacent nitrile carbon. This intramolecular cyclization, followed by tautomerization, leads to the formation of the stable 2,4-diamino-6-bromoquinazoline ring system.
Experimental Protocol: Synthesis of 2,4-Diamino-6-bromoquinazoline
This protocol details the synthesis of the core scaffold, 2,4-diamino-6-bromoquinazoline.
Materials and Reagents
| Reagent/Solvent | Molecular Weight ( g/mol ) | Grade | Supplier |
| 2-Amino-5-bromobenzonitrile | 197.04 | ≥98% | Commercially Available |
| Guanidine hydrochloride | 95.53 | ≥99% | Commercially Available |
| Copper(I) iodide (CuI) | 190.45 | 99.99% | Commercially Available |
| N,N'-Dimethylethylenediamine (DMEDA) | 88.15 | ≥99% | Commercially Available |
| Potassium carbonate (K₂CO₃) | 138.21 | Anhydrous, ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | 88.11 | ACS Grade | Commercially Available |
| Hexanes | - | ACS Grade | Commercially Available |
| Saturated aqueous NaCl solution (brine) | - | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | Granular, ≥99% | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromobenzonitrile (1.0 mmol, 197 mg), guanidine hydrochloride (1.2 mmol, 115 mg), copper(I) iodide (0.1 mmol, 19 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent and Ligand Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMF (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol, 22 µL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2,4-diamino-6-bromoquinazoline.
Characterization of 2,4-Diamino-6-bromoquinazoline
The structure of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ) in ppm: ~7.8 (s, 1H, H-5), ~7.5 (d, 1H, H-7), ~7.3 (d, 1H, H-8), ~6.5 (br s, 2H, NH₂), ~6.0 (br s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected chemical shifts (δ) in ppm: ~162, ~155, ~150, ~135, ~128, ~125, ~118, ~115.
-
Mass Spectrometry (ESI): Expected m/z for C₈H₇BrN₄ [M+H]⁺: 238.99, 240.99 (isotopic pattern for Br).
Application in Drug Development: Targeting Kinase Signaling Pathways
2,4-Diamino-6-bromoquinazoline derivatives have emerged as potent inhibitors of various protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) kinase.[4] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[1][2] The 2,4-diaminoquinazoline scaffold can effectively compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its downstream signaling.
Biological Activity of 2,4-Diamino-6-bromoquinazoline Derivatives
The following table summarizes the in vitro cytotoxic activity of representative N-substituted 2,4-diamino-6-bromoquinazoline derivatives against various human cancer cell lines.
| Compound ID | R² Substituent | R⁴ Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 1 | H | n-Butyl | MCF-7 (Breast) | 9.1 - 10.9 | [5] |
| 2 | H | n-Butyl | HCT-116 (Colon) | 9.1 - 10.9 | [5] |
| 3 | H | n-Butyl | HePG-2 (Liver) | 9.1 - 10.9 | [5] |
| 4 | H | n-Butyl | HFB4 (Skin) | 9.1 - 10.9 | [5] |
| 5 | 3-Bromophenyl | n-Butyl | - | - | [5] |
Visualizing the Synthesis and Mechanism of Action
To further illustrate the concepts discussed, the following diagrams have been generated.
Workflow for the Synthesis of 2,4-Diamino-6-bromoquinazoline
Caption: Synthetic workflow for 2,4-diamino-6-bromoquinazoline.
Simplified EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway.
Conclusion and Future Perspectives
The 2,4-diamino-6-bromoquinazoline scaffold is a highly valuable platform for the development of potent kinase inhibitors. The copper-catalyzed synthesis described herein provides a practical and efficient route to this key intermediate, enabling further derivatization and optimization of its biological activity. The demonstrated anticancer properties of its derivatives highlight the therapeutic potential of this compound class. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency and selectivity against specific kinase targets, as well as the exploration of their efficacy in in vivo models of disease.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Semantic Scholar [semanticscholar.org]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Leveraging 6-Bromo-2,4-dichloroquinazoline as a Cornerstone for the Synthesis of Potent Kinase Inhibitors
Abstract
The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors used in oncology, such as gefitinib, erlotinib, and lapatinib.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal mimic of the adenine region of ATP, enabling potent and selective inhibition of protein kinases. This guide provides a detailed technical overview and robust protocols for utilizing 6-Bromo-2,4-dichloroquinazoline , a highly versatile and strategic starting material, for the synthesis of novel kinase inhibitors. We will delve into the underlying principles of its differential reactivity and provide step-by-step methodologies for its sequential functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
The Strategic Advantage of the this compound Scaffold
The power of this compound as a synthetic intermediate lies in its three distinct, orthogonally reactive sites. The ability to selectively functionalize these positions in a controlled, stepwise manner allows for the systematic construction of complex molecular architectures and the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Understanding the Hierarchy of Reactivity:
The key to unlocking the potential of this scaffold is understanding the differential electrophilicity of the three positions, which dictates the sequence of synthetic operations.
-
C4-Chloro Position: This is the most reactive site for Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at C4 is activated by the electron-withdrawing effects of both the adjacent ring nitrogen (N3) and the pyrimidine ring itself.[4][5][6] Consequently, it undergoes substitution with amine nucleophiles under mild conditions, often at room temperature or with gentle heating.[6][7]
-
C2-Chloro Position: The chlorine at C2 is significantly less reactive towards SNAr than the C4-chloro group.[6] Substitution at this position typically requires more forcing conditions, such as higher temperatures. This difference in reactivity allows for excellent regioselectivity, making the C4 position the primary target for initial modification.
-
C6-Bromo Position: The C-Br bond is largely unreactive to nucleophilic substitution under the conditions used for C4 functionalization. However, it is the ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[8][9] The C-Br bond is more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle, enabling selective C-C or C-N bond formation at the C6 position while the C2-chloro group remains intact.[10]
This predictable reactivity allows for a logical and efficient synthetic workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ukm.my [ukm.my]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Strategic Application of 6-Bromo-2,4-dichloroquinazoline in Modern Medicinal Chemistry
Introduction: The Quinazoline Scaffold and the Strategic Importance of 6-Bromo-2,4-dichloroquinazoline
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its versatile structure has been extensively explored, leading to the development of therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4] Among the various quinazoline building blocks, This compound has emerged as a particularly valuable and strategic starting material for the synthesis of targeted therapies, most notably in the realm of oncology.
The utility of this compound lies in its trifecta of reactive sites. The two chlorine atoms at the C2 and C4 positions of the quinazoline ring, and the bromine atom at the C6 position, offer medicinal chemists a powerful toolkit for sequential and regioselective functionalization. This allows for the systematic and controlled introduction of various pharmacophoric elements to fine-tune the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules. This application note will provide an in-depth guide to the strategic use of this compound in medicinal chemistry, with a focus on the synthesis of kinase inhibitors targeting key regulators of cancer cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Core Applications in Kinase Inhibitor Synthesis
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The quinazoline scaffold has proven to be an excellent framework for designing molecules that can competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity.
Targeting the Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways that promote cell proliferation, survival, and migration. Overexpression or mutation of EGFR is a common feature in many cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. The 4-anilinoquinazoline moiety is a well-established pharmacophore for EGFR inhibition, and this compound serves as an ideal starting point for the synthesis of these inhibitors.
The synthetic strategy typically involves a regioselective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position with a substituted aniline, followed by further modifications at the C2 and C6 positions.
Targeting the Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. The versatile substitution pattern offered by this compound allows for the development of potent VEGFR-2 inhibitors. Often, dual EGFR/VEGFR-2 inhibitors are designed to simultaneously target both signaling pathways, offering a broader spectrum of anti-cancer activity.
Synthetic Strategies and Key Transformations
The successful application of this compound hinges on the precise control of its sequential functionalization. The differential reactivity of the halogenated positions is the cornerstone of this strategy.
Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The chlorine atom at the C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen atom (N3). This regioselectivity is crucial as it allows for the introduction of the key anilino side chain, a hallmark of many EGFR inhibitors, in a controlled manner.
dot graph "SNAr_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Regioselective SNAr at the C4 position.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
The bromine atom at the C6 position provides a handle for introducing a wide variety of aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the exploration of the "selectivity pocket" of the kinase active site, enabling the fine-tuning of the inhibitor's potency and selectivity profile.
dot graph "Suzuki_Coupling" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Suzuki coupling at the C6 position.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrates and desired products.
Protocol 1: Synthesis of 6-Bromo-2-chloro-4-(substituted-anilino)quinazoline (General Procedure for SNAr)
Materials:
-
This compound
-
Substituted aniline (1.0 - 1.2 equivalents)
-
Solvent (e.g., isopropanol, n-butanol, or acetonitrile)
-
Acid catalyst (e.g., a few drops of concentrated HCl, optional)
-
Standard laboratory glassware for reflux and inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and the chosen solvent (e.g., isopropanol, approximately 10-20 mL per gram of starting material).
-
Add the substituted aniline (1.0 - 1.2 equivalents) to the suspension.
-
If desired, add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by TLC. The reaction is usually complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (the same as the reaction solvent) to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
-
Characterize the final product by appropriate analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Alcohols like isopropanol and n-butanol are commonly used.
-
Acid Catalyst: The addition of an acid catalyst can protonate the quinazoline nitrogen, further activating the C4 position towards nucleophilic attack and increasing the reaction rate.
-
Workup: The precipitation of the product upon cooling simplifies the initial purification. Further purification is often necessary to obtain a high-purity compound for biological testing.
Protocol 2: Synthesis of 4-(Substituted-anilino)-6-aryl-2-chloroquinazoline (General Procedure for Suzuki Coupling)
Materials:
-
6-Bromo-2-chloro-4-(substituted-anilino)quinazoline (from Protocol 1)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, Na2CO3) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar glassware for air-sensitive reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add 6-Bromo-2-chloro-4-(substituted-anilino)quinazoline (1.0 equivalent), the arylboronic acid (1.2 - 1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (2-5 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 4-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst deactivation and ensure a successful reaction.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvents is important to remove dissolved oxygen.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized using this compound as a key starting material.
Table 1: EGFR Inhibitory Activity of 4-Anilinoquinazoline Derivatives
| Compound ID | R1 (at C4-anilino) | R2 (at C6) | EGFR IC50 (nM) | Reference |
| A | 3-chloro-4-fluoroaniline | H | 11 | [5] |
| B | 3-ethynylaniline | H | 0.5 | [5] |
| C | 3-chloro-4-(3-fluorobenzyloxy)aniline | 5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl | 13 (Lapatinib) | [6] |
| D | 3-bromoaniline | N-Boc-glycine | 3.2 | [5] |
Table 2: VEGFR-2 Inhibitory Activity of Quinazoline Derivatives
| Compound ID | R1 (at C4) | R2 (at C6) | VEGFR-2 IC50 (nM) | Reference |
| E | 3-chloro-4-fluoroaniline | H | 30 | [7] |
| F | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | H | 16 | [7] |
| G | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | H | 33.26 (Vandetanib) | [5] |
| H | 3-chloro-4-fluoroaniline | 5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl | 108 | [6] |
Case Study: Synthesis of Lapatinib
Lapatinib is a potent dual inhibitor of EGFR and HER2 (Human Epidermal Growth Factor Receptor 2) kinases, approved for the treatment of HER2-positive breast cancer. A plausible synthetic route to Lapatinib can be envisioned starting from this compound, highlighting its strategic importance.
dot graph "Lapatinib_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Caption: Plausible synthetic route to Lapatinib.
Conclusion and Future Perspectives
This compound is a highly versatile and strategically important building block in medicinal chemistry. Its well-defined and predictable reactivity allows for the efficient and controlled synthesis of complex quinazoline derivatives with a wide range of biological activities. The application of this starting material has been particularly fruitful in the development of targeted cancer therapies, especially kinase inhibitors. The ability to perform regioselective nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions provides medicinal chemists with the tools to systematically explore the chemical space around the quinazoline scaffold, leading to the discovery of novel and potent drug candidates. As our understanding of the molecular drivers of disease continues to grow, the strategic application of versatile building blocks like this compound will remain a cornerstone of modern drug discovery.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. EP2468745B1 - Process for the preparation of lapatinib and the salts thereof - Google Patents [patents.google.com]
- 3. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives [mdpi.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Application Notes and Protocols for Nucleophilic Substitution on 6-Bromo-2,4-dichloroquinazoline
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the selective functionalization of 6-bromo-2,4-dichloroquinazoline. This trifunctional scaffold is a pivotal intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors. We delve into the underlying principles governing its reactivity, offering step-by-step protocols for regioselective nucleophilic aromatic substitution (SNAr) at the C4 and C2 positions, as well as palladium-catalyzed cross-coupling at the C6 position. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel bioactive molecules.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged heterocyclic motif found in numerous therapeutic agents, renowned for its broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The strategic placement of functional groups on this scaffold is paramount for modulating target affinity, selectivity, and pharmacokinetic profiles. This compound serves as a highly versatile starting material, offering three distinct reaction sites for sequential and controlled chemical modification. Its utility is exemplified in the synthesis of potent tyrosine kinase inhibitors like Lapatinib, which targets the EGFR and HER2 pathways.[2][3] Understanding the differential reactivity of the chloro- and bromo-substituents is key to unlocking its synthetic potential.
The Hierarchy of Reactivity
The synthetic utility of this compound stems from the predictable and exploitable differences in the reactivity of its three halogenated positions. This selectivity allows for a stepwise functionalization strategy.
-
C4-Position (Highest Reactivity towards SNAr): The chlorine atom at the C4 position is the most electrophilic and thus the most susceptible to nucleophilic aromatic substitution (SNAr).[1][4] This enhanced reactivity is due to the stabilizing effect of the adjacent nitrogen atom (N3) on the Meisenheimer intermediate formed during the reaction. Theoretical studies, including DFT calculations, confirm that the C4 carbon has a higher LUMO coefficient and the reaction pathway for nucleophilic attack has a lower activation energy compared to the C2 position.[5][6][7] This allows for highly regioselective substitution under mild conditions.
-
C2-Position (Moderate Reactivity towards SNAr): The chlorine atom at the C2 position is less reactive than the one at C4.[4] While it is positioned between two nitrogen atoms, the overall electronic effect makes it less electrophilic than C4. Substitution at this position typically requires more forcing conditions, such as higher temperatures and longer reaction times, after the C4 position has already been functionalized.[1][4]
-
C6-Position (Reactivity towards Metal-Catalysis): The C-Br bond at the C6 position on the fused benzene ring is generally unreactive towards SNAr. However, it is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling.[8][9][10] This orthogonality provides a powerful tool for introducing carbon-carbon or carbon-heteroatom bonds at a later stage of the synthesis.
References
- 1. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Antimicrobial Compounds Using a Quinazoline Core
Introduction
The relentless rise of multidrug-resistant pathogens presents one of the most significant challenges to global public health.[1][2][3] This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Within the landscape of medicinal chemistry, the quinazoline scaffold has emerged as a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[4][5] Quinazoline and its oxidized form, quinazolinone, are fused heterocyclic systems that are not only present in over 200 naturally occurring alkaloids but also form the core of numerous approved therapeutic agents with antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][4][6][7][8]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic development of antimicrobial agents based on the quinazoline core. We will delve into the rationale behind synthetic strategies, elucidate key structure-activity relationships (SAR), and provide detailed, field-proven protocols for the synthesis and antimicrobial evaluation of these promising compounds. Our focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for reproducibility and reliability.
Section 1: The Quinazoline Core - A Foundation for Drug Discovery
The quinazoline framework, a fusion of a benzene ring and a pyrimidine ring, was first synthesized in 1895.[6] Its structural rigidity, combined with the numerous sites available for chemical modification, allows for the precise tuning of its physicochemical and pharmacological properties. This versatility is demonstrated by the range of FDA-approved drugs incorporating this scaffold, such as the anticancer agents Gefitinib and Erlotinib, and the antihypertensive drug Prazosin.[4][6] This clinical success underscores the "drug-like" nature of the quinazoline core, making it an exceptional starting point for the development of new antimicrobial agents.
Caption: The fundamental structures of Quinazoline and Quinazolin-4(3H)-one.
Section 2: Synthetic Strategies for Antimicrobial Quinazolines
A robust and versatile synthetic route is paramount for generating a diverse library of compounds for screening and optimization. The most common and reliable approach for synthesizing 4(3H)-quinazolinones begins with anthranilic acid.[7][9] This method involves a three-step process where the anthranilic acid is first acylated, then cyclized to a reactive benzoxazinone intermediate, which is subsequently reacted with a primary amine or a similar nucleophile to yield the final quinazolinone product.
Rationale for the Niementowski Reaction Adaptation: This synthetic pathway is favored due to the wide availability of substituted anthranilic acids and primary amines, allowing for extensive diversification of the final product. The formation of the benzoxazinone intermediate is a critical step; it activates the carbonyl group, facilitating an efficient ring-closing reaction with the chosen amine to form the thermodynamically stable quinazolinone heterocycle.[7][10]
Caption: General workflow for the synthesis of 4(3H)-quinazolinones.
Protocol 1: General Synthesis of 3-Aryl-4(3H)-Quinazolinones
This protocol describes a general method for synthesizing 3-substituted quinazolinone derivatives.
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Substituted primary aromatic amine
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Synthesis of the Benzoxazinone Intermediate:
-
In a 250 mL round-bottom flask, combine 2-aminobenzoic acid (anthranilic acid) (0.1 mol) with acetic anhydride (0.3 mol).[6]
-
Heat the mixture under reflux with constant stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product, 2-methyl-4H-3,1-benzoxazin-4-one, will often precipitate.
-
Filter the solid product, wash with cold petroleum ether, and dry. This intermediate is typically used in the next step without further purification.[7]
-
-
Synthesis of the 3-Substituted Quinazolinone:
-
Dissolve the benzoxazinone intermediate (0.05 mol) and a substituted primary aromatic amine (0.05 mol) in absolute ethanol (100 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, again monitoring by TLC.[6]
-
Upon completion, cool the reaction mixture. The desired quinazolinone derivative will usually precipitate.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 3-substituted-4(3H)-quinazolinone.[11]
-
Characterize the final compound using techniques such as melting point, IR, ¹H-NMR, and Mass Spectrometry.[9]
-
Section 3: Structure-Activity Relationship (SAR) for Antimicrobial Activity
Once a synthetic route is established, SAR studies are crucial for optimizing the antimicrobial potency of the lead quinazoline compound. This involves systematically modifying different positions of the quinazoline core and evaluating the impact on antimicrobial activity. A review of existing literature reveals several key trends.[4]
Key Insights from SAR Studies:
-
Positions 6 and 8: Substitution with halogen atoms, such as iodine, bromine, or chlorine, on the benzene ring portion of the scaffold consistently enhances antibacterial activity.[4] This is likely due to the modulation of the compound's electronic properties and lipophilicity, improving cell penetration.
-
Position 2: The presence of methyl, thiol, or substituted aryl groups at this position is often essential for potent activity.[4] These groups can form critical interactions with the target enzyme's active site.
-
Position 3: Attaching a substituted aromatic ring at the N-3 position is a common strategy that significantly boosts antimicrobial effects.[4] The nature of the substituents on this ring (e.g., electron-donating or withdrawing groups) allows for fine-tuning of the compound's activity profile.[9]
Table 1: Summary of Structure-Activity Relationships for Antimicrobial Quinazolines
| Position on Core | Favorable Substituents | General Effect on Activity | Supporting References |
| Position 2 | Methyl, Thiol groups, Pyrazolyl moieties | Essential for maintaining or increasing potency. | [4] |
| Position 3 | Substituted aromatic rings, Heterocyclic rings | Significantly improves antimicrobial activity. | [4][9] |
| Position 4 | Amine or substituted amine groups | Can improve activity, particularly in quinazolines (not quinazolinones). | [4] |
| Position 6 | Halogens (I, Br, Cl) | Markedly increases antibacterial potency. | [4][11] |
| Position 8 | Halogens (I, Br, Cl) | Markedly increases antibacterial potency. | [4] |
Section 4: Mechanisms of Antimicrobial Action
Understanding how a compound kills or inhibits microbial growth is critical for its development. Quinazoline derivatives have been shown to exert their antimicrobial effects through several mechanisms, making them particularly interesting candidates for overcoming resistance.
-
DNA Gyrase Inhibition: A primary target for many quinazolinone derivatives is DNA gyrase, a bacterial enzyme essential for DNA replication, recombination, and repair.[8][12] By binding to this enzyme, the compounds prevent the supercoiling and uncoiling of DNA, which ultimately leads to a cessation of cellular processes and cell death.[8] This mechanism is shared by the successful quinolone class of antibiotics.
-
Penicillin-Binding Protein (PBP) Inhibition: Certain quinazolinones have been identified as potent inhibitors of Penicillin-Binding Proteins (PBPs), particularly PBP2a of Methicillin-resistant Staphylococcus aureus (MRSA).[13] Uniquely, these compounds often bind to an allosteric site on the protein, rather than the active site targeted by β-lactam antibiotics.[1][13][14] This binding induces a conformational change that inactivates the enzyme, disrupting cell wall biosynthesis and leading to cell lysis. This novel mechanism makes them effective against strains resistant to traditional antibiotics.[13][15]
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Section 5: Protocols for Antimicrobial Efficacy Testing
Standardized and reproducible bioassays are the cornerstone of antimicrobial drug discovery. The broth microdilution method is the internationally recognized "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16]
Materials & Equipment:
-
Sterile 96-well flat-bottom microtiter plates
-
Test quinazoline compounds
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[7]
-
Bacterial/fungal strains for testing
-
Standardized inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)[9]
-
Multichannel pipette, incubator (35°C ± 2°C)
Procedure:
-
Preparation of Compound Stock: Accurately weigh and dissolve the test compounds in DMSO to a high concentration (e.g., 5120 µg/mL).[7]
-
Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution to the first column of wells (Column 1), resulting in an initial dilution.
-
-
Serial Dilution:
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.
-
Repeat this process across the plate to the desired final concentration (e.g., Column 10).
-
Discard 100 µL from the last dilution column to ensure all wells have a final volume of 100 µL before inoculation.[16]
-
-
Control Wells:
-
Growth Control (Column 11): 100 µL of broth + 100 µL of inoculum (no drug).
-
Sterility Control (Column 12): 200 µL of broth only (no drug, no inoculum).
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth according to CLSI guidelines to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of this standardized inoculum to each well from Columns 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for most bacteria.[16]
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).[16] The growth control well should be turbid, and the sterility control well should be clear.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity.
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no bacterial growth on the agar plate).[7]
Section 6: Overall Development Workflow
The development of a novel antimicrobial agent from a quinazoline core is a systematic process that integrates chemical synthesis with microbiological evaluation. The workflow is iterative, with the results from biological testing guiding the design of the next generation of compounds.
Caption: An integrated workflow for antimicrobial quinazoline development.
Conclusion
The quinazoline scaffold remains a highly valuable and versatile starting point in the quest for novel antimicrobial agents. Its proven track record in medicinal chemistry, coupled with well-established synthetic routes and multiple potential mechanisms of action, provides a robust platform for tackling the challenge of antimicrobial resistance. By employing a systematic approach that combines rational design, iterative synthesis based on SAR insights, and rigorous, standardized biological evaluation, researchers can effectively explore the vast chemical space around this privileged core. The protocols and strategies outlined in this guide offer a foundational framework to accelerate the discovery and development of the next generation of quinazoline-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. rphsonline.com [rphsonline.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 15. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2,4-dichloroquinazoline
This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 6-Bromo-2,4-dichloroquinazoline, a critical building block in pharmaceutical research and development. Designed for chemists and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Synthesis Overview and Core Principles
The most reliable and common pathway to this compound involves the chlorination of its precursor, 6-bromoquinazoline-2,4(1H,3H)-dione. This precursor is typically synthesized from 5-bromoanthranilic acid. The critical transformation is the conversion of the dione to the dichloro derivative using a potent chlorinating agent.
Caption: Overall synthetic workflow for this compound.
The success of the chlorination step hinges on effectively replacing the hydroxyl groups of the tautomeric enol form of the dione. Phosphorus oxychloride (POCl₃) is the reagent of choice due to its high reactivity and ability to drive the reaction to completion.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?
Answer: Low yield is a multifaceted problem. Systematically investigate the following potential causes:
-
Cause A: Incomplete Reaction. The starting dione is a high-melting, often poorly soluble solid. If it doesn't fully react, your yield will be inherently limited.
-
Solution:
-
Ensure Anhydrous Conditions: POCl₃ reacts violently with water. Any moisture will consume the reagent and reduce its effectiveness. Thoroughly dry all glassware and use anhydrous solvents if applicable.
-
Increase Reagent Stoichiometry: Use a significant excess of POCl₃ (typically 10-20 volume equivalents relative to the starting material) to act as both reagent and solvent, ensuring the reaction mixture remains stirrable and the concentration of the active chlorinating species is high.
-
Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). If starting material is still present after the standard reflux time (typically 3-5 hours), extend the reflux period. Ensure the reaction reaches the reflux temperature of POCl₃ (~105 °C).
-
-
-
Cause B: Product Decomposition. The product can degrade under harsh conditions or during workup.
-
Solution:
-
Avoid Excessive Heating: While reflux is necessary, prolonged heating (e.g., >12 hours) can lead to the formation of tar-like byproducts. Stick to the minimum time required for full conversion as determined by TLC.
-
Controlled Workup: The workup is a critical step. Pouring the hot reaction mixture directly into water can cause localized boiling and potential hydrolysis of the product. Instead, cool the reaction mixture to room temperature first, then pour it slowly onto a vigorously stirred slurry of crushed ice. This dissipates the heat from the exothermic quenching of POCl₃ and precipitates the product quickly, minimizing its time in an acidic aqueous environment where it can hydrolyze.
-
-
-
Cause C: Mechanical Losses during Purification.
-
Solution: The product is a solid. Ensure complete transfer of the crude precipitate during filtration. When recrystallizing, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.
-
Question 2: My TLC shows multiple spots after the reaction: the starting material, the product, and an intermediate spot. What is happening?
Answer: This pattern strongly suggests a stepwise chlorination and a reaction that has not gone to completion. The intermediate spot is likely a monochloro-hydroxyquinazoline species (e.g., 6-bromo-4-chloro-2-hydroxyquinazoline).
-
Causality: The hydroxyl group at the 4-position is generally more reactive than the one at the 2-position.[1][2] Therefore, chlorination occurs preferentially at C4 first. An incomplete reaction will naturally result in a mixture of starting material, the C4-chloro intermediate, and the desired C2,C4-dichloro product.
-
Solution:
-
Add a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) or an N,N-dialkylaniline (like N,N-diethylaniline) can significantly accelerate the reaction. These catalysts form a Vilsmeier-Haack type intermediate with POCl₃, which is a more potent chlorinating agent.
-
Re-run the Reaction: If you have already isolated this mixture, the most practical solution is to thoroughly dry the material and re-subject it to the reaction conditions (refluxing in fresh POCl₃) until TLC analysis confirms the formation of a single product spot.
-
Question 3: The reaction mixture turned very dark or black, and I isolated mostly intractable tar. What went wrong?
Answer: Severe darkening or tar formation indicates decomposition.
-
Cause A: Contaminants in Starting Material. Impurities in the 6-bromoquinazoline-2,4-dione can trigger polymerization or side reactions under the harsh, acidic conditions of refluxing POCl₃.
-
Solution: Recrystallize the starting dione before use to ensure high purity.
-
-
Cause B: Excessive Reaction Temperature/Time. As mentioned in Q1, overheating can "cook" the reaction.
-
Solution: Use an oil bath with a thermometer and a reflux condenser to maintain a steady temperature. Do not heat beyond the boiling point of POCl₃. Monitor the reaction and stop heating as soon as the starting material is consumed.
-
Question 4: My final product is an off-white or yellowish solid, but I need a pure white compound. How can I improve its purity?
Answer: The color is likely due to minor, highly conjugated impurities formed during the reaction.
-
Solution 1: Recrystallization. This is the most effective method.
-
Solvent Selection: Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or a hexane/ethyl acetate mixture. Experiment with small quantities to find the optimal solvent.
-
-
Solution 2: Activated Carbon Treatment.
-
Procedure: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal). The carbon will adsorb colored impurities. Keep the solution hot for a few minutes, then filter it while hot through a pad of Celite® to remove the carbon. Allow the clear filtrate to cool slowly to crystallize the purified product.
-
-
Solution 3: Column Chromatography. While less ideal for large scales, flash column chromatography over silica gel can provide very high purity material.[3]
-
Eluent: A non-polar system, such as a gradient of ethyl acetate in hexanes, is typically effective. The product is significantly less polar than the starting material or any hydrolyzed byproducts.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the role of a catalyst like DMF or N,N-diethylaniline? A: These tertiary amines react with POCl₃ to form a highly electrophilic chloroamidinium salt (a Vilsmeier reagent). This intermediate is a much more aggressive chlorinating agent than POCl₃ itself, accelerating the conversion of the less reactive hydroxyl group at the C2 position and allowing the reaction to proceed more quickly and at lower temperatures.
Q: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃)? A: Yes, thionyl chloride can also be used for this type of chlorination.[1] However, POCl₃ is generally more effective for converting the cyclic amide functionalities in quinazolinediones and often gives higher yields and cleaner reactions for this specific substrate class. If using SOCl₂, a catalytic amount of DMF is almost always required for reasonable reaction rates.
Q: How do I safely handle and quench POCl₃? A: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Quenching: As detailed in the troubleshooting section, the safest method is to cool the reaction vessel and add the contents slowly to a large excess of crushed ice with vigorous stirring. This method controls the highly exothermic reaction. Never add water directly to the reaction flask.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione (Precursor)
This protocol is adapted from procedures for similar substituted quinazolinediones.[4][5]
-
To a round-bottom flask, add 5-bromoanthranilic acid (1.0 eq) and urea (3.0 eq).
-
Heat the mixture using an oil bath to 180-190 °C. The mixture will melt, and ammonia gas will evolve (ensure adequate ventilation in a fume hood).
-
Maintain this temperature for 3-4 hours, until the gas evolution ceases and the melt solidifies.
-
Cool the flask to room temperature. Add a 2 M sodium hydroxide solution to the solid and heat to boiling to dissolve the product and deprotonate any unreacted starting material.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature, then acidify with concentrated hydrochloric acid until the pH is ~2.
-
A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven to yield 6-bromoquinazoline-2,4(1H,3H)-dione.
Protocol 2: Optimized Synthesis of this compound
This optimized protocol incorporates best practices for maximizing yield and purity.[6]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Reagents: Add 6-bromoquinazoline-2,4(1H,3H)-dione (1.0 eq) to the flask, followed by phosphorus oxychloride (15-20 vol. eq.).
-
Catalyst (Recommended): Add N,N-diethylaniline (0.3 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (~105-110 °C) using an oil bath. Maintain a gentle reflux with magnetic stirring for 3-5 hours.
-
Monitoring: Check for the completion of the reaction by TLC (eluent: 3:1 Hexanes:Ethyl Acetate), ensuring the starting material spot has completely disappeared.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred slurry of crushed ice.
-
Slowly and carefully, pour the reaction mixture into the ice slurry. A precipitate will form.
-
Continue stirring for 30 minutes to ensure all excess POCl₃ is hydrolyzed.
-
-
Isolation:
-
Collect the crude solid product by vacuum filtration.
-
Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).
-
Wash the cake with a small amount of cold ethanol to help with drying.
-
Dry the product thoroughly under vacuum.
-
Data Summary Table
| Parameter | Recommended Value | Rationale |
| POCl₃ Volume | 15-20 equivalents | Acts as both reagent and solvent; ensures high reagent concentration. |
| Catalyst | N,N-diethylaniline (0.3 eq) | Forms a more potent chlorinating species, accelerating the reaction. |
| Reaction Temp. | 105-110 °C (Reflux) | Necessary to overcome the activation energy for the second chlorination. |
| Reaction Time | 3-5 hours | Typically sufficient for full conversion; monitor by TLC to avoid degradation. |
| Workup Method | Quench on ice | Controls the exothermic hydrolysis of POCl₃ and minimizes product degradation. |
Section 5: Troubleshooting Logic Diagram
This diagram provides a systematic workflow for diagnosing and solving common synthesis problems.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Troubleshooting Side Products in 6-Bromo-2,4-dichloroquinazoline Chemistry
Welcome to the technical support guide for navigating the complexities of reactions with 6-Bromo-2,4-dichloroquinazoline. This versatile building block is crucial in the synthesis of kinase inhibitors and other pharmacologically active molecules. However, its multiple reactive sites present unique challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues, providing not just solutions but the mechanistic reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm attempting a nucleophilic substitution and getting a mixture of products. How can I control which chlorine atom reacts?
Answer: This is a classic issue of regioselectivity. The two chlorine atoms on the quinazoline ring have different electronic environments, leading to a significant difference in reactivity.
-
The C4-Position: The chlorine at the C4 position is significantly more reactive towards nucleophiles. This is because it is positioned between two nitrogen atoms in the pyrimidine ring, making the carbon atom highly electron-deficient and susceptible to nucleophilic attack. Reactions targeting this position can often be performed under mild conditions.[1][2]
-
The C2-Position: The chlorine at the C2 position is less reactive. Substitution at this site typically requires more forcing conditions, such as higher temperatures or stronger nucleophiles, after the C4 position has already reacted.[1]
Troubleshooting & Protocol Advice: To achieve selective mono-substitution at the C4 position, strict temperature control is paramount.
-
Low Temperature is Key: Begin your reaction at a low temperature (e.g., 0 °C or even -20 °C) and allow it to warm slowly to room temperature. This minimizes the energy available for the nucleophile to overcome the higher activation barrier for attacking the C2 position.
-
Monitor Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Stop the reaction as soon as the this compound is consumed to prevent the formation of di-substituted products.
Below is a diagram illustrating the reactivity hierarchy.
Caption: Selective substitution workflow for this compound.
Q2: My reaction mixture produced a large amount of an insoluble white solid. My desired product is soluble. What is this precipitate?
Answer: You are likely observing the formation of a quinazolinone or quinazolinedione derivative due to hydrolysis. The chloro groups on the quinazoline ring, particularly the highly reactive C4-Cl, are susceptible to hydrolysis by water or hydroxide ions.
Causality: This side reaction is common if your solvent is not rigorously dried or if the base used contains water (e.g., hydrated sodium carbonate). The initial hydrolysis at C4 forms a 2-chloro-6-bromoquinazolin-4-one, which is often a crystalline, poorly soluble solid. If the reaction is heated or exposed to stronger basic conditions, the second chlorine at C2 can also hydrolyze to form the corresponding dione.
Prevention Strategy:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Choice of Base: Use a non-aqueous base (e.g., Diisopropylethylamine - DIPEA) or ensure any solid base is anhydrous.
Q3: In my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) at the C6-Br position, I'm isolating a dimer of my quinazoline starting material. What causes this homocoupling?
Answer: The formation of a biaryl dimer is a classic side product in palladium-catalyzed cross-coupling reactions, known as homocoupling or Ullmann-type coupling.[3][4] This occurs when two molecules of your this compound couple with each other instead of with your desired coupling partner (e.g., a boronic acid).
Mechanistic Insight: The catalytic cycle for cross-coupling involves the oxidative addition of your aryl halide to a Pd(0) species to form an Ar-Pd(II)-X intermediate. If two of these intermediates interact before the desired transmetalation step can occur, they can lead to the homocoupled product and regenerate the Pd(0) catalyst.[3] This side reaction is often promoted by:
-
Slow transmetalation from your coupling partner.
-
High concentrations of the aryl halide.
-
Conditions that favor the reductive elimination from an Ar-Pd(II)-Ar species.
Troubleshooting Table:
| Observed Issue | Probable Cause | Recommended Solution |
| High levels of homocoupled dimer | Inefficient transmetalation or slow addition of the coupling partner. | 1. Check Reagent Quality: Ensure your boronic acid (or other partner) is pure and active. 2. Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling partner. 3. Slow Addition: Consider adding the this compound slowly to the reaction mixture containing the catalyst and the coupling partner. |
| Reaction stalls, dimer forms | Catalyst deactivation or inefficient Pd(0) regeneration. | 1. Ligand Choice: Use a more electron-rich, bulky phosphine ligand to promote reductive elimination of the desired product. 2. Add a Reductant: In some systems, a reductant is needed to ensure the palladium stays in the active Pd(0) state.[5] |
Q4: My main impurity is a product where the bromine at C6 has been replaced by a hydrogen atom. Why does this dehalogenation occur?
Answer: This side product results from hydrodehalogenation, a reductive process where the C-Br bond is cleaved and replaced by a C-H bond.[6] This is a common issue in palladium-catalyzed reactions.[7][8]
Causality: The Ar-Pd(II)-Br intermediate formed after oxidative addition can undergo a competing reaction pathway where it is reduced to an Ar-Pd(II)-H species. This hydride intermediate can then reductively eliminate to give the dehalogenated arene and regenerate the Pd(0) catalyst. Sources of the hydride can include:
-
Solvents: Alcohols (like isopropanol) or ethers with available α-hydrogens.
-
Bases: Formates or bases that can act as hydride donors.
-
Reagents: Impurities in reagents or the boronic acid itself.
Prevention Strategy:
-
Solvent Choice: Switch to a non-protic, non-reducing solvent like Toluene, Dioxane, or DMF.
-
Base Selection: Use a non-reducing base like K₃PO₄ or Cs₂CO₃.
-
Catalyst System: Screen different palladium sources and ligands. Some ligands are more prone to β-hydride elimination or other pathways that can generate hydrides.
-
Reaction Conditions: Running the reaction at the lowest effective temperature can often minimize this side reaction.[9]
The troubleshooting workflow below can help diagnose common cross-coupling issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 9. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
Technical Support Center: Purification of 6-Bromo-2,4-dichloroquinazoline Derivatives
Welcome to the technical support center for the purification of 6-bromo-2,4-dichloroquinazoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges in the purification of these critical chemical intermediates.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound and its derivatives.
Q1: What are the primary methods for purifying crude this compound?
A1: The most effective purification strategies for this compound typically involve a combination of recrystallization and column chromatography. Recrystallization is an excellent initial step for removing bulk impurities, often utilizing solvents like ethanol or ethyl acetate.[1][2] For higher purity requirements and the separation of closely related side products, silica gel column chromatography is the method of choice.[3]
Q2: What are the common impurities I should expect in my crude this compound?
A2: Impurities often originate from unreacted starting materials or by-products formed during the synthesis.[1] Depending on the synthetic route, these can include starting materials like 5-bromoanthranilic acid derivatives or incompletely chlorinated intermediates.[4] Side reactions, such as hydrolysis of the chloro groups, can also introduce impurities that may complicate purification.
Q3: My purified this compound appears colored, but I expect a white or off-white solid. What could be the cause?
A3: The presence of color often indicates residual impurities. These could be highly conjugated by-products or trace amounts of reagents from the synthesis. If the color persists after initial purification, a charcoal treatment during recrystallization can be effective in adsorbing these colored impurities.[5]
Q4: I am observing low recovery after my purification process. What are the likely reasons?
A4: Low recovery is a frequent issue and can stem from several factors. During recrystallization, using an excessive volume of solvent is a common pitfall, as it can lead to a significant portion of your product remaining in the mother liquor.[5] In column chromatography, improper solvent system selection can lead to poor separation and loss of product. It is also crucial to ensure that the compound is stable under the chosen purification conditions to avoid degradation.
II. Troubleshooting Guide
This section provides a more detailed, problem-solution format for specific challenges you may encounter during your experiments.
Issue 1: Poor Separation During Column Chromatography
Question: I'm running a silica gel column, but my this compound is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution is a common challenge, especially with structurally similar impurities. Here’s a systematic approach to troubleshoot this issue:
-
Optimize the Solvent System: The polarity of your eluent is the most critical factor.
-
TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for a solvent mixture that gives your desired compound an Rf value of approximately 0.3-0.4 and maximizes the separation from the impurity.
-
Solvent Gradients: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be highly beneficial. Start with a less polar solvent system and gradually increase the polarity. This can help to first elute less polar impurities, followed by your target compound, and finally more polar impurities.
-
Recommended Starting Points: For moderately polar quinazolines, a hexane/ethyl acetate system is a good starting point. For more polar derivatives, consider dichloromethane/methanol.[1]
-
-
Consider the Stationary Phase:
-
Silica Gel Acidity: Standard silica gel is slightly acidic, which can sometimes cause degradation of sensitive compounds or interact strongly with basic functionalities. If you suspect this is an issue, you can use deactivated silica gel (pre-treated with a base like triethylamine) or switch to a different stationary phase like neutral or basic alumina.[6]
-
Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase (C18) chromatography can provide an alternative and effective separation.[6]
-
Issue 2: The Compound "Oils Out" During Recrystallization
Question: I've dissolved my crude product in a hot solvent, but upon cooling, it forms an oil instead of crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than forming a crystalline solid.[5] This is often due to the compound's melting point being lower than the solvent's boiling point or excessively rapid cooling.
-
Troubleshooting Steps:
-
Re-dissolve the Oil: Gently reheat the solution to re-dissolve the oil.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature. You can insulate the flask to slow down the cooling process. Once at room temperature, you can then move it to an ice bath to maximize crystal formation.
-
Modify the Solvent System: If slow cooling doesn't work, the solvent system may need adjustment.
-
Add a "Poorer" Solvent: While the solution is hot, add a small amount of a solvent in which your compound is less soluble (a "poorer" solvent). This can lower the overall solubility and encourage crystallization.
-
Use a Two-Solvent System: A two-solvent recrystallization can be very effective. Dissolve your compound in a minimal amount of a "good" hot solvent, and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[1]
-
-
Issue 3: Product Degradation on the Column
Question: I suspect my this compound is degrading during column chromatography. How can I confirm this and prevent it?
Answer: Halogenated quinazolines can sometimes be sensitive to the acidic nature of silica gel.
-
Confirmation of Degradation:
-
TLC Analysis of Fractions: Collect fractions from your column and analyze them by TLC. If you observe new spots appearing in later fractions that were not present in your crude material, this is a strong indication of degradation.
-
Mass Spectrometry: Analyze the suspected degradation products by mass spectrometry to identify their molecular weights, which can provide clues about the degradation pathway.
-
-
Prevention Strategies:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine (~0.1-1%) in your eluent, to neutralize the acidic sites.[6]
-
Alternative Stationary Phases: Consider using a more inert stationary phase like neutral alumina or Florisil.[6]
-
Flash Chromatography: Minimize the contact time between your compound and the stationary phase by using flash chromatography, which employs pressure to speed up the elution process.[7]
-
III. Experimental Protocols
Here are detailed, step-by-step methodologies for the primary purification techniques.
Protocol 1: Recrystallization of this compound
This protocol outlines a standard single-solvent recrystallization procedure.
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate) and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[1]
-
Dissolution: Place the bulk of your crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography of this compound
This protocol describes a standard silica gel column chromatography procedure.
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent (wet packing is generally preferred). Ensure the silica gel bed is level and free of air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column (dry loading).
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. You can monitor the elution of your compound using a UV lamp (if it's UV active) or by collecting fractions and analyzing them by TLC.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.
IV. Visualizations
Workflow for Troubleshooting Purification Issues
Caption: A decision tree for troubleshooting common purification issues.
Generalized Purification Workflow
Caption: A generalized workflow for the purification of this compound.
V. Data Summary
| Purification Technique | Recommended Solvents/Eluents | Key Considerations |
| Recrystallization | Ethanol, Methanol, Ethyl Acetate, Ethanol/Water | Ideal for removing bulk, highly dissimilar impurities. Solvent choice is critical for yield.[1][2] |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Excellent for separating closely related impurities. Requires careful optimization of the eluent.[1] |
VI. References
-
BenchChem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Available from: --INVALID-LINK--
-
BenchChem. Troubleshooting common side reactions in quinazoline synthesis. Available from: --INVALID-LINK--
-
BenchChem. Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Available from: --INVALID-LINK--
-
ResearchGate. Regioselective alkylation of this compound 22. Available from: --INVALID-LINK--
-
Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available from: --INVALID-LINK--
-
The Royal Society of Chemistry. Pd-catalyzed regioselective C-H halogenation of quinazolinones and benzoxazinones. Available from: --INVALID-LINK--
-
BenchChem. Purification challenges for bromoquinoline compounds. Available from: --INVALID-LINK--
-
ChemSrc. This compound | CAS No.102393-82-8 Synthetic Routes. Available from: --INVALID-LINK--
-
SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Available from: --INVALID-LINK--
-
Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Available from: --INVALID-LINK--
-
National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available from: --INVALID-LINK--
-
BLD Pharm. 102393-82-8|this compound|BLD Pharm. Available from: --INVALID-LINK--
-
BenchChem. Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives. Available from: --INVALID-LINK--
-
PubMed. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Available from: --INVALID-LINK--
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. Available from: --INVALID-LINK--
-
PubChem. This compound. Available from: --INVALID-LINK--
-
Thermo Fisher Scientific. Protein Purification Support—Troubleshooting. Available from: --INVALID-LINK--
-
Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Available from: --INVALID-LINK--
-
Sigma-Aldrich. This compound. Available from: --INVALID-LINK--
-
YouTube. Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Available from: --INVALID-LINK--
-
ResearchGate. Quinazoline‐Assisted ortho‐Halogenation with N‐Halosuccinimides through Pd(II)‐Catalyzed C(sp)−H Activation | Request PDF. Available from: --INVALID-LINK--
-
ChemRxiv. Introducing Column Chromatography through Colorful Reactions of Guaiazulene. Available from: --INVALID-LINK--
-
ChemShuttle. 6-bromo-2,4-dichloro-quinazoline;CAS No. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing the Solubility of Quinazoline-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-based compounds. This guide is designed to provide practical, in-depth solutions to the solubility challenges frequently encountered with this important class of molecules. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Core Problem & Initial Troubleshooting
This section addresses the fundamental reasons for the poor solubility of quinazolines and provides immediate troubleshooting steps for common in vitro assay challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of many quinazoline-based drug candidates?
A: The poor aqueous solubility of quinazoline derivatives primarily stems from their molecular structure. These compounds feature a rigid, fused heterocyclic ring system (composed of benzene and pyrimidine rings) which is often planar and lipophilic.[1] This leads to two main challenges:
-
High Crystal Lattice Energy: The planar structure allows molecules to stack efficiently in a crystal lattice, held together by strong intermolecular forces. A significant amount of energy is required to break these bonds and allow solvent molecules to surround the individual drug molecule.[2]
-
Hydrophobicity: While the nitrogen atoms in the pyrimidine ring offer some polarity, the overall scaffold is predominantly nonpolar. Appending other aromatic and lipophilic substituents—a common strategy to increase target potency—further increases hydrophobicity, making it difficult for polar water molecules to form favorable interactions (solvation).
Many of these compounds are consequently classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drugs.[1]
Q2: My quinazoline compound is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer for my assay. What should I do?
A: This is a very common issue known as "precipitation upon dilution" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous-organic solvent mixture.[2] Here is a systematic approach to troubleshoot this problem.
Caption: Decision workflow for addressing in-vitro precipitation.
-
Decrease Final Concentration: The most straightforward solution is to perform a dose-response experiment at lower concentrations to find the solubility limit in your assay medium.[2]
-
Adjust Buffer pH: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[2] For these weakly basic compounds, lowering the pH of the buffer (e.g., from 7.4 to 6.5) will increase the proportion of the protonated, ionized form, which is typically much more soluble than the neutral form.[2][3][4] A solubility increase of several orders of magnitude can be achieved by shifting the pH more than 2-3 units away from the compound's pKa.[1] Caution: Ensure the pH change does not affect your target protein or cell viability.
-
Incorporate a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic solvent can increase solubility by reducing the overall polarity of the solvent system.[1][5] Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG).[1]
-
Use Surfactants: Low concentrations of non-ionic surfactants (above their critical micelle concentration) can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[1] Good options for biological assays include Polysorbate 80 (Tween® 80) or Pluronic® F-68 at 0.01-0.1%.[2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from water.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used.[2] Pre-incubating the compound with HP-β-CD before final dilution can significantly improve apparent solubility.[2]
Q3: My stock solution in 100% DMSO is cloudy or precipitates upon storage at -20°C. What should I do?
A: This indicates that your compound has limited solubility even in neat DMSO, especially at low temperatures.
-
Initial Dissolution: Ensure you are using fresh, anhydrous DMSO. Water contamination can significantly reduce its solvating power for hydrophobic compounds. Use gentle warming (37-50°C) and ultrasonication to aid initial dissolution.[2]
-
Storage: If the compound is chemically stable, consider storing the stock solution at room temperature to prevent cold-induced precipitation.[2] If refrigeration is necessary for stability, you must gently warm and vortex the vial to ensure the compound is fully redissolved before each use. Failure to do so is a major source of inconsistent results in subsequent assays.[2]
Section 2: Advanced Formulation Strategies for In Vivo Applications
When moving from the benchtop to in vivo studies, simply keeping a compound in solution is not enough. The formulation must facilitate dissolution and absorption in the gastrointestinal (GI) tract to achieve adequate oral bioavailability. This section explores advanced strategies to achieve this.
Troubleshooting Guide
Issue: My quinazoline candidate shows potent in vitro activity but has very low oral bioavailability in animal models.
Analysis: This is a classic challenge for BCS Class II and IV compounds, where poor aqueous solubility in the GI tract limits the dissolution rate, and therefore, absorption.[1] The concentration of the drug in the gut never reaches a level sufficient for passive diffusion across the intestinal wall. The key is to select a formulation strategy that enhances the dissolution rate and/or the apparent solubility at the site of absorption.
Below is a comparison of common advanced formulation strategies.
| Strategy | Mechanism of Action | Typical Solubility Enhancement | Best Suited For | Key Advantages & Disadvantages |
| Salt Formation | Converts a neutral ionizable drug into a salt form, which typically has higher solubility and faster dissolution.[6] | 10 to >1000-fold[1] | Weakly acidic or basic quinazolines (pKa difference > 2-3 units between drug and counter-ion is ideal). | Pro: Well-established, simple, cost-effective. Con: Risk of converting back to the less soluble free base/acid form in the GI tract; potential for hygroscopicity issues. |
| Co-crystallization | Incorporates a neutral drug and a benign "co-former" into a new crystal lattice via non-ionic interactions (e.g., hydrogen bonds), altering physicochemical properties.[7][8] | Up to 5-fold (similar to polymorphs)[1] | Non-ionizable quinazolines or those where salt forms are unstable.[9] | Pro: Applicable to a wider range of molecules than salts; can improve stability.[9] Con: Co-former screening can be extensive; newer technique with evolving regulatory landscape. |
| Amorphous Solid Dispersion (ASD) | The drug is molecularly dispersed in a hydrophilic polymer matrix in a high-energy amorphous state, which has a much higher apparent solubility than the stable crystalline form.[10][11] | Can achieve significant supersaturation. | A wide range of poorly soluble compounds. | Pro: Highly effective; can maintain supersaturation in vivo.[10] Con: Amorphous form is thermodynamically unstable and can recrystallize over time, negating the benefit.[1][11] |
| Nanosuspension | Reduces drug particle size to the sub-micron range (<1000 nm), drastically increasing the surface area-to-volume ratio, which speeds up dissolution according to the Noyes-Whitney equation.[2][5] | Increases dissolution rate, not equilibrium solubility. | Compounds that are poorly soluble across the entire physiological pH range. | Pro: Universally applicable; can be used for multiple administration routes. Con: High-energy milling process can induce physical instability; requires specialized equipment.[5] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion in GI fluids, presenting the drug in a pre-dissolved state for absorption.[1] | N/A (presents drug in solution) | Highly lipophilic (LogP > 4) quinazolines. | Pro: Excellent for very "greasy" compounds; can utilize lipid absorption pathways.[1] Con: High excipient load can be a limitation; potential for GI side effects. |
Section 3: Experimental Protocols
Here, we provide detailed, step-by-step methodologies for two common and effective lab-scale techniques to improve the solubility of quinazoline compounds.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To enhance the dissolution rate of a poorly soluble quinazoline compound by converting it from a crystalline to an amorphous form within a hydrophilic polymer matrix.
Principle: By dissolving both the drug and a carrier polymer in a common solvent and then rapidly removing the solvent, the drug is trapped in the polymer matrix at a molecular level. This prevents it from recrystallizing into its stable, low-solubility form. The high-energy amorphous state is more readily dissolved.[1][12][13]
Caption: Workflow for Amorphous Solid Dispersion preparation.
Materials:
-
Quinazoline-based Active Pharmaceutical Ingredient (API)
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000, Poloxamer 407)[1]
-
Volatile organic solvent (e.g., Methanol, Ethanol, Acetone) in which both API and polymer are soluble.
-
Rotary evaporator, vacuum oven, mortar and pestle, sieves.
Methodology:
-
Component Selection & Ratio: Choose a suitable polymer. A common starting point is a 1:1 or 1:2 drug-to-polymer weight ratio.
-
Dissolution: Accurately weigh and dissolve the quinazoline API and the selected polymer in a minimal amount of the chosen solvent in a round-bottom flask. Ensure a clear solution is formed, indicating complete dissolution of both components.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, dry film is formed on the inner surface of the flask.
-
Final Drying: Scrape the film from the flask. To remove any residual solvent, place the solid material in a vacuum oven at ~40°C for 24 hours.
-
Processing: Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve (e.g., 100-mesh) to ensure particle size uniformity.
-
Characterization (Crucial for Validation):
-
Visual: The final product should be a homogenous powder.
-
Differential Scanning Calorimetry (DSC): Analyze the ASD. The absence of a sharp melting endotherm corresponding to the crystalline drug indicates a successful amorphous conversion.
-
Powder X-Ray Diffraction (PXRD): The diffractogram of the ASD should show a broad "halo" pattern, lacking the sharp Bragg peaks characteristic of the crystalline API. This confirms the amorphous state.
-
-
Performance Testing: Conduct in vitro dissolution studies comparing the prepared ASD to the pure crystalline drug in a relevant buffer (e.g., simulated gastric or intestinal fluid). A significant increase in the dissolution rate and extent for the ASD is the expected outcome.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
Objective: To improve the apparent aqueous solubility of a quinazoline compound by forming an inclusion complex with a cyclodextrin.
Principle: The cyclodextrin molecule has a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic quinazoline molecule can be encapsulated within this cavity, forming a "host-guest" complex. This complex has a hydrophilic exterior, allowing it to dissolve readily in water.[14] The kneading method uses a small amount of hydro-alcoholic solvent to create a paste, facilitating the interaction and complexation between the drug and cyclodextrin.[1][15]
Materials:
-
Quinazoline-based API
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol/Water mixture (e.g., 50:50 v/v)
-
Glass mortar and pestle
Methodology:
-
Molar Ratio Selection: Select a suitable molar ratio of the quinazoline drug to the cyclodextrin. A 1:1 molar ratio is a common starting point.
-
Mixing: Accurately weigh the calculated amounts of the drug and cyclodextrin and place them in a glass mortar. Mix the powders thoroughly with the pestle for 5-10 minutes to achieve a homogenous blend.
-
Kneading: Add the ethanol-water solution dropwise to the powder mixture while continuously triturating with the pestle. Add just enough liquid to form a thick, consistent paste.
-
Intensive Kneading: Knead the paste thoroughly and vigorously for 45-60 minutes. The sustained mechanical pressure in the presence of a small amount of solvent is critical for forcing the drug molecule into the cyclodextrin cavity. If the mixture becomes too dry, add another drop or two of the solvent blend to maintain a paste-like consistency.[1]
-
Drying: Spread the resulting paste in a thin layer on a glass plate and dry it in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved. Alternatively, a vacuum oven can be used at a lower temperature (~40°C).
-
Processing: Scrape the dried complex, grind it to a fine powder using the mortar and pestle, and pass it through a sieve.
-
Characterization & Performance Testing:
-
FTIR Spectroscopy: Compare the spectra of the pure drug, the cyclodextrin, and the complex. Changes in the characteristic peaks of the quinazoline drug (e.g., shifts or disappearance of bands) can indicate its inclusion within the cyclodextrin cavity.
-
Solubility Studies: Determine the solubility of the complex in water or a relevant buffer and compare it to that of the pure drug. A significant increase in solubility confirms successful complexation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. pharmtech.com [pharmtech.com]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. journals.innovareacademics.in [journals.innovareacademics.in]
- 15. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation | PPT [slideshare.net]
Troubleshooting low yield in Suzuki coupling of dichloroquinazolines
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Troubleshooting Low Yield in Suzuki Coupling of Dichloroquinazolines
Welcome to our dedicated technical support center. This guide is structured to provide direct, actionable solutions to common challenges encountered during the Suzuki-Miyaura cross-coupling of dichloroquinazoline substrates. The quinazoline core is a vital scaffold in medicinal chemistry, and mastering its functionalization is key to advancing many drug discovery programs.[1][2] This resource is designed to function as an interactive troubleshooting manual, addressing specific experimental issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing very low or no conversion of my dichloroquinazoline starting material. What are the likely causes and how can I fix it?
This is a frequent challenge, often stemming from the reduced reactivity of aryl chlorides compared to bromides or iodides.[3][4] The strength of the C-Cl bond necessitates carefully optimized conditions to facilitate the initial oxidative addition step, which is often rate-limiting.[5][6]
Possible Causes & Recommended Solutions:
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[7]
-
Solution: Ensure your palladium source, especially Pd(OAc)₂, is fresh and properly stored. Consider using more robust and air-stable palladium pre-catalysts like Buchwald's G3 or G4 pre-catalysts, which are designed for efficient in situ generation of the active Pd(0) species.[8] Always use rigorous inert atmosphere techniques, ensuring all solvents and reagents are thoroughly degassed.[4]
-
-
Inappropriate Ligand Choice: Standard ligands like PPh₃ may be insufficient for activating the C-Cl bond in an electron-deficient heterocyclic system like quinazoline.[9]
-
Suboptimal Base or Solvent System: The choice of base and solvent profoundly impacts reaction efficiency. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[12][13]
-
Solution: Screen a range of bases. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly with less reactive chlorides.[14] Ensure the base is finely powdered and anhydrous. For solvents, aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are standard.[15][16] The water helps to solubilize the inorganic base and facilitate the formation of the active boronate species.[8]
-
-
Low Reaction Temperature: The C-Cl bond activation typically requires significant thermal energy.
Question 2: My reaction is producing the mono-arylated product, but I'm struggling to achieve di-substitution. Why is the second coupling so difficult?
Achieving di-substitution on a dichloroquinazoline scaffold presents a significant challenge because the electronic properties of the ring change after the first coupling, making the second C-Cl bond less reactive.
Possible Causes & Recommended Solutions:
-
Deactivated Substrate: The introduction of an electron-donating aryl group in the first Suzuki coupling reduces the electrophilicity of the quinazoline ring, making the second oxidative addition step even more difficult.
-
Solution: More forcing conditions are typically required for the second coupling. This includes increasing the equivalents of the boronic acid (2.5-3.0 eq.), increasing the catalyst and ligand loading (e.g., 5-10 mol%), and extending the reaction time at a higher temperature.[9]
-
-
Steric Hindrance: The newly introduced aryl group can sterically hinder the approach of the palladium catalyst to the remaining chlorine atom, slowing down the reaction.
-
Solution: Employing ligands with different steric profiles can be beneficial. While bulky ligands are needed for the initial C-Cl activation, a slightly less hindered ligand might be advantageous for the second coupling, provided it's still electron-rich enough to promote oxidative addition.
-
-
Regioselectivity Issues: In 2,4-dichloroquinazoline, the C4 position is generally more electrophilic and reacts first.[17] The C2 position is then more challenging to functionalize.
-
Solution: A step-wise approach is often most effective. Isolate the mono-substituted product and then subject it to a new set of optimized, more vigorous conditions for the second coupling. This allows for tailored conditions for each distinct electronic environment.
-
Question 3: I'm observing significant amounts of a dehalogenated (hydrodehalogenation) byproduct where a chlorine atom is replaced by hydrogen. What causes this and how can I minimize it?
Dehalogenation is a common side reaction where a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with the quinazoline ring to produce the undesired byproduct.[10]
Possible Causes & Recommended Solutions:
-
Source of Hydride: The Pd-H species can form from various sources, including the solvent (e.g., alcohols), water, or the base itself.
-
Solution: Switch to strictly aprotic solvents like dioxane or toluene.[10] While a small amount of water is often necessary, excessive water can be detrimental. Ensure your base is not a hydride source; avoid strong alkoxide bases if dehalogenation is a problem. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred.[10]
-
-
Slow Reductive Elimination: If the desired reductive elimination to form the C-C bond is slow, the competing dehalogenation pathway can become more prominent.
-
Solution: Ligand choice is critical here. Bulky, electron-rich ligands that accelerate reductive elimination can help to outcompete the dehalogenation pathway. Screening ligands like SPhos or XPhos is a good starting point.[10] For N-H containing heterocycles, which can be acidic, protecting the nitrogen can sometimes suppress this side reaction.[10][18]
-
Question 4: My boronic acid seems to be decomposing, leading to low yields. How can I prevent this?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a well-known and often problematic side reaction, particularly with heteroarylboronic acids.[19][20]
Possible Causes & Recommended Solutions:
-
Base-Catalyzed Decomposition: The reaction conditions, especially the presence of a base and water, can promote the hydrolysis of the C-B bond.[20]
-
Solution:
-
Use Boronic Esters: Pinacol or MIDA boronate esters are significantly more stable towards protodeboronation than their corresponding boronic acids.[19] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[19]
-
Optimize Base: Use the mildest base that still provides an acceptable reaction rate. Sometimes, switching from a strong base like Cs₂CO₃ to a milder one like K₂CO₃ or even KF can mitigate decomposition without significantly impacting the desired coupling.[12]
-
Anhydrous Conditions: For particularly sensitive boronic acids, running the reaction under strictly anhydrous conditions with a base like KF in a solvent like THF can be effective.[12]
-
-
Experimental Protocols & Data
Table 1: General Starting Conditions for Suzuki Coupling of 2,4-Dichloroquinazoline
| Parameter | Recommended Condition | Rationale |
| Dichloroquinazoline | 1.0 equiv | Limiting reagent |
| Arylboronic Acid | 1.2 - 1.5 equiv | Excess compensates for potential protodeboronation[7] |
| Palladium Source | Pd₂(dba)₃ (2 mol%) or XPhos Pd G3 (2 mol%) | Air-stable pre-catalysts ensure reliable generation of Pd(0)[8] |
| Ligand | XPhos (4 mol%) or SPhos (4 mol%) | Bulky, electron-rich ligands facilitate C-Cl oxidative addition[10] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Strong, non-nucleophilic base promotes transmetalation[1] |
| Solvent | Dioxane / H₂O (e.g., 10:1 ratio) | Aprotic polar solvent with water to aid base solubility[16] |
| Temperature | 100 - 110 °C | Higher temperature is required for C-Cl bond activation[9] |
| Atmosphere | Nitrogen or Argon | Essential to prevent oxidation and deactivation of the Pd(0) catalyst[4] |
Protocol 1: General Procedure for Mono-Arylation at the C4-Position
-
Reaction Setup: To an oven-dried Schlenk tube, add 2,4-dichloroquinazoline (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the powdered, anhydrous base (e.g., K₃PO₄, 2.0 equiv) followed by the degassed solvent system (e.g., Dioxane/H₂O 10:1, to achieve a concentration of ~0.1 M relative to the quinazoline).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Logic & Workflow
The following diagram outlines a systematic approach to troubleshooting low-yield reactions.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. wwjmrd.com [wwjmrd.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protodeboronation - Wikipedia [en.wikipedia.org]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 6-Bromo-2,4-dichloroquinazoline
Welcome to the technical support guide for the synthesis of 6-Bromo-2,4-dichloroquinazoline. This resource is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up campaign.
I. Process Overview: The Synthetic Pathway
The most common and industrially viable route to this compound proceeds via a two-step synthesis starting from 5-bromoanthranilic acid.
-
Cyclization: 5-bromoanthranilic acid is first cyclized to form the key intermediate, 6-bromoquinazoline-2,4(1H,3H)-dione. This is typically achieved by reacting it with a cyanate source in an aqueous medium.[1]
-
Chlorination: The resulting dione is then subjected to an aggressive chlorination to replace the two hydroxyl groups with chlorides, yielding the final product. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[2]
Caption: General two-step synthesis of this compound.
II. Troubleshooting Guide: Navigating Scale-Up Hurdles
This section addresses specific, practical problems you may encounter during your experiments in a question-and-answer format.
Question 1: My yield for the first step, the formation of 6-bromoquinazoline-2,4(1H,3H)-dione, is low and inconsistent upon scale-up. What are the likely causes?
Answer: Low yields in the initial cyclization are often traced back to three critical parameters: pH control, temperature, and reagent stoichiometry.
-
Causality (pH Control): The reaction of anthranilic acid with potassium cyanate requires a basic environment (pH 9-12) to proceed efficiently.[1] At a larger scale, localized pH drops due to poor mixing can halt the reaction or lead to side products. The initial addition of cyanate can cause the pH to drift, so continuous monitoring and adjustment are crucial.
-
Troubleshooting Steps:
-
Implement Robust pH Monitoring: Use an in-line pH probe for real-time monitoring instead of relying on intermittent paper strips.
-
Controlled Reagent Addition: Add the potassium cyanate solution and the base (e.g., NaOH solution) for pH adjustment sub-surface and at a controlled rate to ensure rapid homogenization.
-
Optimize Temperature: While the reaction works over a range of 20-100°C, a moderate temperature of 40-90°C often provides a good balance between reaction rate and stability.[1] Ensure your reactor's heating system can maintain a consistent batch temperature.
-
Question 2: The chlorination reaction with POCl₃ is very dark, producing significant tar-like byproducts and a difficult-to-purify crude product. Why is this happening?
Answer: This is a classic sign of thermal decomposition, a major challenge when scaling up this exothermic reaction.
-
Causality (Thermal Control): The reaction of the dione intermediate with POCl₃ is highly energetic. On a small scale, the high surface-area-to-volume ratio allows for easy heat dissipation. At scale, this ratio decreases dramatically, and if the heat of reaction is not removed efficiently, "hot spots" can form. These localized areas of high temperature (>120-130°C) will rapidly degrade the starting material, product, and even the solvent, leading to polymerization and tar formation.
-
Troubleshooting Steps:
-
Reactor Suitability: Ensure your reactor has adequate cooling capacity and an overhead stirrer powerful enough to maintain a vortex for efficient mixing and heat transfer.
-
Controlled Addition: Add the 6-bromoquinazoline-2,4(1H,3H)-dione to the POCl₃ in portions at a moderate temperature, allowing the cooling system to manage the exotherm after each addition before adding the next.
-
Use of a Co-Solvent: Performing the reaction in a high-boiling inert solvent like toluene can help moderate the exotherm by acting as a heat sink.[2]
-
Catalyst Optimization: A catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-diethylaniline is often used to facilitate the reaction.[2][3] This can sometimes allow for lower reaction temperatures, reducing the risk of decomposition. However, be aware that the catalyst itself can contribute to dark coloration if the temperature overshoots.
-
Question 3: My final product contains a significant amount of a mono-chloro impurity (6-bromo-2-chloroquinazolin-4(3H)-one). How can I improve the conversion to the di-chloro product?
Answer: Incomplete chlorination is a common issue and is typically related to insufficient reagent, time, or temperature. The chlorine at the C4 position is more reactive and is substituted first, while the C2 position is less reactive.[3]
-
Causality (Reactivity Difference): The two hydroxyl groups on the dione intermediate have different reactivities. The second chlorination step requires more forcing conditions to complete. If the reaction is stopped prematurely or the conditions are too mild, the mono-chloro intermediate will be a major impurity.
-
Troubleshooting Steps:
-
Increase POCl₃ Stoichiometry: On a larger scale, it's common to use POCl₃ as both the reagent and the solvent. Ensure you are using a sufficient excess (e.g., 5-10 volumes relative to the starting dione) to drive the reaction to completion.
-
Optimize Reaction Time & Temperature: After the initial exotherm is controlled, a prolonged heating period (e.g., 3-6 hours) at reflux (around 106°C for neat POCl₃) is necessary for the second chlorination.[2][4] Monitor the reaction by TLC or HPLC until the mono-chloro intermediate is consumed.
-
Ensure Anhydrous Conditions: Water will rapidly react with and consume POCl₃, reducing its effective concentration and hindering the reaction.[5][6] Ensure your starting dione is thoroughly dried before addition.
-
Question 4: The work-up procedure of quenching excess POCl₃ is extremely hazardous and difficult to control at scale. What is a safer, more manageable protocol?
Answer: This is arguably the most dangerous part of the process. The violent, exothermic reaction of POCl₃ with water generates large volumes of HCl gas.[6][7] A controlled and well-designed quenching protocol is non-negotiable for scale-up.
-
Causality (Hydrolysis): POCl₃ reacts violently with water in a highly exothermic hydrolysis reaction to form phosphoric acid and hydrogen chloride gas.[5][6] Simply pouring the reaction mixture into water, as is often done in lab-scale procedures, can lead to a runaway reaction, splashing, and the release of a large, corrosive gas cloud.
-
Recommended Scale-Up Quenching Protocol:
-
Cool the Reaction: After the reaction is complete, cool the mixture to below room temperature (e.g., 10-15°C).
-
Remove Excess POCl₃: If possible, remove the bulk of the excess POCl₃ via vacuum distillation. This dramatically reduces the amount of material that needs to be quenched.
-
Reverse Addition to Ice: Prepare a separate vessel with a large amount of crushed ice and water (at least 10-20 times the volume of the POCl₃ mixture).
-
Slow, Controlled Quench: Slowly add the cooled reaction mixture to the vigorously stirred ice/water slurry via an addition funnel or pump. The key is to add the POCl₃ to the water, never the other way around. This ensures the water is always in vast excess, helping to absorb the heat generated.
-
Monitor Temperature: Monitor the temperature of the quench vessel and ensure it remains low (e.g., below 20-30°C) throughout the addition. Adjust the addition rate as needed.
-
Gas Scrubbing: The entire process must be done in a well-ventilated area or a walk-in fume hood equipped with a caustic scrubber (e.g., an NaOH solution) to neutralize the evolved HCl gas.
-
Caption: Troubleshooting decision tree for the chlorination step.
III. Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations for handling phosphorus oxychloride (POCl₃) at an industrial scale?
A: Phosphorus oxychloride is toxic, highly corrosive, and reacts violently with water.[5][8] Key safety measures include:
-
Personal Protective Equipment (PPE): Full-face respirator with appropriate cartridges, permeation-resistant clothing, rubber gloves, and boots are mandatory.[8]
-
Engineering Controls: All transfers and reactions must be conducted in a closed system or within a walk-in fume hood equipped with a caustic scrubber to handle fumes and off-gassing during the quench.[8]
-
Material Compatibility: Use glass-lined steel reactors. POCl₃ is corrosive to many metals.
-
Emergency Preparedness: Have spill kits containing absorbent materials suitable for acidic compounds readily available. Never use water to clean up a POCl₃ spill. Ensure safety showers and eyewash stations are in close proximity.
Q2: Are there any viable, "greener" alternatives to using POCl₃ for this chlorination?
A: While other chlorinating agents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) can perform this transformation, POCl₃ remains the most common industrial choice due to its low cost and efficacy.[1][5] Research into greener alternatives is ongoing, but for this specific substrate, there are few widely adopted, scalable alternatives that match the performance of POCl₃. The focus for scale-up should be on handling POCl₃ safely and minimizing waste rather than on substitution.
Q3: How does the purity of the starting 5-bromoanthranilic acid affect the scale-up process?
A: Starting material purity is paramount. Impurities in the 5-bromoanthranilic acid, such as isomers (e.g., 3-bromoanthranilic acid) or unreacted starting materials from its own synthesis, will be carried through the process. These impurities can lead to the formation of isomeric side products that are often very difficult to separate from the final this compound due to their similar physical properties (solubility, polarity). This complicates purification, reduces overall yield, and can compromise the quality of downstream products. Always use starting material with the highest possible purity (>98%).
Q4: What is the best method for purifying the final product at a multi-kilogram scale?
A: Column chromatography is generally not feasible for large-scale purification. The most common methods are recrystallization or slurry washing.
-
Slurry Washing: Stirring the crude solid product in a solvent where the product has low solubility but the impurities are more soluble (e.g., cold isopropanol, hexanes, or an ether) can be a very effective way to remove colored impurities and byproducts.
-
Recrystallization: Finding a suitable solvent system is key. A common approach is to dissolve the crude product in a hot solvent where it is soluble (e.g., toluene, ethyl acetate) and then either cool it to induce crystallization or add an anti-solvent (e.g., heptane, hexanes) in which the product is insoluble.
| Purification Method | Pros | Cons | Best For Removing... |
| Slurry Wash | Simple, fast, uses less solvent. | Less effective for closely related impurities. | Colored tars, residual reagents. |
| Recrystallization | High purity achievable. | Can have lower recovery, requires more solvent. | Isomeric impurities, mono-chloro species. |
IV. Experimental Protocols for Scale-Up
Protocol 1: Synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione
-
Reactor Setup: Charge a suitably sized reactor with deionized water (approx. 10 L per kg of starting material) and 5-bromoanthranilic acid (1.0 eq). Begin vigorous agitation.
-
pH Adjustment: Slowly add a 50% aqueous sodium hydroxide (NaOH) solution until the 5-bromoanthranilic acid is fully dissolved and the pH is stable between 9.0 and 10.0.
-
Reagent Addition: In a separate vessel, dissolve potassium cyanate (KOCN, 1.5 eq) in water. Add this solution to the reactor at a controlled rate, maintaining the internal temperature between 50-60°C.
-
Reaction & Monitoring: During the KOCN addition, continuously monitor the pH and add 50% NaOH as needed to maintain a pH of 9-12.[1] After the addition is complete, hold the mixture at 50-60°C for 2-4 hours until the reaction is complete (monitor by TLC/LC-MS).
-
Isolation: Cool the reaction mixture to 10-15°C. Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to 2-3. A thick precipitate will form.
-
Filtration and Drying: Filter the solid product and wash the cake thoroughly with deionized water until the filtrate is neutral. Dry the solid under vacuum at 60-70°C to a constant weight.
Protocol 2: Synthesis of this compound
-
Reactor Setup (Critical Safety): Ensure the reactor is clean, dry, and inerted with nitrogen. Charge the reactor with phosphorus oxychloride (POCl₃, approx. 5 L per kg of dione). Add a catalytic amount of N,N-diethylaniline (0.1 eq).[2]
-
Charge Dione: Begin agitation and slowly add the dried 6-bromoquinazoline-2,4(1H,3H)-dione (1.0 eq) in portions. The addition is exothermic; control the addition rate to keep the internal temperature below 80°C.
-
Reaction: Once the addition is complete, slowly heat the mixture to reflux (~105-110°C) and hold for 4-6 hours. Monitor the reaction for the disappearance of the starting material and the mono-chloro intermediate by HPLC.
-
Cooling and Quench Prep: Cool the reaction mixture to 10-20°C. In a separate, larger reactor, prepare a mixture of crushed ice and water (at least 10 L per L of reaction volume).
-
Controlled Quench: Under vigorous agitation, slowly transfer the POCl₃ reaction mixture into the ice/water slurry. This is a highly exothermic step that releases HCl gas and must be done with extreme caution and proper ventilation/scrubbing. Maintain the quench pot temperature below 30°C.
-
Isolation and Wash: Stir the resulting slurry for 1-2 hours. Filter the solid product. Wash the filter cake with a large amount of water to remove phosphoric acid.
-
Purification: The wet cake can be purified by slurrying in a suitable solvent (e.g., isopropanol) or by recrystallization (e.g., from a toluene/heptane system) to yield the final product. Dry under vacuum.
V. References
-
CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents. 1
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. DiVA portal. 9
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Center for Biotechnology Information (PMC). 10
-
Troubleshooting common side reactions in quinazoline synthesis. BenchChem. 11
-
Phosphorus Oxychloride: Production and Use. Royal Society of Chemistry. 5
-
Phosphorus oxychloride Product Safety Assessment. LANXESS. 8
-
Regioselective alkylation of this compound 22. ResearchGate. 3
-
Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. National Center for Biotechnology Information (PMC). 2
-
How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? Quora. 6
-
Phosphoryl chloride. Wikipedia. 7
-
CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents. 12
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. 4
References
- 1. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 2. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. books.rsc.org [books.rsc.org]
- 6. quora.com [quora.com]
- 7. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 8. lanxess.com [lanxess.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
Technical Support Center: Navigating Stability Challenges with Halogenated Quinazoline Derivatives in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated quinazoline derivatives. This guide is designed to provide expert insights and practical solutions for the common stability issues encountered when handling these potent and versatile compounds in solution. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your data.
Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the stability of halogenated quinazoline derivatives.
Q1: My stock solution of a bromo-quinazoline derivative in DMSO, stored at -20°C, is showing new peaks in the HPLC chromatogram after just a few weeks. What is happening?
This is a frequently observed issue. While DMSO is a common solvent for quinazoline derivatives, some compounds can still exhibit instability. Several factors could be at play:
-
DMSO Quality: DMSO is highly hygroscopic and can absorb atmospheric moisture, which can then facilitate hydrolysis of your compound over time, even at low temperatures. Ensure you are using anhydrous, high-purity DMSO and handle it under inert gas if possible.
-
Compound-Specific Instability: Not all quinazoline derivatives are stable in DMSO. Some may undergo slow reactions with the solvent itself or degradation catalyzed by impurities. A study on a specific nitroquinazolinone derivative, for instance, found that solutions in DMSO were unstable, with absorption spectra modifying immediately after preparation.[1][2]
-
Freeze-Thaw Cycles: Repeatedly warming and cooling the stock solution can introduce moisture and accelerate degradation.[3] It is highly recommended to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.
Q2: I've noticed a distinct color change in my aqueous quinazoline solution, from colorless to yellow/brown. Is my compound degrading?
Yes, a color change is a strong visual indicator of chemical degradation.[3] This is often due to:
-
Photodegradation: Quinazoline scaffolds are often photosensitive.[4] Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of colored byproducts.[3] Always protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[3]
-
Oxidation: The quinazoline ring can be susceptible to oxidation, which can produce colored degradation products.[5] This can be exacerbated by the presence of dissolved oxygen or trace metal ions in your buffer. Using freshly prepared, degassed buffers can help mitigate this issue.
Q3: My assay results are inconsistent. Could pH be affecting the stability of my halogenated quinazoline derivative in the aqueous assay buffer?
Absolutely. The stability of the quinazoline ring system is often highly pH-dependent.
-
Acid and Base Hydrolysis: The quinazoline core is generally stable in cold, dilute acidic or alkaline solutions but can be destroyed upon boiling or prolonged exposure at room temperature.[5] Both strongly acidic (e.g., pH < 2) and alkaline (e.g., pH > 9) conditions can catalyze the hydrolysis of the amide bond within the quinazolinone structure or other susceptible functionalities, leading to ring-opening or other degradants.[4][5]
-
Optimal pH Range: The optimal pH for stability varies by the specific substitution pattern of the derivative. For a halofuginone derivative, stability was significantly improved by formulating it at a pH below 6.5. It is crucial to determine the stability of your specific compound across the pH range relevant to your experiments. A preliminary pH-rate profile study is often a worthwhile investment.
Q4: I am working with a di-chloro-quinazoline. Does the position and type of halogen affect stability?
Yes, the nature and position of the halogen substituent are critical.
-
Reactivity Order: The reactivity of the carbon-halogen bond in cross-coupling and nucleophilic substitution reactions follows the order C-I > C-Br >> C-Cl.[6] This implies that iodo- and bromo-derivatives are generally more susceptible to nucleophilic attack (e.g., by water or buffer components) than their chloro-counterparts.
-
Electronic Effects: Halogens are electron-withdrawing groups that influence the electron density of the quinazoline ring system. This can affect the susceptibility of different positions to nucleophilic or electrophilic attack, thereby altering degradation pathways. Structure-activity relationship studies have shown that the presence of a halogen at the 6 and 8 positions can enhance antimicrobial activity, but this may also correlate with altered chemical reactivity and stability.[7]
Q5: Should I prepare my solutions fresh every time? How long can I realistically store them?
The "fresh is best" principle is a safe approach, especially for sensitive biological assays. However, it may not always be practical.
-
Aqueous Solutions: Due to the risk of hydrolysis, aqueous solutions are often the least stable. For some derivatives, stability in water at 4°C may only be reliable for up to 24 hours.[3]
-
DMSO Solutions: When stored properly (anhydrous DMSO, protected from light, minimal freeze-thaw cycles at -20°C or -80°C), DMSO stock solutions can be stable for longer periods. One study showed a quinazoline derivative was stable for over 40 days in ultrapure water at 10⁻³ M when stored in the dark at 4°C, but stability decreased at lower concentrations.[1][2]
-
Recommendation: It is essential to perform a preliminary stability study for your specific compound in your chosen solvent and storage conditions. Analyze aliquots of your stock solution by HPLC over a time course (e.g., 0, 24h, 48h, 1 week, 1 month) to determine the acceptable storage duration before significant degradation (>5%) occurs.
Troubleshooting Guide: Common Stability Issues
| Symptom Observed | Possible Cause(s) | Recommended Actions & Explanations |
| Precipitation or Cloudiness in Solution | Poor solubility at the working concentration. | 1. Verify Solubility: Check the literature for solubility data. You may need to use a co-solvent or adjust the pH. 2. Temperature Effects: The compound may be precipitating out of solution upon cooling (e.g., moving from room temperature to a 4°C autosampler). Ensure the concentration is below the saturation point at the relevant temperature. |
| Loss of Compound Peak Area in HPLC | Chemical degradation. | 1. Check Solvent: If using an aqueous buffer, consider hydrolysis. If using DMSO, consider moisture contamination or solvent-mediated degradation.[1] 2. Protect from Light: Ensure the vial is amber or foil-wrapped.[3][8] 3. Control Temperature: Degradation rates increase with temperature.[3] Keep samples cooled in the autosampler. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Perform Forced Degradation: Intentionally stress the compound (acid, base, heat, light, oxidation) to identify potential degradants. This helps confirm if the new peaks are related to your compound. (See Protocol 1). 2. Use Mass Spectrometry (LC-MS): Identify the mass of the new peaks to help elucidate the degradation pathway (e.g., addition of 16 amu suggests oxidation; addition of 18 amu suggests hydrolysis). |
| Inconsistent Biological Assay Results | Degradation of the active compound in the assay medium. | 1. Assess Compound Stability in Assay Buffer: Incubate your compound in the complete assay buffer (including all components) for the duration of the experiment. Analyze by HPLC at t=0 and at the end time to quantify degradation. 2. Prepare Fresh Dilutions: Prepare the final dilutions of your compound immediately before adding them to the assay. |
Visualizations & Diagrams
Degradation & Troubleshooting Workflows
The following diagrams illustrate common degradation pathways and provide a logical workflow for troubleshooting stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 6-Bromo-2,4-dichloroquinazoline
Introduction: The Critical Role of Purity in Medicinal Chemistry
6-Bromo-2,4-dichloroquinazoline serves as a pivotal building block in the synthesis of a multitude of pharmacologically active molecules, particularly in the development of kinase inhibitors for oncology. The precise molecular architecture, featuring reactive chloro- sites and a defined bromine position, allows for targeted derivatization. However, the synthetic routes leading to this intermediate can introduce a variety of impurities, including unreacted starting materials, positional isomers, or degradation products. These impurities can profoundly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust, reliable, and comprehensive analytical strategy to determine the purity of this compound is not merely a quality control checkpoint; it is a cornerstone of successful drug development.
This guide provides an in-depth comparison of strategic HPLC approaches for the purity assessment of this compound. We will move beyond a single method, exploring a primary "workhorse" technique and complementing it with orthogonal methods. This multi-faceted approach is designed to provide the highest degree of confidence in purity assessment, ensuring that no significant impurity goes undetected. Every protocol is presented with an emphasis on the scientific rationale, system self-validation, and grounding in established chromatographic principles.
Pillar 1: The Workhorse Method — Reversed-Phase HPLC with a C18 Column
The most common starting point for the purity analysis of moderately non-polar, aromatic compounds like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 (octadecylsilyl) stationary phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the industry standard for RP-HPLC due to its strong hydrophobic retention of a wide range of organic molecules. The separation is primarily driven by the hydrophobic interactions between the analyte and the long alkyl chains of the stationary phase.
-
Mobile Phase: A mixture of water (or an aqueous buffer) and a water-miscible organic solvent, typically acetonitrile (ACN), is used. Acetonitrile is favored for its low viscosity and UV transparency. An acid modifier, such as 0.1% formic acid, is incorporated into the mobile phase. This is crucial for quinazoline derivatives, as the acidic conditions suppress the ionization of the basic nitrogen atoms in the quinazoline ring, leading to sharper, more symmetrical peaks by minimizing undesirable interactions with residual silanols on the silica support.[1]
-
Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The extended aromatic system of the quinazoline core provides strong UV absorbance, making it readily detectable. A DAD offers the advantage of acquiring full UV spectra for each peak, aiding in peak purity assessment and impurity identification.
Experimental Protocol 1: Isocratic RP-HPLC for Routine Quality Control
This method is optimized for speed and simplicity, making it ideal for routine analysis where the impurity profile is already well-characterized.
Methodology:
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 65:35 (v/v) Acetonitrile / Water with 0.1% Formic Acid in both solvents.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of acetonitrile (or a 50:50 mix of ACN:Water if solubility permits). Further dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase. Due to the poor aqueous solubility of many halogenated heterocycles, initial dissolution in a stronger organic solvent may be necessary.[2]
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready for use only if it meets the criteria established by pharmacopeial guidelines like the USP.[3][4]
Limitations: An isocratic method may fail to resolve impurities that have very different polarities from the main compound. Highly polar impurities will elute very early, potentially in the solvent front, while highly non-polar impurities may be retained indefinitely or elute as very broad peaks after a long time.
Pillar 2: The Comprehensive Approach — Gradient Elution for Impurity Profiling
To overcome the limitations of the isocratic method, a gradient elution strategy is employed. This is essential during method development and for batches with unknown or complex impurity profiles. A gradient method allows for the separation of compounds with a wide range of polarities in a single analytical run.
Experimental Protocol 2: Gradient RP-HPLC (C18) for Full Profile Analysis
Methodology:
-
Instrumentation & Column: Same as Protocol 1.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program:
Time (min) % Solvent B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
Flow Rate, Temperature, Detection, Sample Prep: Same as Protocol 1.
-
System Suitability Test (SST): Same criteria as Protocol 1. Additionally, if impurity standards are available, the resolution (Rs) between the main peak and the closest eluting impurity should be ≥ 1.5.
Comparative Advantage: This gradient method provides a comprehensive snapshot of the sample's purity, capable of resolving both early-eluting polar impurities (e.g., starting materials) and late-eluting non-polar impurities (e.g., dimerization byproducts).
Workflow for HPLC Purity Analysis
Caption: General workflow for HPLC purity determination.
Pillar 3: The Confirmatory Method — Orthogonal HPLC with a Phenyl-Hexyl Column
True analytical confidence is achieved when a sample is tested using two independent, or "orthogonal," methods that provide different separation selectivities.[5][6] If both methods yield the same purity value, it significantly reduces the probability of a co-eluting impurity masking the true purity.[7] While the C18 column separates primarily based on hydrophobicity, a Phenyl-Hexyl stationary phase introduces an alternative separation mechanism: π-π interactions . The electron-rich phenyl rings of the stationary phase can interact with the aromatic quinazoline ring of the analyte, providing a different retention and elution order for impurities.[8]
Experimental Protocol 3: Orthogonal Gradient HPLC (Phenyl-Hexyl)
Methodology:
-
Instrumentation & Mobile Phase: Same as Protocol 2.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Gradient Program: The gradient may require re-optimization due to the different selectivity of the column. A good starting point is the same gradient as Protocol 2, which can then be adjusted to ensure optimal resolution.
-
Flow Rate, Temperature, Detection, Sample Prep, SST: Same as Protocol 2.
Authoritative Grounding: The use of orthogonal chromatographic systems is a well-established strategy in pharmaceutical analysis for impurity profiling.[5][7] It ensures method specificity and provides a more complete picture of the sample, which is a critical aspect of method development and validation.[6]
Comparative Performance Summary
| Parameter | Method 1: Isocratic C18 | Method 2: Gradient C18 | Method 3: Orthogonal Phenyl-Hexyl |
| Primary Use Case | Routine QC, High-Throughput Screening | Impurity Profiling, Method Development | Method Validation, Purity Confirmation |
| Primary Separation Mechanism | Hydrophobic Interaction | Hydrophobic Interaction | Hydrophobic & π-π Interaction |
| Typical Analysis Time | 5-10 minutes | 25-30 minutes | 25-30 minutes |
| Resolving Power | Moderate | High | High (Different Selectivity) |
| Confidence in Purity | Good for known profiles | High | Very High (Confirmatory) |
Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate HPLC method.
Conclusion
The purity analysis of this compound is not a one-size-fits-all process. While a simple isocratic RP-HPLC method is sufficient for rapid, routine quality control, it lacks the resolving power for comprehensive impurity profiling. A gradient elution method on a C18 column provides a much more detailed view of the sample's composition. However, for the highest level of analytical assurance required in drug development, employing an orthogonal method with a different stationary phase, such as Phenyl-Hexyl, is indispensable. This comparative approach, grounded in sound chromatographic principles and validated by rigorous system suitability testing, ensures a thorough and trustworthy assessment of purity, underpinning the quality and safety of subsequent pharmaceutical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Analytical Characterization of Substituted Quinazolines
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the analytical methods for the characterization of substituted quinazolines. This document provides an in-depth comparison of key analytical techniques, supported by experimental data and protocols, to empower you in selecting the most effective strategies for your research. As a self-validating system, this guide explains the rationale behind experimental choices, ensuring you can confidently apply these methods to your work.
Substituted quinazolines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, necessitate robust and unambiguous characterization to ensure identity, purity, and stability.[5][6][7][8] This guide will navigate the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatographic Techniques, and Spectroscopic Methods (FT-IR and UV-Vis), culminating with the definitive structural elucidation provided by X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure
NMR spectroscopy is the undisputed cornerstone for the structural elucidation of organic molecules, including substituted quinazolines.[9][10] It provides unparalleled insight into the chemical environment of individual atoms and their connectivity.
Why NMR is Essential for Quinazoline Characterization:
-
Unambiguous Structure Elucidation: NMR provides a detailed map of the molecule's carbon-hydrogen framework, allowing for the definitive assignment of substituent positions on the quinazoline ring.[9][11]
-
Stereochemical Determination: For chiral quinazolines, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can determine the relative stereochemistry of substituents.
-
Purity Assessment: ¹H NMR is a powerful tool for assessing the purity of a sample and identifying impurities. The integration of signals allows for the quantification of different components in a mixture.[9]
Key NMR Experiments for Substituted Quinazolines:
| Experiment | Information Provided | Typical Application for Quinazolines |
| ¹H NMR | Provides information about the number, chemical environment, and connectivity of protons. | Determining the substitution pattern on the aromatic rings and the nature of the substituents.[5][12][13][14] |
| ¹³C NMR | Provides information about the number and chemical environment of carbon atoms. | Confirming the carbon skeleton and identifying the presence of key functional groups like carbonyls (in quinazolinones).[11][12][14] |
| DEPT-135 | Differentiates between CH, CH₂, and CH₃ groups. | Aiding in the assignment of carbon signals in the ¹³C NMR spectrum.[1] |
| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons (typically through 2-3 bonds). | Establishing the connectivity of protons within a spin system, for example, on a substituted phenyl ring.[12] |
| HSQC (Heteronuclear Single Quantum Coherence) | Shows correlations between protons and their directly attached carbons. | Assigning specific proton signals to their corresponding carbon signals.[12] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). | Establishing long-range connectivity, crucial for linking different fragments of the molecule and confirming the overall structure.[15] |
Experimental Protocol: ¹H NMR of a Substituted Quinazoline
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted quinazoline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak.[9]
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative number of protons.
-
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry is a highly sensitive technique that provides the precise molecular weight and elemental composition of a compound.[9] When coupled with fragmentation analysis, it offers valuable structural information.
Why MS is Crucial for Quinazoline Analysis:
-
Molecular Weight Determination: Confirms the molecular formula of the synthesized quinazoline derivative.[5][9] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.[12]
-
Structural Confirmation: The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, which can be used to confirm the structure and identify the nature and position of substituents.[5]
-
Impurity Profiling: Due to its high sensitivity, MS is excellent for detecting and identifying minor impurities that may not be visible by NMR.[9]
Common Ionization Techniques and Analyzers for Quinazolines:
| Ionization Technique | Principle | Typical Application for Quinazolines |
| Electrospray Ionization (ESI) | Soft ionization technique suitable for polar and thermally labile molecules. | Widely used for the analysis of a broad range of substituted quinazolines.[15] |
| Atmospheric Pressure Chemical Ionization (APCI) | Suitable for less polar molecules. | An alternative to ESI for certain quinazoline derivatives. |
| Time-of-Flight (TOF) Analyzer | Measures the time it takes for ions to travel a fixed distance. | Often used for HRMS to determine accurate mass and elemental composition.[16] |
| Quadrupole Analyzer | Uses an oscillating electric field to filter ions based on their mass-to-charge ratio. | Commonly used in routine LC-MS analysis for its robustness and speed. |
| Ion Trap Analyzer | Traps ions in a small volume and sequentially ejects them to measure their mass. | Capable of performing tandem MS (MS/MS) experiments for detailed fragmentation analysis.[15] |
Experimental Protocol: LC-MS Analysis of a Substituted Quinazoline
-
Sample Preparation: Prepare a dilute solution of the quinazoline derivative (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Chromatographic Separation (LC):
-
Inject the sample onto a suitable HPLC column (e.g., C18).
-
Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to elute the compound. The formic acid helps to protonate the analyte for better ionization in positive ion mode.
-
-
Mass Spectrometric Detection (MS):
-
The eluent from the HPLC is directed into the mass spectrometer's ion source (e.g., ESI).
-
Acquire mass spectra in full scan mode to determine the molecular weight of the parent compound and any impurities.
-
If necessary, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.
-
Chromatographic Techniques: The Art of Separation
Chromatographic methods are indispensable for the purification and purity assessment of substituted quinazolines.
Comparison of Key Chromatographic Techniques:
| Technique | Principle | Application for Quinazolines | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | Rapid monitoring of reaction progress and preliminary purity assessment.[1][16] | Fast, inexpensive, requires minimal sample. | Low resolution, not quantitative. |
| Column Chromatography | Separation based on the same principle as TLC but on a larger scale using a packed column. | Purification of synthesized quinazolines from starting materials and byproducts.[13] | Can handle larger sample quantities, good for purification. | Can be time-consuming and solvent-intensive. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a packed column and a high-pressure liquid mobile phase. | Quantitative analysis of purity, separation of isomers, and isolation of pure compounds.[17] | High resolution, high sensitivity, quantitative.[17] | More expensive instrumentation required. |
Experimental Protocol: Purification of a Substituted Quinazoline using Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane). The amount of silica gel used is typically 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude quinazoline product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Start eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This gradient elution allows for the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified substituted quinazoline.
Spectroscopic Methods: A Glimpse into Functional Groups and Electronic Transitions
While NMR and MS provide detailed structural information, other spectroscopic techniques offer complementary data.
FT-IR and UV-Vis Spectroscopy in Quinazoline Characterization:
| Technique | Information Provided | Typical Application for Quinazolines |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[9] | Confirming the presence of key functional groups such as C=O (in quinazolinones), N-H, C=N, and aromatic C-H bonds.[5][12][13] |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, particularly in conjugated systems. | Characterizing the chromophoric system of the quinazoline ring and studying the effect of substituents on the electronic structure.[5][18][19] |
Experimental Protocol: FT-IR Analysis of a Substituted Quinazoline
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid or Liquid Sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
X-ray Crystallography: The Definitive 3D Structure
For an unambiguous determination of the three-dimensional molecular structure in the solid state, single-crystal X-ray crystallography is the gold standard.[9][20]
Why X-ray Crystallography is the Ultimate Proof:
-
Absolute Structure Determination: Provides the precise spatial arrangement of all atoms in the molecule, including bond lengths, bond angles, and torsional angles.[21]
-
Stereochemistry and Conformation: Unambiguously determines the absolute stereochemistry of chiral centers and the preferred conformation of the molecule in the solid state.[22]
-
Intermolecular Interactions: Reveals how molecules pack in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding and π-π stacking.
The primary requirement for this technique is the ability to grow a high-quality single crystal of the substituted quinazoline, which can sometimes be a challenging and time-consuming process.
Workflow Visualization
To illustrate the logical flow of characterizing a novel substituted quinazoline, the following diagram outlines a typical analytical workflow.
Caption: Workflow for the characterization of substituted quinazolines.
Conclusion
The comprehensive characterization of substituted quinazolines relies on the synergistic application of multiple analytical techniques. While NMR and MS provide the core structural information, chromatographic and other spectroscopic methods are essential for purification and complementary functional group analysis. For absolute structural proof, X-ray crystallography remains the definitive technique. By understanding the strengths and applications of each method as outlined in this guide, researchers can confidently and efficiently characterize their novel quinazoline derivatives, paving the way for further drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Micropreparative isolation and NMR structure elucidation of metabolites of the drug candidate 1-isopropyl-4-(4-isopropylphenyl)-6-(prop-2-yn-1-yloxy) quinazolin-2(1H)-one from rat bile and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities | MDPI [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Yield Analysis of Quinazoline Synthesis Routes: A Guide for Researchers
<_>
Introduction: The Enduring Significance of the Quinazoline Scaffold
Quinazolines, heterocyclic compounds composed of fused benzene and pyrimidine rings, represent a "privileged scaffold" in medicinal chemistry and materials science. Their versatile structure is central to numerous pharmaceuticals, including anticancer agents, anti-inflammatory drugs, and antivirals, as well as functional organic materials.[1][2][3] The efficacy of these compounds is often dictated by the specific substituents on the quinazoline core, making the choice of synthetic route a critical decision in the research and development process.
This in-depth technical guide provides a comparative analysis of the most prominent quinazoline synthesis routes. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, explaining the causality behind experimental choices and their direct impact on reaction yield. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions, optimizing their synthetic strategies for efficiency, scalability, and overall success.
I. Classical Synthesis Routes: The Foundation of Quinazoline Chemistry
The traditional methods for quinazoline synthesis, while sometimes requiring harsh conditions, remain relevant due to their simplicity and the ready availability of starting materials. Understanding their mechanisms is fundamental to appreciating the innovations of modern approaches.
A. The Niementowski Synthesis
The Niementowski reaction is a classic method involving the thermal condensation of an anthranilic acid with an amide, typically formamide, to produce 4(3H)-quinazolinones.[4][5]
Mechanism and Yield Considerations: The reaction proceeds via the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization with the elimination of water.[5] The primary driver for this reaction is heat, often requiring temperatures between 130-200°C.[4]
-
Causality of Yield: Yields in the classical Niementowski synthesis can be variable. The high temperatures can lead to side reactions and degradation of sensitive substrates. The reaction is often an equilibrium process, and the efficient removal of water can help drive the reaction towards the product, improving the yield. The choice of amide is also critical; formamide is commonly used for the parent quinazolinone, but other amides can be employed to introduce substituents at the 2-position.[5]
Representative Experimental Protocol (Classical Niementowski):
-
A mixture of anthranilic acid (10 mmol) and an excess of formamide (50 mmol) is placed in a round-bottom flask fitted with a reflux condenser.
-
The reaction mixture is heated in an oil bath at 140-150°C for 4-6 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and poured into 100 mL of ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol.[4]
B. The Friedländer Synthesis
The Friedländer synthesis is a versatile method for producing quinolines, and its principles can be adapted for quinazoline synthesis. It generally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by an acid or a base.[6][7][8][9]
Mechanism and Yield Considerations: The reaction can proceed through two primary pathways: an initial aldol condensation followed by cyclization and imine formation, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.[8]
-
Causality of Yield: The success of the Friedländer synthesis is highly dependent on the reactivity of the starting materials and the choice of catalyst. Strong acids or bases can promote side reactions, such as self-condensation of the methylene compound.[7] The availability of substituted 2-aminobenzaldehydes can be a limiting factor.[6] However, modern modifications, such as in situ reduction of 2-nitrobenzaldehydes, have broadened the scope and improved the yields of this reaction.[6] Yields can range from moderate to excellent, often between 77-95% for optimized procedures.[6]
C. The Bischler Synthesis
While the Bischler-Napieralski reaction is primarily known for the synthesis of dihydroisoquinolines,[10][11] related intramolecular cyclization strategies, often referred to as Bischler-type cyclizations, are employed for quinazoline synthesis. This typically involves the cyclization of an N-acyl-2-aminoaryl precursor. Ultrasound assistance has been shown to improve this cyclization, which traditionally requires high temperatures and pressures.[12]
Mechanism and Yield Considerations: The reaction is an intramolecular electrophilic aromatic substitution, where the acyl group, activated by a dehydrating agent (e.g., POCl₃, P₂O₅), cyclizes onto the aromatic ring.[10][11]
-
Causality of Yield: The yield is heavily influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic ring. Electron-donating groups activate the ring towards electrophilic substitution, generally leading to higher yields. The choice of the cyclizing/dehydrating agent is also crucial for activating the amide for cyclization.
II. Modern Synthetic Routes: Enhancing Efficiency and Yield
Recent decades have seen a surge in the development of new synthetic methodologies that offer higher yields, milder reaction conditions, and greater functional group tolerance compared to classical methods.[13][14]
A. Metal-Catalyzed Syntheses
Transition-metal-catalyzed reactions have become indispensable tools in organic synthesis, and their application to quinazoline formation has led to significant improvements in efficiency and yield.[13][14][15][16] Catalysts based on copper, palladium, iron, and manganese have been successfully employed.[1][14][15][16]
Mechanism and Yield Considerations: These reactions often proceed through mechanisms such as C-H activation, cross-coupling, and cascade reactions.[1] For example, copper-catalyzed methods can involve a cascade of N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation.[17]
-
Causality of Yield: Metal-catalyzed reactions often provide high to excellent yields (some reported as high as 40-98%) under relatively mild conditions.[1] The choice of metal, ligand, base, and solvent are all critical parameters that must be optimized for a given set of substrates. These methods often exhibit broad substrate scope and functional group tolerance, making them highly attractive for the synthesis of complex quinazoline derivatives. For example, a copper-catalyzed one-pot reaction of 2-aminobenzylamines with aryl aldehydes using oxygen as the oxidant has been shown to produce substituted quinazolines in moderate to excellent yields.[1]
Representative Experimental Protocol (Copper-Catalyzed): A general protocol for the synthesis of quinazolines from (2-aminophenyl)methanols and aldehydes:
-
To a reaction vessel, add (2-aminophenyl)methanol (1 mmol), aldehyde (1.2 mmol), CuCl (10 mol%), and CsOH (2 mmol) in acetonitrile (5 mL).
-
The mixture is stirred at 30-60°C and the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired quinazoline. Note: This is a generalized protocol, and specific conditions may vary. Yields for this type of reaction have been reported in the range of 66-93%.[18]
B. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized many areas of synthetic chemistry by dramatically reducing reaction times and often improving yields.[5]
Mechanism and Yield Considerations: Microwave irradiation accelerates reactions by efficiently heating the solvent and reactants through dielectric heating. This can lead to faster reaction rates and can sometimes enable reactions that are sluggish under conventional heating.
-
Causality of Yield: MAOS often leads to higher yields in shorter reaction times compared to conventional heating.[19][20] For instance, in the Niementowski synthesis, microwave irradiation can reduce reaction times from hours to minutes and increase yields significantly.[19] The use of solid supports or catalysts in conjunction with microwave irradiation can further enhance reaction efficiency.[20] Yields for microwave-assisted syntheses are frequently reported in the good to excellent range (e.g., 66-97%).[19]
III. Comparative Analysis and Data Summary
To facilitate an objective comparison, the following table summarizes the key performance indicators of the discussed synthetic routes.
| Synthesis Route | Typical Yield Range | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations |
| Classical Niementowski | Variable (Moderate to Good) | Anthranilic acid, Amide | High Temperature (130-200°C), 4-6 hours | Simple, readily available starting materials | Harsh conditions, long reaction times, potential for side reactions |
| Friedländer Synthesis | Good to Excellent (77-95%) | 2-Aminoaryl aldehyde/ketone, α-Methylene compound, Acid/Base | Varies (reflux) | Versatile, good yields for optimized systems | Limited availability of some starting materials, potential for side reactions |
| Bischler-type Cyclization | Moderate to Good | N-Acyl-2-aminoaryl precursor, Dehydrating agent (POCl₃) | High Temperature/Pressure (can be improved with ultrasound) | Access to specific substitution patterns | Often requires harsh conditions, sensitive to electronic effects |
| Metal-Catalyzed | Good to Excellent (e.g., 40-98%) | Substrates, Transition metal catalyst (Cu, Pd, Fe, etc.), Ligand, Base | Mild to moderate temperatures, shorter reaction times | High yields, broad substrate scope, functional group tolerance | Catalyst cost and sensitivity, optimization required |
| Microwave-Assisted | Good to Excellent (e.g., 66-97%) | Varies depending on the core reaction | Microwave irradiation, minutes to hours | Dramatically reduced reaction times, often improved yields, cleaner reactions | Requires specialized equipment |
IV. Logical Workflow and Visualization
The selection of an appropriate synthetic route is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this process.
Caption: Decision workflow for selecting a quinazoline synthesis route.
The following diagram illustrates a generalized mechanism for the Friedländer synthesis, a key classical route.
Caption: Simplified mechanism of the Friedländer quinazoline synthesis.
V. Conclusion and Future Perspectives
The synthesis of quinazolines has evolved from high-temperature classical methods to sophisticated, high-yield modern techniques. While classical routes like the Niementowski and Friedländer syntheses offer simplicity and use readily available starting materials, they are often hampered by harsh conditions and limited scope. In contrast, modern metal-catalyzed and microwave-assisted methods provide milder conditions, significantly shorter reaction times, and often superior yields, accommodating a wider array of sensitive functional groups.[15][19][21]
The choice of an optimal synthetic route is not a one-size-fits-all decision. It requires a careful evaluation of the target molecule's complexity, the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment. For rapid lead optimization in a drug discovery setting, microwave-assisted, multi-component reactions may be the most efficient approach. For large-scale synthesis of a specific target, a well-optimized metal-catalyzed process might be the most economical and high-yielding.
The future of quinazoline synthesis will likely focus on the development of even more sustainable and efficient "green" chemistry approaches, the use of earth-abundant metal catalysts, and the application of flow chemistry for continuous manufacturing.[14] As our understanding of chemical reactivity deepens, we can expect the development of novel synthetic routes that offer even greater control over the synthesis of these vital heterocyclic compounds.
References
- 1. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transition-metal-catalyzed synthesis of quinazolines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinazoline synthesis [organic-chemistry.org]
- 18. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Kinome: Cross-Reactivity Studies of Kinase Inhibitors Derived from 6-Bromoquinazoline
In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][2] The quinazoline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with several approved drugs, such as gefitinib and lapatinib, testament to its success.[3][4][5] This guide delves into a specific subclass, kinase inhibitors derived from 6-bromoquinazoline, providing a framework for understanding and evaluating their cross-reactivity profiles—a critical determinant of both their therapeutic efficacy and potential toxicity.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere listing of data to explain the causality behind experimental choices and to provide actionable protocols for the rigorous assessment of kinase inhibitor selectivity.
The Double-Edged Sword of Kinase Inhibition: Why Cross-Reactivity Matters
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets—the primary target for most small-molecule inhibitors.[6] This similarity presents a formidable challenge in drug discovery: achieving selectivity for the intended kinase target while minimizing engagement with other, off-target kinases.
While a highly selective inhibitor is often the desired goal to minimize side effects, in some contexts, a controlled polypharmacology, or the inhibition of multiple specific kinases, can be therapeutically advantageous.[2][7] For instance, targeting multiple nodes in a signaling pathway can lead to a more durable anti-cancer response.[8] Conversely, unanticipated off-target effects can lead to toxicity or confound the interpretation of experimental results.[1][9] Therefore, a comprehensive understanding of a kinase inhibitor's cross-reactivity profile is not merely an academic exercise but a cornerstone of rational drug design and development.
Deciphering the Selectivity Profile: Methodologies and Experimental Workflows
A multi-faceted approach, employing both biochemical and cell-based assays, is essential for a thorough characterization of a kinase inhibitor's selectivity.
Biochemical Assays: A Direct Measure of Inhibition
Biochemical assays provide a direct measure of an inhibitor's ability to suppress the catalytic activity of a purified kinase. A variety of formats are available, each with its own set of advantages and limitations.[10]
Key Biochemical Assay Formats:
-
Radiometric Assays: Considered the "gold standard," these assays, such as the HotSpot™ platform, directly measure the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) to a substrate.[7] They are highly sensitive and not easily susceptible to compound interference.
-
Fluorescence-Based Assays: These assays utilize fluorescent probes to detect either ATP consumption or the generation of phosphorylated product. They are amenable to high-throughput screening but can be prone to interference from fluorescent compounds.
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity. They are highly sensitive and have a broad dynamic range.
-
Differential Scanning Fluorimetry (DSF): This biophysical technique measures the thermal stabilization of a kinase upon ligand binding.[11] An increase in the melting temperature of the protein in the presence of an inhibitor indicates a direct binding interaction. This method is valuable as it does not require an active enzyme or knowledge of its substrate.[11]
Below is a generalized, step-by-step protocol for a high-throughput biochemical kinase assay.
Protocol: High-Throughput Biochemical Kinase Profiling
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., a 6-bromoquinazoline derivative) in 100% DMSO.
-
Perform serial dilutions to create a concentration gradient (e.g., 10-point, 3-fold dilutions) to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 5 µL) of the kinase reaction buffer into the wells of a multi-well assay plate (e.g., 384-well).
-
Add the test inhibitor at various concentrations to the assay wells. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).
-
-
Kinase Reaction Initiation:
-
Add the specific kinase and its corresponding substrate to the wells.
-
Initiate the kinase reaction by adding the ATP solution. The concentration of ATP should ideally be at or near the Km value for each kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[1]
-
-
Incubation:
-
Incubate the assay plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction (the method will depend on the assay format).
-
Add the detection reagents according to the manufacturer's protocol (e.g., for a luminescence-based assay, this would be the reagent that measures remaining ATP).
-
-
Data Acquisition and Analysis:
-
Read the plate using a suitable plate reader (e.g., a luminometer or fluorometer).
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Cellular Assays: Assessing Target Engagement in a Biological Context
While biochemical assays are crucial for determining direct inhibitory activity, they do not fully recapitulate the complex environment inside a cell. Cellular assays are therefore essential to confirm that an inhibitor can engage its target in a physiological setting and to assess its effects on downstream signaling pathways.[10][12]
Key Cellular Assay Formats:
-
Target Engagement Assays: Techniques like the NanoBRET™ assay can measure the binding of an inhibitor to its target kinase in live cells, providing a direct readout of cellular potency.[12]
-
Phospho-protein Western Blotting: This classic technique measures the phosphorylation status of a kinase's downstream substrates. A reduction in the phosphorylation of a known substrate upon treatment with the inhibitor provides evidence of target engagement and pathway modulation.
-
Cellular Thermal Shift Assays (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a target protein in intact cells or cell lysates upon ligand binding.
-
Phenotypic Assays: These assays measure a biological outcome, such as cell proliferation, apoptosis, or migration. While not a direct measure of target engagement, they are crucial for understanding the functional consequences of kinase inhibition.
The following diagram illustrates a general workflow for assessing the cross-reactivity of a novel kinase inhibitor.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Comparative Analysis: 6-Bromoquinazoline Derivatives vs. Alternatives
To illustrate how to interpret cross-reactivity data, we will consider a hypothetical 6-bromoquinazoline derivative, "Compound X," designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). We will compare its selectivity profile to that of two well-characterized kinase inhibitors:
-
Lapatinib: A dual EGFR/HER2 inhibitor with a quinazoline core, representing a more targeted profile.[4][13]
-
Dasatinib: A multi-targeted inhibitor of BCR-ABL and Src family kinases, known for its promiscuous binding profile.[1]
The following table presents hypothetical data from a broad kinase panel screen. The values represent the percentage of inhibition at a single concentration (e.g., 1 µM) or IC50 values.
Table 1: Comparative Kinome Selectivity of Kinase Inhibitors
| Kinase Target | Compound X (Hypothetical) (% Inhibition @ 1µM) | Lapatinib (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) |
| EGFR | 98% | 99% | 65% |
| ERBB2 (HER2) | 45% | 95% | 55% |
| ERBB4 (HER4) | 25% | 60% | 40% |
| ABL1 | 5% | 2% | 98% |
| SRC | 15% | 10% | 97% |
| VEGFR2 | 8% | 5% | 75% |
| c-KIT | 3% | 1% | 88% |
| PDGFRβ | 6% | 4% | 85% |
| p38α (MAPK14) | 2% | 3% | 60% |
| CDK2 | 1% | 1% | 30% |
Data is for illustrative purposes only.
-
Compound X demonstrates high potency against its intended target, EGFR. It shows moderate activity against HER2, suggesting some potential for dual inhibition, though less pronounced than Lapatinib. Its activity against other kinases in the panel is low, indicating a relatively selective profile.
-
Lapatinib confirms its known profile as a potent dual inhibitor of EGFR and HER2.[8][13]
-
Dasatinib exhibits a broad, multi-targeted profile, potently inhibiting ABL1, SRC family kinases, c-KIT, and PDGFRβ, consistent with published data.[1]
This comparative analysis is crucial for contextualizing the selectivity of a novel compound and for making informed decisions about its further development.
Visualizing Selectivity: The Kinome Tree
A powerful way to visualize kinase inhibitor selectivity is to map the inhibition data onto a phylogenetic tree of the human kinome. This provides an intuitive representation of the inhibitor's activity across different kinase families.
The diagram below illustrates the EGFR signaling pathway, a primary target for many quinazoline-based inhibitors. Understanding this pathway is essential for interpreting the cellular effects of these compounds.
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.
Conclusion and Future Directions
The development of kinase inhibitors with well-defined selectivity profiles is a critical endeavor in modern drug discovery. For derivatives of 6-bromoquinazoline, as with any new chemical entity, a rigorous and multi-pronged approach to cross-reactivity profiling is essential. By combining comprehensive biochemical screening with relevant cell-based assays, researchers can build a detailed picture of an inhibitor's activity across the kinome. This knowledge is paramount for selecting promising lead candidates, anticipating potential liabilities, and ultimately, developing safer and more effective targeted therapies.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Gefitinib or lapatinib with foretinib synergistically induce a cytotoxic effect in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-the-Structural-Validation-of-6-Bromo-2,4-dichloroquinazoline-Derivatives-by-NMR-Spectroscopy
Abstract
For researchers and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of procedural validity and downstream success. This guide provides an in-depth, comparative framework for the structural validation of 6-Bromo-2,4-dichloroquinazoline, a common heterocyclic building block, using a suite of Nuclear Magnetic Resonance (NMR) techniques. We move beyond a simple recitation of data, offering a causal analysis of experimental choices and demonstrating how a multi-faceted NMR approach provides a self-validating system for structural elucidation. This guide will compare expected spectral data against potential isomeric impurities and showcase how advanced 2D NMR experiments resolve ambiguities that 1D methods cannot.
Introduction: The Quinazoline Core and the Need for Rigorous Validation
Quinazoline derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The compound this compound (CAS No. 102393-82-8) serves as a versatile intermediate, with the bromine and chlorine atoms acting as synthetic handles for introducing diverse functionalities via cross-coupling and nucleophilic substitution reactions.[4]
However, the synthesis of such substituted heterocycles is not always perfectly regioselective.[4] The potential for isomeric byproducts necessitates a robust, multi-layered analytical approach to confirm the precise arrangement of substituents on the quinazoline core. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled tool for this task, providing a detailed atomic-level map of the molecular structure.[5][6][7] This guide will demonstrate the logical progression from simple 1D NMR to more sophisticated 2D techniques to achieve unequivocal structural proof.
The Analytical Challenge: Potential for Isomeric Ambiguity
The primary analytical challenge in validating the structure of this compound lies in definitively confirming the position of the bromine atom at the C-6 position. During synthesis, it is conceivable that isomeric impurities, such as 7-Bromo-2,4-dichloroquinazoline or 8-Bromo-2,4-dichloroquinazoline, could form. While 1D ¹H NMR can confirm the presence of a three-proton aromatic system, differentiating between these isomers based on chemical shifts and coupling constants alone can be challenging and, in some cases, inconclusive. This guide will use the comparison between the target molecule and its hypothetical 7-bromo isomer to illustrate the power of a comprehensive NMR workflow.
Foundational Analysis: 1D NMR Spectroscopy (¹H and ¹³C)
The first step in any structural validation is the acquisition of standard one-dimensional ¹H and ¹³C NMR spectra.[8][9] These experiments provide initial, crucial information regarding the number and electronic environment of protons and carbons in the molecule.
Expected ¹H NMR Spectrum
For this compound, the aromatic region of the ¹H NMR spectrum is expected to display a characteristic three-proton ABC spin system.[10][11]
-
H-5: This proton is ortho to the bromine at C-6. It is expected to appear as a doublet of doublets (dd) or a triplet, due to coupling with H-7.
-
H-7: This proton is ortho to the bromine at C-6 and meta to H-5 and H-8. It is expected to appear as a doublet of doublets (dd).
-
H-8: This proton is meta to the bromine at C-6 and ortho to the ring nitrogen. It is expected to appear as a doublet (d).
The electron-withdrawing nature of the two chlorine atoms and the fused pyrimidine ring will shift these protons downfield, typically into the 7.5-8.5 ppm range.[11]
Expected ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals for the eight unique carbon atoms in the molecule (assuming no accidental equivalence). Aromatic carbons typically resonate between 120-150 ppm.[11] The carbons directly attached to the electronegative chlorine (C-2 and C-4) and bromine (C-6) atoms will have their chemical shifts significantly influenced.
Comparative Data Analysis
| Position | Expected ¹H NMR | Expected ¹³C NMR |
| δ (ppm), Multiplicity, J (Hz) | δ (ppm) | |
| C-2 | - | ~155 |
| C-4 | - | ~160 |
| C-4a | - | ~125 |
| H-5 / C-5 | ~8.2, d, J ≈ 2.5 Hz | ~130 |
| C-6 | - | ~120 (C-Br) |
| H-7 / C-7 | ~7.9, dd, J ≈ 9.0, 2.5 Hz | ~138 |
| H-8 / C-8 | ~7.8, d, J ≈ 9.0 Hz | ~123 |
| C-8a | - | ~150 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on general substituent effects in halogenated aromatic systems.
Causality Behind the Predictions: The predictions are based on the understanding that halogens and nitrogen atoms deshield nearby protons and carbons, shifting their signals to higher ppm values.[10][15] The coupling constants (J-values) are predicted based on typical ortho (~7-9 Hz) and meta (~2-3 Hz) coupling in benzene-like rings.
Advanced Validation: The Power of 2D NMR Spectroscopy
While 1D NMR provides a strong foundation, it often leaves room for ambiguity. To create a self-validating and trustworthy assignment, 2D NMR experiments are essential.[5][6] They reveal through-bond correlations, providing an unambiguous roadmap of the molecular structure.
COSY (Correlation Spectroscopy): Mapping the Proton Network
The ¹H-¹H COSY experiment is the first step in mapping the aromatic proton network. It shows which protons are coupled to each other.
-
Expected Correlations: For the 6-bromo isomer, a cross-peak will be observed between H-7 and H-8 (strong, ortho coupling) and between H-7 and H-5 (weaker, meta coupling). This confirms the connectivity of the three protons in the benzenoid ring.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment definitively links each proton to the carbon atom it is directly attached to.[16][17]
-
Expected Correlations: It will show three cross-peaks in the aromatic region, correlating the signal for H-5 to C-5, H-7 to C-7, and H-8 to C-8. This provides an initial, but not yet complete, assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Proof
The HMBC experiment is the most powerful tool for this validation, as it reveals correlations between protons and carbons over two to three bonds.[16][17] This allows us to "walk" across the molecule and connect the different fragments, confirming the positions of the substituents.
Key Correlations to Validate the 6-Bromo Isomer:
-
H-5: This proton should show a strong correlation to the quaternary carbon C-4a and a weaker correlation to C-7. Crucially, it should also show a correlation to the carbon bearing the bromine, C-6 .
-
H-7: This proton will correlate to C-5 and the quaternary carbon C-8a. It will also show a key correlation to C-6 .
-
H-8: This proton will show correlations to the quaternary carbons C-4a and C-8a, and to C-7.
The observation of correlations from both H-5 and H-7 to the same quaternary carbon (C-6) is the definitive piece of evidence that the bromine atom is located at position 6, situated between carbons 5 and 7.
Comparative Analysis: Differentiating the 7-Bromo Isomer
If the isomeric impurity 7-Bromo-2,4-dichloroquinazoline were present, the NMR data would be distinctly different:
-
¹H NMR: The splitting pattern would change. H-8 would be a doublet, H-6 would be a doublet of doublets, and H-5 would be a doublet. The key difference would be the relative chemical shifts due to the proximity of the bromine.
-
HMBC: This is where the difference would be undeniable. For the 7-bromo isomer, the proton at H-8 would show a correlation to the bromine-bearing carbon C-7. The proton at H-6 would show correlations to C-5 and C-8a, as well as C-7. There would be no single carbon that receives correlations from two protons that are meta to each other, which is the unique signature of the 6-bromo isomer.
Experimental Protocol
Sample Preparation:
-
Weigh approximately 10-15 mg of the this compound derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often suitable for quinazoline derivatives.[12][18]
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Acquire all spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H Spectrum: Acquire with standard parameters.
-
¹³C Spectrum: Acquire with proton decoupling (e.g., zgpg30).
-
COSY: Use a standard gradient-selected COSY pulse program (cosygpqf).
-
HSQC: Use a gradient-selected HSQC pulse program optimized for one-bond C-H coupling (~145 Hz) (e.g., hsqcedetgpsisp2.3).
-
HMBC: Use a gradient-selected HMBC pulse program optimized for long-range couplings (J ≈ 8 Hz) (e.g., hmbcgplpndqf).
Conclusion
The structural validation of synthetic intermediates like this compound demands more than a cursory look at a ¹H NMR spectrum. True scientific trustworthiness is achieved through a systematic and multi-technique approach. By progressing from 1D NMR to a suite of 2D experiments (COSY, HSQC, and particularly HMBC), researchers can build an unassailable, self-validating case for their proposed structure. The long-range correlations observed in the HMBC spectrum serve as the final arbiter, definitively distinguishing the target molecule from potential regioisomers and ensuring the integrity of subsequent research and development efforts.
References
- 1. scispace.com [scispace.com]
- 2. mediresonline.org [mediresonline.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. Interpreting | OpenOChem Learn [learn.openochem.org]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. digibug.ugr.es [digibug.ugr.es]
- 18. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Bromoquinazolines and First-Generation EGFR Inhibitors: Gefitinib and Erlotinib
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction: The Quinazoline Scaffold in EGFR-Targeted Cancer Therapy
The epidermal growth factor receptor (EGFR) signaling pathway is a cornerstone of cell proliferation, differentiation, and survival. Its dysregulation, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). The quinazoline scaffold has proven to be a highly effective pharmacophore for the development of EGFR tyrosine kinase inhibitors (TKIs). Gefitinib and erlotinib, first-generation EGFR TKIs, are both built upon this core structure and have been instrumental in treating EGFR-mutant cancers.[1] They function by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling cascades.[2][3]
This guide provides an in-depth comparison of the biological activity of a promising class of next-generation compounds, 6-bromoquinazolines, against the established benchmarks of gefitinib and erlotinib. We will delve into their mechanism of action, structure-activity relationships, comparative in vitro and in vivo efficacy, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: Targeting the EGFR Signaling Cascade
Gefitinib, erlotinib, and 6-bromoquinazoline derivatives share a common mechanism of action: the inhibition of EGFR tyrosine kinase activity.[2][3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which ultimately promote cell proliferation and survival.
By competitively binding to the ATP pocket of the EGFR kinase domain, these inhibitors prevent the phosphorylation cascade, effectively shutting down these pro-survival signals and leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[4]
Figure 1. Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based TKIs.
Structure-Activity Relationship (SAR): The Significance of the 6-Bromo Substitution
The quinazoline core is a privileged scaffold in medicinal chemistry, and modifications at various positions can significantly impact biological activity. Structure-activity relationship studies have shown that the presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring can enhance anticancer effects.[4]
The rationale behind this enhancement is multifaceted:
-
Increased Binding Affinity: The bromo group is an electron-withdrawing group that can modulate the electronic properties of the quinazoline ring system, potentially leading to stronger interactions with key amino acid residues in the ATP-binding pocket of EGFR.
-
Hydrophobic Interactions: The bromine atom can participate in favorable hydrophobic and van der Waals interactions within the active site, contributing to a lower dissociation constant and more potent inhibition.
-
Metabolic Stability: Halogenation can sometimes improve the metabolic stability of a compound, leading to a longer half-life and better pharmacokinetic properties.
Studies have shown that for 4-anilinoquinazolines, meta-bromoaniline derivatives displayed higher antiproliferative activity compared to para-substituted derivatives.[5] This highlights the importance of the specific placement of the bromine atom for optimal interaction with the target.
Comparative Biological Activity: In Vitro Data
The most direct measure of a compound's potency against its target is the in vitro kinase inhibition assay, which determines the half-maximal inhibitory concentration (IC50) against the purified enzyme. Cellular assays, such as the MTT or MTS assay, measure the compound's ability to inhibit the proliferation of cancer cell lines, providing a broader view of its overall cytotoxic effect.
Several studies have synthesized and evaluated 6-bromoquinazoline derivatives, demonstrating their potent anti-proliferative and EGFR inhibitory activities. A pivotal study by Zhang et al. (2021) designed a series of 6-arylureido-4-anilinoquinazoline derivatives and directly compared their EGFR inhibitory activity with both gefitinib and erlotinib.[6]
| Compound/Drug | EGFR Kinase IC50 (nM)[6] | A549 Cell Line IC50 (µM)[6] | HT-29 Cell Line IC50 (µM)[6] | MCF-7 Cell Line IC50 (µM)[6] |
| Compound 7i | 17.32 | 2.25 | 1.72 | 2.81 |
| Gefitinib | 25.42 | >10 | 7.33 | 8.12 |
| Erlotinib | 33.25 | 4.21 | 5.03 | 6.45 |
Table 1: Comparative in vitro activity of a 6-substituted quinazoline derivative (Compound 7i) versus gefitinib and erlotinib. Data sourced from Zhang et al., 2021.[6]
The data clearly indicates that Compound 7i, a 6-substituted quinazoline, exhibits superior potency in inhibiting the EGFR kinase compared to both gefitinib and erlotinib.[6] This enhanced enzymatic inhibition translates to more potent anti-proliferative activity against various cancer cell lines, including A549 (non-small cell lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer).[6]
Other research has also highlighted the potential of 6-bromoquinazolines. For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines showed EGFR inhibitory activity comparable to the dual EGFR/HER2 inhibitor, lapatinib.[5] Another study found that certain 4-stilbenylamino quinazoline derivatives with a bromo group on the stilbene moiety exhibited more potent activity against A431 and A549 cell lines than gefitinib.[4]
In Vivo Efficacy: Preclinical Models
While in vitro data is promising, in vivo studies are crucial to assess a compound's therapeutic potential in a living organism. To date, direct head-to-head in vivo comparisons of 6-bromoquinazolines with gefitinib or erlotinib are limited in published literature. However, studies on other novel quinazoline derivatives have shown promising results in xenograft models.
For example, one study evaluated two novel quinazoline analogues in Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) models in mice, using gefitinib as a standard.[7] The results indicated that the test compounds significantly enhanced the mean survival time and reduced tumor volume and weight, with one compound showing promising anticancer activity compared to gefitinib.[7] Another study demonstrated that a novel quinazoline derivative, at a high dose, significantly decreased tumor size in an A549 lung cancer xenograft model, with an effect comparable to gefitinib.[8]
These findings suggest that novel quinazoline-based inhibitors, including 6-bromo derivatives, have the potential for potent in vivo anti-tumor activity. Further preclinical studies are warranted to directly compare the efficacy and safety profiles of optimized 6-bromoquinazoline lead compounds with gefitinib and erlotinib.
Experimental Protocols
For researchers aiming to validate and compare the activity of novel quinazoline inhibitors, the following standardized protocols are provided.
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to EGFR activity.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test Compounds (e.g., 6-bromoquinazoline derivatives, gefitinib, erlotinib) dissolved in DMSO
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference drugs (gefitinib, erlotinib) in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (for positive and negative controls).
-
Enzyme Addition: Add 2 µL of diluted EGFR enzyme to each well, except for the "no enzyme" negative control wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Figure 2. Workflow for the in vitro EGFR Kinase Inhibition Assay.
Cell Viability Assay (MTT Method)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with test compounds.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear, flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3][10]
Figure 3. Workflow for the MTT Cell Viability Assay.
Conclusion and Future Directions
The available evidence strongly suggests that 6-bromoquinazoline derivatives represent a promising avenue for the development of next-generation EGFR inhibitors. In vitro studies demonstrate that strategic placement of a bromine atom on the quinazoline scaffold can lead to compounds with superior EGFR kinase inhibitory potency and greater anti-proliferative activity against cancer cell lines when compared directly to first-generation mainstays, gefitinib and erlotinib.[6]
While direct comparative in vivo data is still emerging, preliminary studies on related novel quinazolines are encouraging, indicating the potential for potent anti-tumor efficacy in preclinical models.[7][8] The enhanced activity of 6-bromoquinazolines underscores the value of continued structure-based drug design to optimize interactions within the EGFR active site.
For researchers in the field, the 6-bromoquinazoline scaffold offers a fertile ground for developing novel therapeutics that may overcome some of the limitations of existing EGFR inhibitors. Future work should focus on comprehensive preclinical evaluation, including head-to-head in vivo efficacy and safety studies against gefitinib and erlotinib, and assessment against EGFR mutations that confer resistance to first-generation drugs.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 7. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gefitinib derivatives and drug-resistance: A perspective from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
Safety Operating Guide
Navigating the Safe Disposal of 6-Bromo-2,4-dichloroquinazoline: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
A critical resource for researchers, scientists, and drug development professionals, this guide provides an in-depth, procedural framework for the safe handling and disposal of 6-Bromo-2,4-dichloroquinazoline. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety and environmental responsibility.
Understanding the Hazard Profile of this compound
This compound is a halogenated aromatic heterocyclic compound with significant utility in organic synthesis. However, its chemical structure necessitates careful handling and disposal due to its inherent hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
As a brominated and chlorinated organic compound, this compound is categorized as a hazardous waste. Improper disposal can lead to environmental contamination and potential harm to human health. Therefore, strict adherence to the procedures outlined in this guide is paramount.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Prior to handling this compound in any capacity, it is crucial to establish a safe work environment and utilize appropriate Personal Protective Equipment (PPE).
Engineering Controls:
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize the risk of inhalation. An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale and Causality |
| Hands | Viton® or Butyl rubber gloves. Consider double-gloving. | Studies have shown that aromatic and halogenated hydrocarbons can readily permeate nitrile gloves. Viton® and Butyl rubber offer superior resistance to chlorinated aromatic compounds, providing a more robust barrier against skin contact. |
| Eyes | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Body | Chemical-resistant lab coat or apron. | Prevents contamination of personal clothing and minimizes skin contact in the event of a spill. |
| Respiratory | Use within a chemical fume hood. For situations with potential for aerosolization outside a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary. | The compound may cause respiratory irritation. Engineering controls are the primary method of protection, with respirators as a necessary supplement in specific scenarios. |
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is that it must be treated as halogenated organic hazardous waste . It should never be disposed of down the drain or in regular trash.
Waste Segregation: The First Critical Step
Proper segregation is essential to prevent dangerous chemical reactions and to ensure compliant disposal.
Caption: Waste segregation workflow for this compound.
Procedure:
-
Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Solid Waste." [1] This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Do not mix this compound with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[1] Mixing can lead to unforeseen reactions and complicates the final disposal process.
Packaging for Disposal
Proper packaging is a regulatory requirement and crucial for the safety of waste handlers.
Procedure:
-
Ensure the primary waste container is in good condition, with no cracks or leaks, and has a securely fitting lid.
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Indicate the approximate quantity of waste in the container.
-
Store the sealed and labeled container in a designated satellite accumulation area within the laboratory, away from general traffic and incompatible materials.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is essential.
Spill Cleanup Protocol
For Small Spills (less than 1 gram):
-
Alert personnel in the immediate area.
-
Don appropriate PPE as outlined in Section 2.
-
Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep the absorbed material into a designated "Halogenated Organic Solid Waste" container. Avoid creating dust.
-
Decontaminate the spill area. (See Section 5 for decontamination procedures).
-
Wash hands thoroughly after the cleanup is complete.
For Large Spills (more than 1 gram):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the sash of the fume hood if the spill is contained within it.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Personnel Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Decontamination Procedures
Thorough decontamination of surfaces and equipment is critical to prevent cross-contamination and secondary exposure.
Procedure:
-
After removing the bulk of any spilled material, wipe the contaminated surface with a cloth or sponge dampened with a solution of soap and water.
-
For a more thorough decontamination, a solution of a suitable organic solvent such as ethanol or isopropanol can be used to wipe down the area, followed by a final wash with soap and water. All materials used for decontamination (e.g., wipes, gloves) must be disposed of as halogenated hazardous waste.
Ultimate Disposal: High-Temperature Incineration
The accepted and most environmentally sound method for the final disposal of this compound and other halogenated organic compounds is high-temperature incineration.[1]
Caption: Complete disposal pathway for this compound.
This process is conducted in specialized facilities equipped to handle hazardous waste. The high temperatures, typically exceeding 1100°C for halogenated waste, ensure the complete thermal decomposition of the organic molecule into simpler, less harmful compounds such as carbon dioxide, water, and inorganic halides.[2] The resulting acidic gases, such as hydrogen chloride (HCl) and hydrogen bromide (HBr), are then neutralized in a scrubber system before the cleaned flue gas is released into the atmosphere.
Regulatory Compliance
All procedures for the disposal of this compound must comply with local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is properly identified, managed, and disposed of in accordance with these regulations.
By adhering to the detailed procedures in this guide, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Mastering the Safe Handling of 6-Bromo-2,4-dichloroquinazoline: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical innovation, 6-Bromo-2,4-dichloroquinazoline is a key building block in the synthesis of novel therapeutics. However, its potent bioactivity necessitates a rigorous approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, application, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified with several key hazard statements that dictate the necessary safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is considered:
These classifications underscore the importance of preventing direct contact, ingestion, and inhalation. The chemical structure, featuring a halogenated quinazoline core, suggests that it may have cytotoxic properties, a common characteristic of this class of compounds used in drug development. Therefore, treating it with the same level of caution as other potent, biologically active molecules is a prudent and necessary measure.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical safety goggles with side shields and a face shield | Double-gloving with nitrile gloves | Full-length laboratory coat with elastic cuffs | Fit-tested N95 or higher respirator |
| Solution Preparation | Chemical safety goggles with side shields | Nitrile gloves | Full-length laboratory coat | Not required if performed in a certified chemical fume hood |
| Reaction Setup and Monitoring | Chemical safety goggles with side shields | Nitrile gloves | Full-length laboratory coat | Not required if performed in a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles with side shields and a face shield | Nitrile gloves | Full-length laboratory coat | Not required if performed in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles with side shields and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Fit-tested P100 respirator |
Causality of PPE Choices:
-
Eye and Face Protection : The high risk of serious eye irritation necessitates the use of fully sealing chemical goggles.[5] A face shield provides an additional layer of protection against splashes, particularly during solution transfers and work-up procedures.[6]
-
Hand Protection : Nitrile gloves offer good resistance to a wide range of chemicals.[7] Double-gloving is recommended when handling the solid compound to minimize the risk of exposure in case of a tear in the outer glove. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5]
-
Body Protection : A buttoned, full-length laboratory coat prevents skin contact with the chemical.[5] For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7]
-
Respiratory Protection : The potential for respiratory tract irritation from the fine powder form of this compound makes respiratory protection essential during weighing and aliquoting.[1][2] All manipulations of the solid should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.[5]
Operational Procedures: A Step-by-Step Workflow
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Protocol:
-
Designated Work Area : All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to ensure proper ventilation and containment.[8]
-
Donning PPE : Before entering the designated area, don all required PPE as outlined in the table above.
-
Weighing : When weighing the solid, use a containment balance or perform the task within the fume hood to prevent the dispersion of fine particles.
-
Dissolution : Add the solvent to the solid slowly to avoid splashing.
-
Reaction : Conduct all reactions within the fume hood.
-
Decontamination : After use, decontaminate all glassware and equipment. A common procedure involves rinsing with a suitable organic solvent to remove any residual compound, followed by washing with soap and water.
-
Waste Segregation : Meticulously segregate waste streams.
-
Solid Waste : Collect any contaminated consumables (e.g., gloves, weighing paper, paper towels) in a dedicated, clearly labeled, and sealed waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been verified.[5]
-
-
Disposal : All waste must be disposed of through a certified hazardous waste disposal company, following all institutional and local regulations.[8]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
-
Spill : In case of a spill, evacuate the area and prevent entry. Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material. Carefully collect the material into a sealed container for disposal.
Storage and Transportation
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] Some suppliers recommend storage in a freezer under an inert atmosphere.[10]
-
Transportation : When transporting the compound, ensure it is in a well-sealed, properly labeled, and shatter-resistant secondary container.
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a secure environment for groundbreaking research.
References
- 1. This compound | C8H3BrCl2N2 | CID 10107568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hse.gov.uk [hse.gov.uk]
- 5. benchchem.com [benchchem.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.ie [fishersci.ie]
- 10. This compound | 102393-82-8 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
